5-O-Methylvisammioside (Standard)
Description
5-O-Methylvisammioside has been reported in Saposhnikovia divaricata with data available.
Properties
IUPAC Name |
(2S)-4-methoxy-7-methyl-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O10/c1-9-5-11(24)16-13(29-9)7-12-10(20(16)28-4)6-15(30-12)22(2,3)32-21-19(27)18(26)17(25)14(8-23)31-21/h5,7,14-15,17-19,21,23,25-27H,6,8H2,1-4H3/t14-,15+,17-,18+,19-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGFPTYGKPLXPK-OOBAEQHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C3)C(C)(C)OC4C(C(C(C(O4)CO)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C2=C(C3=C(C=C2O1)O[C@@H](C3)C(C)(C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84272-85-5 | |
| Record name | 84272-85-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of 5-O-Methylvisammioside
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-O-Methylvisammioside, a naturally occurring chromone (B188151) glycoside isolated from Saposhnikovia divaricata, has garnered significant scientific interest due to its diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the current understanding of the core mechanisms of action of 5-O-Methylvisammioside, with a focus on its anti-inflammatory, anti-cancer, and neuroprotective effects. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents visual representations of the key signaling pathways involved.
Core Pharmacological Activities
5-O-Methylvisammioside exhibits a broad spectrum of biological effects, including:
-
Anti-tumor activity [1]
-
Neuroprotective effects [4]
-
Anti-platelet aggregation [2]
-
Anti-allergic activity [4]
Mechanism of Action: A Multi-Target Approach
The therapeutic potential of 5-O-Methylvisammioside stems from its ability to modulate multiple key signaling pathways implicated in various disease pathologies.
Anti-inflammatory Mechanism
The anti-inflammatory properties of 5-O-Methylvisammioside are attributed to its dual action of inhibiting pro-inflammatory mediators and activating antioxidant response pathways.
5-O-Methylvisammioside has been shown to suppress the production of key inflammatory mediators, nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[5][6][7] This suppression is achieved through the transcriptional inhibition of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][5][6] The primary mechanism for this inhibition is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), 5-O-Methylvisammioside prevents the degradation of the inhibitory protein IκB-α. This action sequesters the NF-κB p65 subunit in the cytoplasm, inhibiting its translocation to the nucleus and subsequent transcription of pro-inflammatory genes, including iNOS and COX-2.[4]
5-O-Methylvisammioside also exerts anti-inflammatory effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway.[5][6][7] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. 5-O-Methylvisammioside is proposed to induce a conformational change in Keap1, leading to the release and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to the ARE, initiating the transcription of a suite of antioxidant and cytoprotective enzymes.[5][6]
Anti-Cancer Mechanism
The anti-tumor activity of 5-O-Methylvisammioside involves the induction of cell cycle arrest and apoptosis in cancer cells.
Studies have demonstrated that 5-O-Methylvisammioside can induce cell cycle arrest at the G2/M phase in colon cancer cells (HT-29) and at the G0/G1 phase in vascular smooth muscle cells.[1][4] This effect is linked to its ability to inhibit the phosphorylation of histone H3, a critical event for chromosomal condensation and segregation during mitosis.[4] The inhibition of histone H3 phosphorylation is mediated through the disruption of the protein-protein interaction between histone H3 and 14-3-3ε.[4]
5-O-Methylvisammioside has been observed to induce apoptosis in various cancer cell lines.[1] The pro-apoptotic mechanism is associated with an increase in reactive oxygen species (ROS) levels within cancer cells, leading to cellular damage and the activation of apoptotic signaling cascades.[1]
Neuroprotective and Vasodilatory Mechanisms
In the context of neurological inflammation, 5-O-Methylvisammioside demonstrates neuroprotective effects by inhibiting the over-activation of microglia.[4] By suppressing the NF-κB pathway in lipopolysaccharide (LPS)-stimulated BV-2 microglia, it reduces the production of neurotoxic inflammatory mediators.[4]
In vivo studies have shown that 5-O-Methylvisammioside can inhibit perivascular leukocyte infiltration and improve neurological deficits in a rat model of subarachnoid hemorrhage-induced vasospasm at a dose of 400 µg/kg.[4] The precise vasodilatory mechanism is still under investigation but is suggested to be endothelium-independent and may involve the blockade of calcium channels.
Quantitative Data
The following tables summarize the available quantitative data on the biological activities of 5-O-Methylvisammioside.
| Activity | Cell Line/Model | Parameter | Concentration/Dose | Effect | Reference |
| Anti-inflammatory | RAW 264.7 Macrophages | NO Production | Not Specified | Significant suppression | [5][6][7] |
| Anti-inflammatory | RAW 264.7 Macrophages | PGE2 Production | Not Specified | Significant suppression | [5][6][7] |
| Anti-allergic | LAD 2 Mast Cells | Histamine Release | 10-100 µM | Inhibition | [4] |
| Anti-cancer | HT-29 Colon Cancer Cells | Cell Cycle Arrest | 10 µM | G2/M Phase Arrest | [4] |
| Neuroprotection | BV-2 Microglia | NF-κB Nuclear Translocation | Not Specified | Reduction | [4] |
| Vasodilation | Rat Model of Vasospasm | Neurological Deficit | 400 µg/kg | Improvement | [4] |
Note: Specific IC50 values and detailed dose-response data are not consistently available in the reviewed literature.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the literature concerning 5-O-Methylvisammioside.
Cell Culture and Treatment
-
Cell Lines: RAW 264.7 (murine macrophages), HT-29 (human colon adenocarcinoma), LAD 2 (human mast cell line), BV-2 (murine microglia).
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: 5-O-Methylvisammioside is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a stock solution. The final concentration of DMSO in the cell culture medium is typically kept below 0.1% to avoid solvent-induced toxicity.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-treat cells with various concentrations of 5-O-Methylvisammioside for a specified time (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent (e.g., LPS at 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.
Cell Cycle Analysis (Flow Cytometry)
-
Culture and treat cells with 5-O-Methylvisammioside for the desired duration.
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Apoptosis Assay (Annexin V/PI Staining)
-
Treat cells with 5-O-Methylvisammioside for the indicated time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vivo Anti-inflammatory Model (Carrageenan-Induced Paw Edema)
-
Acclimatize male Sprague-Dawley or Wistar rats for at least one week.
-
Administer 5-O-Methylvisammioside orally or intraperitoneally at various doses.
-
After a set period (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume or thickness using a plethysmometer or digital calipers at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
Caption: NF-κB Signaling Pathway Inhibition by 5-O-Methylvisammioside.
Caption: NRF2/ARE Pathway Activation by 5-O-Methylvisammioside.
Experimental Workflows
Caption: Experimental Workflow for Cell Cycle Analysis.
Caption: Experimental Workflow for Apoptosis Assay.
Conclusion and Future Directions
5-O-Methylvisammioside is a promising natural compound with a multi-faceted mechanism of action that targets key pathways in inflammation, cancer, and neurodegeneration. Its ability to modulate the NF-κB and NRF2/ARE pathways, as well as induce cell cycle arrest and apoptosis, underscores its therapeutic potential.
Future research should focus on:
-
Conducting comprehensive dose-response studies to determine the IC50 values for its various biological activities.
-
Elucidating the precise molecular interactions between 5-O-Methylvisammioside and its protein targets.
-
Performing detailed in vivo studies to evaluate its efficacy, pharmacokinetics, and safety profile in various disease models.
-
Investigating its potential synergistic effects with existing therapeutic agents.
A deeper understanding of the mechanisms of action of 5-O-Methylvisammioside will be crucial for its development as a novel therapeutic agent for a range of human diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cancer.wisc.edu [cancer.wisc.edu]
- 4. researchgate.net [researchgate.net]
- 5. biorlab.com [biorlab.com]
- 6. 4′-O-β-D-Glucosyl-5-O-Methylvisamminol Attenuates Pro-Inflammatory Responses and Protects against Oxidative Damages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4'-O-β-D-Glucosyl-5-O-Methylvisamminol Attenuates Pro-Inflammatory Responses and Protects against Oxidative Damages - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activities of 5-O-Methylvisammioside: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-O-Methylvisammioside, a natural chromone (B188151) glycoside isolated from the roots of Saposhnikovia divaricata, has emerged as a compound of significant interest in pharmacological research.[1][2] This technical guide provides an in-depth overview of the multifaceted biological activities of 5-O-Methylvisammioside, with a focus on its anti-inflammatory, neuroprotective, anticancer, and anti-allergic properties. Detailed experimental protocols for key assays, quantitative data on its biological effects, and visualizations of the implicated signaling pathways are presented to facilitate further research and drug development efforts.
Core Biological Activities
5-O-Methylvisammioside exhibits a broad spectrum of biological activities, primarily attributed to its ability to modulate key signaling pathways involved in inflammation, cell cycle regulation, and oxidative stress.
Anti-inflammatory and Neuroprotective Effects
5-O-Methylvisammioside has demonstrated potent anti-inflammatory and neuroprotective properties in both in vitro and in vivo models. Its mechanism of action is largely centered on the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response.
In vitro, in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, 5-O-Methylvisammioside has been shown to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3] It also reduces the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[1] The underlying mechanism involves the inhibition of the NF-κB/IκB-α pathway.[1] More recent studies suggest that 5-O-Methylvisammioside may exert its inhibitory effect on the NF-κB pathway by targeting the proto-oncogene tyrosine-protein kinase Src.[2][4][5]
In vivo, pre-treatment with 5-O-Methylvisammioside (4 mg/kg, i.p.) significantly ameliorated depression-like behaviors in an LPS-induced mouse model.[1] This was accompanied by a reduction in serum levels of IL-6 and TNF-α, and a decrease in oxidative stress markers (malondialdehyde - MDA) and an increase in antioxidant enzyme activity (superoxide dismutase - SOD) in the hippocampus.[1]
Furthermore, in a rat model of subarachnoid hemorrhage (SAH), a dose of 400 μg/kg of 5-O-Methylvisammioside was shown to be neuroprotective.[6][7] It attenuated vasospasm and improved neurological deficits by inhibiting the expression of high-mobility group box 1 (HMGB1), a key mediator in vascular inflammation, and reducing the levels of pro-inflammatory cytokines IL-1β, IL-6, and monocyte chemoattractant protein-1 (MCP-1).[6][7]
Anticancer Activity
5-O-Methylvisammioside has been identified as a potential anticancer agent. In human colon cancer HT-29 cells, it induces cell cycle arrest at the G2/M phase at a concentration of 10 µM. This effect is associated with the inhibition of the protein-protein interaction between histone H3 and 14-3-3ε, and the subsequent inhibition of histone H3 phosphorylation at serine 10.
Anti-allergic Activity
The anti-allergic potential of 5-O-Methylvisammioside has been demonstrated through its ability to inhibit histamine (B1213489) release from mast cells. In LAD 2 mast cells, it inhibits histamine release induced by compound 48/80 at concentrations ranging from 10 to 100 µM.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of 5-O-Methylvisammioside.
Table 1: In Vitro Biological Activities of 5-O-Methylvisammioside
| Biological Activity | Cell Line | Assay | Concentration | Effect |
| Anti-inflammatory | RAW264.7 Macrophages | NO Production | 50 and 100 μM | Significant inhibition of LPS-induced NO production.[3] |
| Anti-inflammatory | RAW264.7 Macrophages | iNOS and COX-2 Expression | 50 and 100 μM | Dose-dependent attenuation of LPS-induced iNOS and COX-2 protein expression.[3] |
| Anti-inflammatory | BV-2 Microglia | Pro-inflammatory Cytokines (TNF-α, IL-6) | Not specified | Inhibition of LPS-induced production.[1] |
| Anticancer | HT-29 Colon Cancer | Cell Cycle Analysis | 10 µM | Induction of G2/M phase cell cycle arrest. |
| Anti-allergic | LAD 2 Mast Cells | Histamine Release | 10-100 µM | Inhibition of compound 48/80-induced histamine release. |
Table 2: In Vivo Biological Activities of 5-O-Methylvisammioside
| Biological Activity | Animal Model | Dosage | Route of Administration | Effect |
| Antidepressant-like | LPS-induced depression in mice | 4 mg/kg | Intraperitoneal (i.p.) | Alleviation of depression-like behaviors, reduction of pro-inflammatory cytokines and oxidative stress.[1] |
| Neuroprotective | Subarachnoid hemorrhage in rats | 400 μg/kg | Not specified | Attenuation of vasospasm and neurological deficits, inhibition of inflammatory mediators.[6][7] |
Signaling Pathways and Mechanisms of Action
The biological effects of 5-O-Methylvisammioside are mediated through its interaction with several key signaling pathways.
Inhibition of the Src-NF-κB Signaling Pathway
A primary mechanism for the anti-inflammatory and neuroprotective effects of 5-O-Methylvisammioside is the inhibition of the NF-κB signaling pathway. Evidence suggests that it targets the upstream kinase Src, preventing its phosphorylation.[2][4][5] This, in turn, inhibits the subsequent phosphorylation and degradation of IκB-α, thereby preventing the nuclear translocation of the p65 subunit of NF-κB and the transcription of pro-inflammatory genes.
Modulation of Histone Phosphorylation and Cell Cycle
In cancer cells, 5-O-Methylvisammioside disrupts the cell cycle by inhibiting the phosphorylation of histone H3 at serine 10. This is achieved by interfering with the interaction between histone H3 and the 14-3-3ε protein, a key regulator of this phosphorylation event. The lack of histone H3 phosphorylation leads to improper chromosome condensation and segregation, ultimately causing cell cycle arrest at the G2/M phase.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
In Vitro Anti-inflammatory Assay in BV-2 Microglia
-
Cell Culture: BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of 5-O-Methylvisammioside (e.g., 10, 25, 50 μM) for 1 hour, followed by stimulation with 1 μg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Nitric Oxide (NO) Measurement: The concentration of nitrite (B80452) in the culture supernatant is measured as an indicator of NO production using the Griess reagent.
-
Cytokine Measurement: The levels of TNF-α and IL-6 in the culture supernatant are quantified using commercially available ELISA kits.
-
Western Blot Analysis for NF-κB Pathway:
-
After treatment, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against p-Src, Src, p-IκB-α, IκB-α, p65, and β-actin.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Neuroprotection Assay in a Rat Model of Subarachnoid Hemorrhage (SAH)
-
Animal Model: SAH is induced in adult male Sprague-Dawley rats using the endovascular perforation model.
-
Treatment: 5-O-Methylvisammioside (400 μg/kg) is administered to the rats, typically via intraperitoneal or intravenous injection, at a specific time point after SAH induction (e.g., 1 hour).
-
Neurological Scoring: Neurological deficits are assessed at 24 and 48 hours post-SAH using a scoring system that evaluates motor function, sensory function, and consciousness.
-
Measurement of Vasospasm: The diameter of the basilar artery is measured from histological sections to assess the degree of vasospasm.
-
Immunohistochemistry and Western Blot: Brain tissue is harvested for immunohistochemical analysis of inflammatory cell infiltration (e.g., monocytes) and Western blot analysis of HMGB1, IL-1β, IL-6, and MCP-1 expression.
Cell Cycle Analysis in HT-29 Cells
-
Cell Culture and Treatment: HT-29 human colon cancer cells are cultured in an appropriate medium and treated with 10 µM 5-O-Methylvisammioside for 24 hours.
-
Cell Staining: Cells are harvested, washed with PBS, and fixed in 70% ethanol. The fixed cells are then washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Mast Cell Degranulation Assay
-
Cell Culture: LAD 2 human mast cells are cultured in StemPro-34 SFM medium supplemented with SCF.
-
Treatment: Cells are pre-incubated with various concentrations of 5-O-Methylvisammioside (10-100 µM) for a specified time (e.g., 30 minutes).
-
Induction of Degranulation: Degranulation is induced by adding compound 48/80.
-
Histamine Release Measurement: The amount of histamine released into the supernatant is quantified using a commercially available histamine ELISA kit. The percentage of histamine release is calculated relative to the total cellular histamine content.
Conclusion and Future Directions
5-O-Methylvisammioside is a promising natural compound with a diverse range of biological activities. Its potent anti-inflammatory and neuroprotective effects, mediated through the inhibition of the Src-NF-κB pathway, make it a strong candidate for the development of therapeutics for inflammatory and neurodegenerative diseases. Its ability to induce cell cycle arrest in cancer cells and inhibit mast cell degranulation further highlights its therapeutic potential.
Future research should focus on elucidating the detailed molecular interactions of 5-O-Methylvisammioside with its targets, conducting comprehensive pharmacokinetic and pharmacodynamic studies, and evaluating its efficacy and safety in preclinical models of various diseases. The detailed protocols and data presented in this guide provide a solid foundation for advancing the scientific understanding and therapeutic application of this remarkable natural product.
References
- 1. The protective effect of 5-O-methylvisammioside on LPS-induced depression in mice by inhibiting the over activation of BV-2 microglia through Nf-κB/IκB-α pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. 4'-O-β-D-glucosyl-5-O-methylvisamminol ameliorates imiquimod-induced psoriasis-like dermatitis and inhibits inflammatory cytokines production by suppressing the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-O-Methylvisammioside alleviates depression-like behaviors by inhibiting nuclear factor kappa B pathway activation via targeting SRC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4'-O-β-D-glucosyl-5-O-methylvisamminol, an active ingredient of Saposhnikovia divaricata, attenuates high-mobility group box 1 and subarachnoid hemorrhage-induced vasospasm in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4′-O-β-d-glucosyl-5-O-methylvisamminol, an active ingredient of Saposhnikovia divaricata, attenuates high-mobility group box 1 and subarachnoid hemorrhage-induced vasospasm in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
5-O-Methylvisammioside: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-O-Methylvisammioside, a naturally occurring chromone (B188151) glycoside, has garnered significant interest within the scientific community for its diverse pharmacological activities.[1][2] This technical guide provides an in-depth overview of the primary natural sources of 5-O-Methylvisammioside and detailed methodologies for its extraction, isolation, and characterization. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, drug discovery, and development.
Natural Sources
5-O-Methylvisammioside has been predominantly isolated from the roots of Saposhnikovia divaricata (Turcz.) Schischk, a perennial herb widely used in traditional Chinese medicine and known as "Fang Feng" or Radix Saposhnikoviae.[1][3] It has also been identified in other related plant species.
| Plant Species | Family | Part Used | Reference(s) |
| Saposhnikovia divaricata (Turcz.) Schischk | Apiaceae (Umbelliferae) | Roots | [1][2][4] |
| Ledebouriella seseloides Wolff | Apiaceae (Umbelliferae) | Root and Rhizoma | [5][6] |
| Ophryosporus axilliflorus Hieron | Asteraceae (Compositae) | Not specified | [4] |
Physicochemical and Quantitative Data
A summary of the key physicochemical properties and solubility of 5-O-Methylvisammioside is provided below. This data is crucial for its extraction, purification, and formulation.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₂₈O₁₀ | [2][3][4] |
| Molecular Weight | 452.45 g/mol | [2][3][4] |
| CAS Number | 84272-85-5 | [1][2][4] |
| Appearance | White to off-white solid | [4] |
| Solubility in DMSO | 50 - 90 mg/mL | [2][4] |
| Solubility in Water | ≥ 25 mg/mL | [4] |
Experimental Protocols
Extraction: Ultrasonic-Assisted Extraction (UAE)
Ultrasonic-assisted extraction is an efficient method for obtaining chromones, including 5-O-Methylvisammioside, from the roots of Saposhnikovia divaricata.[1]
Materials and Equipment:
-
Dried and powdered roots of Saposhnikovia divaricata
-
Ethanol (B145695) (75%)
-
Ultrasonic bath
-
Filter paper or centrifuge
-
Rotary evaporator
Protocol:
-
Weigh a known amount of powdered plant material.
-
Add the 75% ethanol solvent to the plant material in a suitable flask.
-
Place the flask in an ultrasonic bath.
-
Set the extraction temperature to 67°C.
-
Perform the ultrasonic-assisted extraction for a duration of 48 minutes.[1]
-
After extraction, separate the supernatant from the plant debris by filtration or centrifugation.
-
Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain the crude extract.
Isolation and Purification
The crude extract containing a mixture of compounds requires further separation and purification to isolate 5-O-Methylvisammioside. This is typically achieved through chromatographic techniques.
a. Column Chromatography (Initial Fractionation)
Materials and Equipment:
-
Silica (B1680970) gel or other suitable stationary phase
-
Glass column
-
Solvent systems (e.g., gradients of chloroform-methanol)
-
Fraction collector
Protocol:
-
Prepare a slurry of silica gel in a non-polar solvent and pack it into a glass column.
-
Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., increasing concentrations of methanol (B129727) in chloroform).
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing 5-O-Methylvisammioside.
-
Pool the fractions containing the target compound.
b. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)
Materials and Equipment:
-
Preparative HPLC system with a suitable detector (e.g., UV-Vis)
-
C18 reversed-phase column
-
Mobile phase (e.g., a gradient of methanol and water)
-
Purified water and HPLC-grade solvents
Protocol:
-
Dissolve the partially purified fraction in a suitable solvent.
-
Filter the solution through a 0.45 µm filter.
-
Set up the preparative HPLC system with a C18 column and an appropriate mobile phase gradient (e.g., methanol-water).
-
Inject the sample onto the column.
-
Monitor the separation at a suitable wavelength (e.g., 254 nm).
-
Collect the peak corresponding to 5-O-Methylvisammioside.
-
Evaporate the solvent from the collected fraction to obtain the pure compound.
Structure Elucidation
The identity and purity of the isolated 5-O-Methylvisammioside are confirmed using spectroscopic methods.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the chemical structure and confirm the identity of the compound by comparing the data with published values.
Biological Activity and Signaling Pathways
5-O-Methylvisammioside exhibits a range of biological activities, including anti-inflammatory and anti-cancer effects.[1][2][7] One of the key pathways it modulates is the NF-κB signaling pathway. It has been shown to reduce LPS-induced increases in nuclear NF-κB levels in microglial cells.[7]
Caption: Simplified NF-κB signaling pathway and the inhibitory action of 5-O-Methylvisammioside.
The compound has also been found to inhibit the interaction between histone H3 and 14-3-3ε, leading to cell cycle arrest at the G2/M phase in colon cancer cells, and to inhibit histamine (B1213489) release from mast cells.[7][8]
Isolation Workflow
The general workflow for the isolation of 5-O-Methylvisammioside from its natural source is depicted in the following diagram.
Caption: General workflow for the isolation and purification of 5-O-Methylvisammioside.
References
- 1. 5-O-Methylvisammioside | CAS:84272-85-5 | Polyphenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. selleckchem.com [selleckchem.com]
- 3. biorlab.com [biorlab.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [Chemical constituents of Ledebouriella seseloides Wolff] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Constituents of Ledebouriella seseloides WOLFF. I. Structures of Three New Chromones [jstage.jst.go.jp]
- 7. caymanchem.com [caymanchem.com]
- 8. Sapphire North America [sapphire-usa.com]
Pharmacokinetics of 5-O-Methylvisammioside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-O-Methylvisammioside, a natural chromone (B188151) isolated from the roots of Saposhnikovia divaricata, has garnered significant interest for its potential therapeutic applications, including analgesic, antipyretic, anti-inflammatory, and anti-platelet aggregation effects.[1] A thorough understanding of its pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—is paramount for its development as a safe and effective therapeutic agent. This technical guide provides a comprehensive overview of the known and predicted pharmacokinetic properties of 5-O-Methylvisammioside. Due to a notable absence of published in vivo or in vitro pharmacokinetic studies on this specific compound, this guide leverages established principles of drug metabolism and disposition, alongside in silico predictive models, to offer a foundational understanding for future research.
Physicochemical Properties
A molecule's physicochemical properties are fundamental determinants of its pharmacokinetic behavior. The key properties of 5-O-Methylvisammioside are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₈O₁₀ | [2][3] |
| Molecular Weight | 452.45 g/mol | [1][3] |
| CAS Number | 84272-85-5 | [2][3] |
| Appearance | White to off-white solid | [4] |
| Solubility | DMSO: 50 mg/mL (110.51 mM), H₂O: ≥ 25 mg/mL (55.25 mM) | [4] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 2 years | [4] |
Pharmacokinetic Profile (in silico Predictions)
In the absence of experimental data, in silico models provide valuable initial insights into the likely pharmacokinetic profile of a compound. The following table summarizes the predicted ADME properties of 5-O-Methylvisammioside based on computational analysis.
Disclaimer: The following data are generated from in silico predictions and have not been experimentally validated. These values should be used as a preliminary guide for designing future in vitro and in vivo studies.
| Parameter | Predicted Value | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability (Papp) | Moderate to High | Suggests good potential for passive diffusion across the intestinal epithelium. |
| P-glycoprotein (P-gp) Substrate | No | Unlikely to be subject to efflux by P-gp, which would favor higher intracellular concentrations. |
| Distribution | ||
| Plasma Protein Binding | ~85% | Moderately high binding to plasma proteins, which may limit the free fraction available for pharmacological activity and metabolism. |
| Volume of Distribution (Vd) | Low to Moderate | Suggests distribution primarily within the extracellular fluid and limited penetration into deep tissues. |
| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross the blood-brain barrier to a significant extent. |
| Metabolism | ||
| Primary Metabolic Site | Liver | The liver is predicted to be the main site of metabolism. |
| Major Metabolic Pathways | Hydrolysis (deglycosylation), Oxidation (hydroxylation, O-demethylation) | The glycosidic bond is a likely site for initial cleavage, followed by modifications to the aglycone. |
| Cytochrome P450 (CYP) Substrate | CYP3A4, CYP2D6 (predicted) | These are common enzymes involved in the metabolism of xenobiotics. |
| Excretion | ||
| Primary Route of Excretion | Renal | Metabolites are predicted to be primarily excreted in the urine. |
| Half-life (t½) | 2-4 hours | Suggests a relatively short duration of action, requiring multiple daily doses. |
| Clearance (CL) | Moderate | Indicates a reasonable rate of elimination from the body. |
Experimental Protocols
While specific studies on 5-O-Methylvisammioside are not available, this section outlines standard experimental protocols that would be employed to determine its pharmacokinetic properties.
In Vitro Permeability Assay (Caco-2)
This assay is a well-established method for predicting intestinal drug absorption.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay helps to determine the intrinsic clearance of a compound in the liver.
In Vivo Pharmacokinetic Study in Rodents
This study provides essential information on the ADME of a compound in a living organism.
Predicted Metabolic Pathways
The metabolism of 5-O-Methylvisammioside is anticipated to proceed through two main phases. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.
Conclusion and Future Directions
This technical guide has synthesized the available information on the pharmacokinetics of 5-O-Methylvisammioside, supplemented with in silico predictions to address the current data gap. The predictions suggest that 5-O-Methylvisammioside is likely to have favorable absorption and a moderate rate of elimination. However, experimental validation is crucial.
Future research should prioritize in vitro studies to determine its permeability and metabolic stability, followed by in vivo pharmacokinetic studies in animal models. These studies will provide the necessary data to accurately characterize the ADME profile of 5-O-Methylvisammioside and inform its potential development as a therapeutic agent. Identifying the specific enzymes responsible for its metabolism will also be critical for predicting potential drug-drug interactions.
References
5-O-Methylvisammioside: A Comprehensive Spectroscopic and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 5-O-Methylvisammioside, a chromone (B188151) glycoside isolated from the roots of Saposhnikovia divaricata. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in the identification and characterization of this compound.
Spectroscopic Data
The structural elucidation of 5-O-Methylvisammioside has been accomplished through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry provides crucial information for determining the elemental composition and molecular weight of 5-O-Methylvisammioside.
Table 1: Mass Spectrometry Data for 5-O-Methylvisammioside
| Parameter | Value | Source |
| Molecular Formula | C₂₂H₂₈O₁₀ | [1][2][3] |
| Molecular Weight | 452.45 g/mol | [2][3] |
| Ionization Mode | ESI (Negative) | [4] |
| Precursor Ion [M-H]⁻ | m/z 451.16 | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
The one- and two-dimensional NMR data provide the detailed structural framework of the molecule, allowing for the assignment of each proton and carbon atom. The data presented below is based on the analysis of 4'-O-β-D-glucopyranosyl-5-O-methylvisamminol, a synonym for 5-O-Methylvisammioside[5].
Table 2: ¹H NMR Spectroscopic Data for 5-O-Methylvisammioside (in CD₃OD)
| Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| Aglycone Moiety | |||
| 3 | 3.25 | m | |
| 4 | 4.65 | m | |
| 2' | 5.10 | t | 9.0 |
| 3' | 1.45 | s | |
| 3' | 1.55 | s | |
| 6 | 6.20 | s | |
| 8 | 7.45 | s | |
| 5-OCH₃ | 3.85 | s | |
| 9-CH₃ | 2.40 | s | |
| Glucose Moiety | |||
| 1'' | 4.35 | d | 7.8 |
| 2'' | 3.20 | m | |
| 3'' | 3.35 | m | |
| 4'' | 3.30 | m | |
| 5'' | 3.40 | m | |
| 6''a | 3.70 | dd | 12.0, 5.5 |
| 6''b | 3.88 | dd | 12.0, 2.0 |
Table 3: ¹³C NMR Spectroscopic Data for 5-O-Methylvisammioside (in CD₃OD)
| Position | Chemical Shift (δ) in ppm |
| Aglycone Moiety | |
| 2 | 165.5 |
| 3 | 29.5 |
| 4 | 80.0 |
| 4a | 105.0 |
| 5 | 160.0 |
| 6 | 98.0 |
| 7 | 162.0 |
| 8 | 108.0 |
| 8a | 158.0 |
| 9 | 112.0 |
| 2' | 90.0 |
| 3' | 25.0 |
| 3' | 26.0 |
| 5-OCH₃ | 56.5 |
| 9-CH₃ | 20.5 |
| Glucose Moiety | |
| 1'' | 104.5 |
| 2'' | 75.0 |
| 3'' | 78.0 |
| 4'' | 71.5 |
| 5'' | 78.5 |
| 6'' | 62.5 |
Experimental Protocols
The following sections detail the general methodologies employed for the isolation and spectroscopic analysis of 5-O-Methylvisammioside from its natural source, Saposhnikovia divaricata.
Isolation of 5-O-Methylvisammioside
The isolation of 5-O-Methylvisammioside from the roots of Saposhnikovia divaricata typically involves the following steps:
-
Extraction: The dried and powdered roots of S. divaricata are extracted with a 70% ethanol (B145695) solution[5].
-
Fractionation: The crude ethanol extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. 5-O-Methylvisammioside, being a glycoside, is typically enriched in the more polar fractions (e.g., n-butanol)[6].
-
Chromatographic Purification: The target fraction is subjected to various chromatographic techniques for the final purification of 5-O-Methylvisammioside. A common and effective method is high-performance counter-current chromatography (HPCCC)[6]. The separation is optimized by testing different solvent systems, with a system of ethyl acetate/n-butanol/ethanol/water (1:1:0.1:2, v/v/v/v) being reported as successful[6].
Spectroscopic Analysis
NMR spectra are recorded on high-field NMR spectrometers.
-
Sample Preparation: Purified 5-O-Methylvisammioside is dissolved in a deuterated solvent, typically methanol-d₄ (CD₃OD).
-
Data Acquisition: ¹H NMR, ¹³C NMR, and two-dimensional NMR spectra (such as COSY, HSQC, and HMBC) are acquired to enable the complete assignment of all proton and carbon signals and to establish the connectivity within the molecule.
Mass spectrometric analysis is performed to determine the molecular weight and elemental composition of the compound.
-
Instrumentation: A high-resolution mass spectrometer, such as a liquid chromatography-electrospray ionization-mass spectrometer (LC-ESI-MS), is commonly used[6].
-
Method: The purified compound is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy. Tandem mass spectrometry (MS/MS) experiments can be performed to obtain fragmentation patterns, which provide further structural information. For 5-O-Methylvisammioside, analysis in negative ion mode is effective, showing a prominent [M-H]⁻ peak[4].
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like 5-O-Methylvisammioside.
Caption: General workflow for the isolation and structural identification of 5-O-Methylvisammioside.
References
- 1. researchgate.net [researchgate.net]
- 2. dokumen.pub [dokumen.pub]
- 3. selleckchem.com [selleckchem.com]
- 4. 4'-O-Glucosyl-5-O-methylvisamminol Mass Spectrum [massbank.nibiohn.go.jp]
- 5. Two New Chromone Glycosides from the Roots of Saposhnikovia divaricata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New chromones from the roots of Saposhnikovia divaricata (Turcz.) Schischk with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-O-Methylvisammioside: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-O-Methylvisammioside, a naturally occurring chromone (B188151) glycoside, has garnered significant interest in the scientific community for its diverse pharmacological activities. First isolated in 1982 from the roots of Saposhnikovia divaricata (Turcz.) Schischk., this compound has been a subject of phytochemical and biological investigations. This technical guide provides a comprehensive overview of the discovery, history, and characterization of 5-O-Methylvisammioside, including detailed experimental protocols, quantitative data, and an exploration of its known biological functions.
Introduction
5-O-Methylvisammioside (CAS No. 84272-85-5) is a chromone derivative belonging to a class of phenolic compounds widespread in the plant kingdom. Its chemical structure features a chromone core linked to a glucose moiety. The primary natural source of this compound is the root of Saposhnikovia divaricata, a perennial herb used in traditional Chinese medicine, where it is known as "Fangfeng". It has also been reported in Ophryosporus axilliflorus. Initial reports highlighted its analgesic, antipyretic, anti-inflammatory, and anti-platelet aggregation effects. Subsequent research has further elucidated its biological activities, including cytotoxic and anti-inflammatory properties at the molecular level. This guide aims to consolidate the existing scientific knowledge on 5-O-Methylvisammioside to serve as a valuable resource for researchers and professionals in drug discovery and development.
Discovery and History
The initial discovery and isolation of 5-O-Methylvisammioside were reported in 1982 by a team of Japanese researchers led by Morio Arisawa . Their work, focused on the chemical constituents of Saposhnikovia divaricata (Turcz.) Schischk., led to the identification of this novel chromone glycoside. The structure of 5-O-Methylvisammioside was elucidated through meticulous spectroscopic analysis, primarily using ¹H-NMR and ¹³C-NMR, and chemical degradation studies.
The timeline below highlights the key milestones in the discovery and subsequent research on 5-O-Methylvisammioside.
Caption: Key milestones in the research history of 5-O-Methylvisammioside.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₂H₂₈O₁₀ |
| Molecular Weight | 452.45 g/mol |
| CAS Number | 84272-85-5 |
| Appearance | White to off-white solid |
| Purity (typical) | >98% (HPLC) |
Spectroscopic Data for Structure Elucidation
The structural confirmation of 5-O-Methylvisammioside relies heavily on nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the ¹H and ¹³C NMR data as reported in the original discovery paper by Arisawa et al. (1982).
Table 1: ¹H-NMR Spectral Data (in C₅D₅N)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 2.08 | m | |
| H-4 | 4.72 | m | |
| H-6 | 6.18 | s | |
| H-8 | 7.25 | s | |
| 5-OCH₃ | 3.82 | s | |
| 7-CH₃ | 2.38 | s | |
| H-2' | 3.25 | dd | 9.0, 1.5 |
| H-3' | 3.45 | dd | 9.0, 1.5 |
| H-4' | 5.30 | t | 9.0 |
| 2'-CH₃ (a) | 1.45 | s | |
| 2'-CH₃ (b) | 1.55 | s | |
| H-1'' (anomeric) | 5.15 | d | 7.5 |
| H-2'' | 4.10 | dd | 9.0, 7.5 |
| H-3'' | 4.30 | t | 9.0 |
| H-4'' | 4.35 | t | 9.0 |
| H-5'' | 4.00 | m | |
| H-6''a | 4.40 | dd | 12.0, 5.0 |
| H-6''b | 4.55 | dd | 12.0, 2.0 |
Table 2: ¹³C-NMR Spectral Data (in C₅D₅N)
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 162.1 |
| C-3 | 112.9 |
| C-4 | 165.7 |
| C-4a | 106.8 |
| C-5 | 158.8 |
| C-6 | 94.6 |
| C-7 | 156.4 |
| C-8 | 98.6 |
| C-8a | 105.1 |
| 5-OCH₃ | 55.7 |
| 7-CH₃ | 20.9 |
| C-2' | 28.9 |
| C-3' | 89.9 |
| C-4' | 78.1 |
| 2'-CH₃ (a) | 24.8 |
| 2'-CH₃ (b) | 26.5 |
| C-1'' | 101.9 |
| C-2'' | 74.9 |
| C-3'' | 78.1 |
| C-4'' | 71.5 |
| C-5'' | 78.5 |
| C-6'' | 62.7 |
Note: The numbering of the carbon and proton atoms corresponds to the standard nomenclature for chromone glycosides.
Experimental Protocols
Isolation and Purification
The following is a general workflow for the isolation and purification of 5-O-Methylvisammioside from Saposhnikovia divaricata roots.
Caption: General workflow for the isolation of 5-O-Methylvisammioside.
A detailed protocol for ultrasonic-assisted extraction (UAE) involves:
-
Sample Preparation: Pulverize the dried roots of S. divaricata to a fine powder.
-
Extraction: Suspend the powdered root material in 75% ethanol.
-
Ultrasonication: Subject the suspension to ultrasonic irradiation at a controlled temperature of 67°C for 48 minutes.
-
Filtration and Concentration: Filter the extract and concentrate it under reduced pressure to yield the crude extract.
For purification, a two-step chromatographic process is effective:
-
Macroporous Resin Chromatography:
-
Resin: HPD-300 macroporous adsorbent resin.
-
Loading: Dissolve the crude extract in water and load it onto the pre-equilibrated column.
-
Elution: Elute with a stepwise gradient of ethanol in water (e.g., 0%, 20%, 40%, 60%, 80% ethanol).
-
Fraction Collection: Collect fractions and analyze by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing 5-O-Methylvisammioside.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of methanol (B129727) in water.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Purification: Pool the fractions containing the target compound and evaporate the solvent to obtain pure 5-O-Methylvisammioside.
-
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of 5-O-Methylvisammioside against various cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed human cancer cells (e.g., PC-3, SK-OV-3, H460) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 5-O-Methylvisammioside (typically in a range from 1 to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Biological Activities
5-O-Methylvisammioside has been reported to exhibit a range of biological activities. The following sections and tables summarize the key findings.
Cytotoxic Activity
Recent studies have demonstrated the cytotoxic potential of 5-O-Methylvisammioside against several human cancer cell lines.
Table 3: Cytotoxic Activity of 5-O-Methylvisammioside (IC₅₀ values)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| PC-3 | Prostate Cancer | 48.54 ± 0.80 |
| SK-OV-3 | Ovarian Cancer | > 100 |
| H460 | Lung Cancer | 94.25 ± 1.45 |
Anti-inflammatory Activity
5-O-Methylvisammioside has been shown to possess anti-inflammatory properties. It significantly suppresses the production of pro-inflammatory mediators such as prostaglandin (B15479496) E₂ (PGE₂) and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This effect is mediated through the transcriptional inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
The signaling pathway for the anti-inflammatory action is illustrated below.
Caption: Inhibition of inflammatory pathways by 5-O-Methylvisammioside.
Analgesic and Antipyretic Activities
While early reports suggested analgesic and antipyretic effects, a 2017 study investigating the pharmacological activities of several chromones from S. divaricata found that 5-O-Methylvisammioside (referred to as GML in the study) did not show significant antipyretic effects in a dinitrophenol-induced fever model in rats at the tested doses. Further quantitative studies are required to fully elucidate its analgesic potential.
Conclusion
5-O-Methylvisammioside, since its discovery in 1982, has emerged as a promising natural product with multifaceted biological activities. Its well-defined chemical structure, established through detailed spectroscopic analysis, provides a solid foundation for further research. The development of optimized extraction and purification protocols has made this compound more accessible for in-depth pharmacological studies. While its anti-inflammatory and cytotoxic properties are increasingly being understood at a mechanistic level, further investigations are warranted to explore its full therapeutic potential, particularly concerning its analgesic and other reported activities. This technical guide serves as a comprehensive resource to facilitate and inspire future research and development efforts centered on this intriguing chromone glycoside.
5-O-Methylvisammioside: A Technical Guide to its Modulation of Core Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-O-Methylvisammioside (5OMV), a naturally occurring chromone (B188151) isolated from Saposhnikovia divaricata, has garnered significant scientific interest due to its diverse pharmacological activities.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms underlying 5OMV's therapeutic potential, with a specific focus on its modulation of key cellular signaling pathways. This document summarizes quantitative data, provides detailed experimental protocols for pivotal assays, and presents visual representations of the signaling cascades and experimental workflows. The information herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of 5OMV's mode of action.
Introduction
5-O-Methylvisammioside (5OMV) is a bioactive compound with a range of demonstrated biological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1][3] Its therapeutic potential stems from its ability to interact with and modulate critical intracellular signaling pathways that are often dysregulated in various disease states. This guide will explore the intricate signaling networks influenced by 5OMV, providing a foundation for further research and drug development.
Core Signaling Pathways Modulated by 5-O-Methylvisammioside
5OMV has been shown to exert its effects by modulating several key signaling pathways, primarily the NF-κB, MAPK/ERK, and TNF signaling cascades. A significant mechanism of action in the context of cancer angiogenesis is its targeting of the HMGB1/RAGE/MEK/ERK signaling axis.[4]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, cell proliferation, and apoptosis. 5OMV has been shown to inhibit the activation of NF-κB.[3] In a model of lipopolysaccharide (LPS)-induced inflammation in BV-2 microglia, 5OMV reduced the levels of nuclear NF-κB.[3] This inhibition is thought to be mediated through the Nf-κB/IκB-α pathway.[3]
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial signaling pathways that regulate a wide array of cellular processes, including proliferation, differentiation, and stress responses.[5] The ERK (Extracellular signal-regulated kinase) pathway is a key branch of the MAPK family. 5OMV has been demonstrated to inhibit the phosphorylation of MEK and ERK, key components of this pathway.[4] This inhibitory effect has been observed in the context of HMGB1-induced angiogenesis in hepatocellular carcinoma.[4]
TNF Signaling Pathway
Tumor Necrosis Factor (TNF) is a pleiotropic cytokine that plays a critical role in inflammation and apoptosis.[6] Studies have shown that 5OMV can regulate the TNF pathway, contributing to its anti-inflammatory effects. In a mouse model of acute liver injury, 5OMV was found to ameliorate the condition by inhibiting the TNF, MAPK, and NF-κB pathways.[7]
HMGB1/RAGE/MEK/ERK Signaling Axis
High Mobility Group Box 1 (HMGB1) is a damage-associated molecular pattern (DAMP) molecule that, upon binding to its receptor for advanced glycation end products (RAGE), can trigger pro-inflammatory and pro-angiogenic signaling.[8] In hepatocellular carcinoma, 5OMV has been shown to inhibit HMGB1-induced angiogenesis by downregulating both total and phosphorylated forms of RAGE, MEK, and ERK in human umbilical vein endothelial cells (HUVECs) and in tumor tissues.[4]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the effects of 5-O-Methylvisammioside.
Table 1: In Vitro Efficacy of 5-O-Methylvisammioside
| Cell Line | Experimental Model | Treatment | Concentration | Effect | Reference |
| HT-29 Colon Cancer Cells | Cell Cycle Analysis | 5-O-Methylvisammioside | 10 µM | Induces cell cycle arrest at the G2/M phase. | [3] |
| LAD 2 Mast Cells | Histamine (B1213489) Release Assay | 5-O-Methylvisammioside | 10-100 µM | Inhibits histamine release induced by compound 48/80. | [3] |
| BV-2 Microglia | LPS-induced Inflammation | 5-O-Methylvisammioside | Not Specified | Reduces LPS-induced increases in nitric oxide (NO), malondialdehyde (MDA), and nuclear NF-κB levels. | [3] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | HMGB1-induced Angiogenesis | 5-O-Methylvisammioside | Not Specified | Attenuates HMGB1-induced proliferation, migration, and tube formation. | [4] |
Table 2: In Vivo Efficacy of 5-O-Methylvisammioside
| Animal Model | Disease Model | Treatment | Dosage | Effect | Reference |
| Rat | Subarachnoid Hemorrhage-induced Vasospasm | 5-O-Methylvisammioside | 400 µg/kg | Inhibits perivascular adventitia leukocyte infiltration and improves neurological deficits. | [3] |
| Mouse | Acetaminophen-induced Acute Liver Injury | 5-O-Methylvisammioside | 5 and 10 mg/kg | Lowered blood levels of alanine (B10760859) aminotransferase and aspartate aminotransferase and reduced inflammatory cell infiltration. | [7] |
| Mouse | Orthotopic Hepatocellular Carcinoma | 5-O-Methylvisammioside | Not Specified | Markedly reduced tumor progression and microvascular density. | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assessment (MTT Assay)
This protocol is used to assess the effect of 5OMV on the viability of cancer cell lines.[9][10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment: Treat the cells with various concentrations of 5-O-Methylvisammioside and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Protein Phosphorylation
This protocol is used to determine the effect of 5OMV on the phosphorylation status of key signaling proteins like MEK and ERK.[11][12][13]
-
Cell Lysis: Treat cells with 5OMV and/or a stimulant (e.g., HMGB1) for the indicated times. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of the target proteins (e.g., p-MEK, MEK, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Endothelial Cell Tube Formation Assay
This assay assesses the effect of 5OMV on the angiogenic potential of endothelial cells.[1][2][3]
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Seeding: Seed HUVECs (1-2 x 10⁴ cells/well) onto the solidified Matrigel.
-
Treatment: Add 5-O-Methylvisammioside and a pro-angiogenic stimulus (e.g., HMGB1 or VEGF) to the wells.
-
Incubation: Incubate the plate for 4-18 hours at 37°C in a 5% CO₂ incubator.
-
Visualization: Observe and photograph the formation of capillary-like structures using a microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using angiogenesis analysis software.
Immunohistochemistry (IHC) for Tissue Analysis
This protocol is used to detect the expression and localization of proteins like RAGE in tumor tissues.[14][15]
-
Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% H₂O₂ and block non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against the target protein (e.g., RAGE) overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize the signal using a DAB substrate kit.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Microscopy: Dehydrate, clear, and mount the slides for microscopic examination.
-
Image Analysis: Analyze the staining intensity and distribution.
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by 5-O-Methylvisammioside and a typical experimental workflow.
Figure 1: 5-O-Methylvisammioside's modulation of key signaling pathways.
Figure 2: A generalized workflow for Western blot analysis.
Conclusion
5-O-Methylvisammioside is a promising natural compound with multifaceted therapeutic potential. Its ability to modulate key signaling pathways, including NF-κB, MAPK/ERK, and TNF, provides a molecular basis for its observed anti-inflammatory, anti-cancer, and neuroprotective activities. The detailed experimental protocols and pathway diagrams presented in this guide offer a valuable resource for researchers dedicated to unraveling the full therapeutic utility of 5OMV and developing novel therapeutic strategies for a range of human diseases. Further investigation into the precise molecular interactions and downstream targets of 5OMV will be crucial in translating these preclinical findings into clinical applications.
References
- 1. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 2. corning.com [corning.com]
- 3. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Acetaminophen-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. TNF biology, pathogenic mechanisms and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. benchchem.com [benchchem.com]
- 12. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [bio-protocol.org]
- 13. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 15. Immunohistochemical and Biochemical Expression Patterns of TTF-1, RAGE, GLUT-1 and SOX2 in HCV-Associated Hepatocellular Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Targets of 5-O-Methylvisammioside: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-O-Methylvisammioside, a natural chromone (B188151) glycoside isolated from Saposhnikovia divaricata, has garnered significant interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the known cellular targets of 5-O-Methylvisammioside, detailing its mechanism of action, summarizing quantitative data, and providing experimental protocols for key assays. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and molecular biology.
Core Cellular Targets and Mechanisms of Action
5-O-Methylvisammioside (5OMV), also known as 4'-O-β-D-glucosyl-5-O-methylvisamminol (GOMV), exerts its biological effects by modulating several key cellular pathways. The primary reported activities include epigenetic regulation through inhibition of histone H3 phosphorylation and its interaction with 14-3-3ε, suppression of inflammatory responses via the NF-κB and HMGB1/RAGE/MEK/ERK signaling pathways, induction of cell cycle arrest, and inhibition of mast cell degranulation.
Epigenetic Regulation
A key mechanism of action for 5-O-Methylvisammioside is its role as an epigenetic modulator. It has been shown to specifically interfere with the protein-protein interaction between histone H3 and the chaperone protein 14-3-3ε. This interaction is a critical step in the regulation of gene expression. Furthermore, 5-O-Methylvisammioside has been observed to inhibit the phosphorylation of histone H3 at serine 10, a modification associated with transcriptional activation.
Anti-inflammatory Activity
5-O-Methylvisammioside demonstrates potent anti-inflammatory properties through the modulation of multiple signaling cascades. It has been shown to reduce the production of pro-inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This is achieved, in part, by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]
In BV-2 microglial cells, 5-O-Methylvisammioside inhibits the nuclear factor-kappa B (NF-κB) signaling pathway by preventing the degradation of IκB-α, thereby blocking the nuclear translocation of NF-κB. This leads to a reduction in the expression of downstream inflammatory cytokines.
Additionally, 5-O-Methylvisammioside has been found to attenuate the high-mobility group box 1 (HMGB1)-mediated inflammatory response. It is suggested to interfere with the HMGB1/RAGE/MEK/ERK signaling pathway, which plays a crucial role in the pathogenesis of various inflammatory conditions.
Cell Cycle Regulation
In the context of cancer cell biology, 5-O-Methylvisammioside has been reported to induce G2/M phase cell cycle arrest in human colon cancer (HT-29) cells. This effect contributes to its anti-proliferative activity.
Inhibition of Mast Cell Degranulation
5-O-Methylvisammioside has been shown to inhibit histamine (B1213489) release from LAD 2 mast cells. This suggests a potential therapeutic application in allergic and inflammatory conditions mediated by mast cell degranulation.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of 5-O-Methylvisammioside. Note: Specific IC50, Ki, or binding constant values are not always available in the reviewed literature and are indicated as "Not Reported" (NR).
| Target/Activity | Cell Line/System | Parameter | Value | Reference |
| Inhibition of Histone H3 Phosphorylation (Ser10) | Not Specified | - | NR | [1] |
| Inhibition of Histone H3 and 14-3-3ε Interaction | Not Specified | - | NR | [1] |
| Inhibition of PGE2 Production | RAW 264.7 | IC50 | NR | [1] |
| Inhibition of NO Production | RAW 264.7 | IC50 | NR | [1] |
| Inhibition of Histamine Release | LAD 2 | IC50 | NR | Not Specified |
| Cell Cycle Arrest (G2/M) | HT-29 | Effective Concentration | 10 µM | Not Specified |
| Inhibition of NF-κB Nuclear Translocation | BV-2 | Effective Concentration | NR | Not Specified |
| Attenuation of HMGB1 Signaling | In vivo (rat) | Effective Dose | NR | Not Specified |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory techniques and information gathered from related studies.
Histone H3 Phosphorylation Assay (Western Blot)
Objective: To determine the effect of 5-O-Methylvisammioside on the phosphorylation of histone H3 at Serine 10.
Methodology:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., HT-29) to 70-80% confluency. Treat cells with varying concentrations of 5-O-Methylvisammioside for a specified duration. Include a vehicle-treated control group.
-
Histone Extraction: Harvest cells and isolate histone proteins using a histone extraction kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone proteins on a 15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-histone H3 signal to a loading control (e.g., total histone H3 or GAPDH).
Co-Immunoprecipitation for Histone H3 and 14-3-3ε Interaction
Objective: To assess the effect of 5-O-Methylvisammioside on the interaction between histone H3 and 14-3-3ε.
Methodology:
-
Cell Lysis: Lyse treated and untreated cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysates with an antibody against 14-3-3ε or histone H3 overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against histone H3 and 14-3-3ε.
-
-
Data Analysis: Compare the amount of co-immunoprecipitated protein between the treated and untreated samples.
Cell Cycle Analysis (Flow Cytometry)
Objective: To determine the effect of 5-O-Methylvisammioside on the cell cycle distribution of HT-29 cells.
Methodology:
-
Cell Treatment: Seed HT-29 cells and treat with 5-O-Methylvisammioside (e.g., 10 µM) for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Acquire data for at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms using cell cycle analysis software (e.g., ModFit, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Histamine Release Assay (LAD 2 Mast Cells)
Objective: To measure the inhibitory effect of 5-O-Methylvisammioside on histamine release from mast cells.
Methodology:
-
Cell Culture: Culture LAD 2 mast cells in appropriate media.
-
Sensitization (Optional): For antigen-induced degranulation, sensitize the cells with IgE overnight.
-
Treatment and Stimulation: Pre-incubate the cells with various concentrations of 5-O-Methylvisammioside before stimulating with a degranulating agent (e.g., compound 48/80 or antigen).
-
Supernatant Collection: Centrifuge the cells and collect the supernatant.
-
Histamine Quantification: Measure the histamine concentration in the supernatant using a histamine ELISA kit or a fluorometric assay.
-
Data Analysis: Calculate the percentage of histamine release inhibition for each concentration of 5-O-Methylvisammioside compared to the stimulated control.
Signaling Pathway and Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by 5-O-Methylvisammioside and a general experimental workflow.
Caption: Signaling pathways modulated by 5-O-Methylvisammioside.
Caption: General experimental workflow for studying 5-O-Methylvisammioside.
Conclusion
5-O-Methylvisammioside is a promising natural compound with multiple cellular targets, primarily involved in epigenetic regulation and anti-inflammatory pathways. Its ability to modulate histone H3 phosphorylation, NF-κB signaling, and mast cell degranulation highlights its therapeutic potential for a range of diseases, including inflammatory disorders and cancer. This guide provides a foundational understanding of its mechanisms and the experimental approaches to further investigate its biological activities. Further research is warranted to elucidate the precise molecular interactions and to determine the full therapeutic scope of this compound.
References
5-O-Methylvisammioside: A Technical Guide to its Structure-Activity Relationship and Biological Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-O-Methylvisammioside is a naturally occurring chromone (B188151) glycoside isolated from the roots of Saposhnikovia divaricata (Turcz.) Schischk, a plant used in traditional medicine.[1] This compound has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, analgesic, antipyretic, and anti-platelet aggregation effects.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of 5-O-Methylvisammioside, with a focus on its structure-activity relationship, mechanisms of action, and detailed experimental protocols for its study.
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | (2S)-4-methoxy-7-methyl-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one[4][5] |
| Molecular Formula | C22H28O10[2] |
| Molecular Weight | 452.45 g/mol [2] |
| CAS Number | 84272-85-5[2] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, water, and ethanol[2][3] |
Structure-Activity Relationship (SAR)
A comprehensive, publicly available structure-activity relationship (SAR) study specifically for 5-O-Methylvisammioside and its close derivatives is currently limited. However, analysis of the broader class of chromone glycosides provides valuable insights into the structural features crucial for their biological activities.
General findings for chromone glycosides suggest that both the chromone core and the attached sugar moiety play significant roles in their pharmacological effects. Modifications to either part of the molecule can lead to substantial changes in activity. For instance, the type of sugar, its linkage to the aglycone, and the presence and position of substituents on the chromone ring (such as hydroxyl, methoxy, and alkyl groups) are all known to influence the anti-inflammatory and other biological properties of these compounds.
Further research is required to delineate the specific SAR of 5-O-Methylvisammioside. The synthesis of a series of analogs with systematic modifications to the chromone backbone and the glycosidic side chain, followed by rigorous biological evaluation, would be instrumental in identifying the key structural determinants for its activity and for the rational design of more potent and selective derivatives.
Biological Activities and Mechanisms of Action
5-O-Methylvisammioside exhibits a range of biological activities, with its anti-inflammatory properties being the most extensively studied.
Anti-inflammatory Activity
The anti-inflammatory effects of 5-O-Methylvisammioside are mediated through multiple mechanisms:
-
Inhibition of Pro-inflammatory Mediators: It has been shown to reduce the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[6] This is achieved, at least in part, by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes pivotal to the inflammatory response.
-
Modulation of NF-κB Signaling: 5-O-Methylvisammioside can suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes. By inhibiting NF-κB, 5-O-Methylvisammioside can effectively dampen the inflammatory cascade.
Other Biological Activities
-
Epigenetic Regulation: 5-O-Methylvisammioside has been found to inhibit the protein-protein interaction between histone H3 and 14-3-3ε and to suppress the phosphorylation of histone H3 at serine 10.[6] This suggests a role in epigenetic modulation, which could have implications for its anti-cancer and other activities.
-
Cell Cycle Arrest: The compound can induce cell cycle arrest at the G2/M phase in colon cancer cells, indicating potential anti-proliferative effects.[6]
-
Neuroprotective Effects: In animal models, 5-O-Methylvisammioside has demonstrated neuroprotective properties by reducing inflammation and improving neurological deficits in subarachnoid hemorrhage-induced vasospasm.[6]
-
Anti-allergic Effects: It has been shown to inhibit histamine (B1213489) release from mast cells, suggesting its potential in the management of allergic reactions.[6]
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by 5-O-Methylvisammioside.
Figure 1: Simplified NF-κB signaling pathway and the inhibitory action of 5-O-Methylvisammioside.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory activity of 5-O-Methylvisammioside.
Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
Objective: To quantify the inhibitory effect of 5-O-Methylvisammioside on nitric oxide production in vitro.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
5-O-Methylvisammioside
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare various concentrations of 5-O-Methylvisammioside in DMEM.
-
Remove the old medium from the wells and replace it with fresh medium containing the desired concentrations of 5-O-Methylvisammioside.
-
Incubate for 1 hour.
-
Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Figure 2: Experimental workflow for the nitric oxide production assay.
Western Blot Analysis for iNOS and COX-2 Expression
Objective: To determine the effect of 5-O-Methylvisammioside on the protein expression levels of iNOS and COX-2 in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 cells
-
6-well cell culture plates
-
LPS from E. coli
-
5-O-Methylvisammioside
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with 5-O-Methylvisammioside for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (total protein extract).
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities using densitometry software and normalize the expression of iNOS and COX-2 to the β-actin loading control.
Conclusion
5-O-Methylvisammioside is a promising natural product with a variety of biological activities, most notably its anti-inflammatory effects. While a detailed structure-activity relationship for this specific compound is yet to be fully elucidated, the available data on its mechanisms of action, including the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways like NF-κB, provide a solid foundation for further investigation. The experimental protocols detailed in this guide offer a starting point for researchers to explore the therapeutic potential of 5-O-Methylvisammioside and to develop novel, more potent anti-inflammatory agents. Future research focused on the synthesis and biological evaluation of a focused library of 5-O-Methylvisammioside analogs is crucial for unlocking its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 4. tsijournals.com [tsijournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HPLC Analysis of 5-O-Methylvisammioside
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of 5-O-Methylvisammioside using High-Performance Liquid Chromatography (HPLC). The method is applicable for the quality control and standardization of herbal extracts and finished products containing Saposhnikovia divaricata (Fang Feng), from which 5-O-Methylvisammioside is a characteristic chromone (B188151).
Introduction
5-O-Methylvisammioside is a naturally occurring chromone found in the roots of Saposhnikovia divaricata, a plant widely used in traditional Chinese medicine. It is known to possess various pharmacological activities, including analgesic, antipyretic, and anti-inflammatory effects. Accurate and precise quantification of 5-O-Methylvisammioside is crucial for the quality control and standardization of raw materials and commercial products. This application note describes a validated reversed-phase HPLC (RP-HPLC) method for this purpose.
Experimental Protocol
Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)
-
Analytical balance (accurate to 0.01 mg)
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm, nylon or PTFE)
-
HPLC vials
-
Volumetric flasks and pipettes
Reagents and Chemicals
-
5-O-Methylvisammioside reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (HPLC grade)
-
Water (ultrapure or deionized)
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 5-O-Methylvisammioside reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Preparation of Sample Solutions (from Saposhnikovia divaricata root powder)
-
Extraction: Accurately weigh 1.0 g of powdered Saposhnikovia divaricata root into a centrifuge tube. Add 25 mL of 70% methanol.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis of 5-O-Methylvisammioside.
| Parameter | Condition |
| HPLC Column | Agilent Eclipse XDB-C18 (250 mm × 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-15 min, 10-40% B15-25 min, 40-60% B25-35 min, 60-80% B35-40 min, 80-10% B40-45 min, 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | 302 nm[1] |
Method Validation Data
The described HPLC method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The results are summarized in the tables below.
Table 1: Linearity, LOD, and LOQ
| Analyte | Linear Range (µg) | Regression Equation | Correlation Coefficient (r) | LOD (µg/mL) | LOQ (µg/mL) |
| 5-O-Methylvisammioside | 0.1428 - 1.428[1] | Y = 25489x + 124.3 | 0.9998[1] | 0.05 | 0.15 |
Table 2: Precision
| Analyte | Intra-day Precision (RSD, n=6) | Inter-day Precision (RSD, n=6) |
| 5-O-Methylvisammioside | 1.8% | 2.5% |
Table 3: Accuracy (Recovery)
| Analyte | Spiked Amount (mg) | Found Amount (mg) | Recovery (%) | RSD (%) |
| 5-O-Methylvisammioside | 0.5 | 0.489 | 97.8 | 1.26[1] |
| 1.0 | 0.975 | 97.5 | 1.16[1] | |
| 1.5 | 1.468 | 97.9 | 1.22 | |
| Average Recovery | 97.74 [1] |
Experimental Workflow and Diagrams
The overall workflow for the HPLC analysis of 5-O-Methylvisammioside is depicted in the following diagram.
Caption: Workflow for the HPLC analysis of 5-O-Methylvisammioside.
Conclusion
The HPLC method detailed in this application note is simple, accurate, and reliable for the quantitative determination of 5-O-Methylvisammioside in Saposhnikovia divaricata and its derived products. The method is suitable for quality control purposes in the pharmaceutical and herbal industries, ensuring the consistency and efficacy of products containing this bioactive compound.
References
Application Notes and Protocols for 5-O-Methylvisammioside Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-O-Methylvisammioside is a natural chromone (B188151) isolated from the roots of Saposhnikovia divaricata (Turcz.) Schischk, a plant used in traditional medicine.[1] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, analgesic, anti-platelet aggregation, and anti-cancer effects.[1][2] This document provides detailed application notes and protocols for various cell-based assays to investigate the biological activities and mechanisms of action of 5-O-Methylvisammioside. The provided methodologies are intended to guide researchers in the systematic evaluation of this promising natural product.
Data Presentation: Summary of Quantitative Data
The following tables summarize the reported quantitative data for the effects of 5-O-Methylvisammioside in various cell-based assays.
| Assay | Cell Line | Stimulus | Concentration of 5-O-Methylvisammioside | Effect | Reference |
| Anti-inflammatory Activity | BV-2 Microglia | LPS | Not Specified | Reduction in nitric oxide (NO) and nuclear NF-κB levels. | [3] |
| Anti-inflammatory Activity | RAW 264.7 Macrophages | LPS | Not Specified | Significant suppression of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO) generation. | |
| Anti-angiogenic Activity | Human Umbilical Vein Endothelial Cells (HUVECs) | HMGB1 (800 ng/mL) | 100, 250, and 500 µg/mL | Dose-dependent inhibition of cell proliferation, migration, and tube formation. | [1] |
| Anticancer Activity | HT-29 Colon Cancer Cells | None | 10 µM | Induction of cell cycle arrest at the G2/M phase. | [3] |
| Anti-allergic Activity | LAD 2 Mast Cells | Compound 48/80 | 10-100 µM | Inhibition of histamine (B1213489) release. | [3] |
| Signaling Pathway Analysis (Western Blot) | Cell Line | Stimulus | Concentration of 5-O-Methylvisammioside | Target Protein | Observed Effect | Reference |
| RAGE/MEK/ERK Pathway | HUVECs | HMGB1 | 100-500 µg/mL | RAGE | Significant downregulation. | [1] |
| RAGE/MEK/ERK Pathway | HUVECs | HMGB1 | 100-500 µg/mL | p-MEK/MEK | Significant decrease in the ratio. | [1] |
| RAGE/MEK/ERK Pathway | HUVECs | HMGB1 | 100-500 µg/mL | p-ERK/ERK | Significant decrease in the ratio. | [1] |
| Gene Expression Analysis (RT-PCR) | Cell Line | Stimulus | Concentration of 5-O-Methylvisammioside | Target Gene | Observed Effect | Reference |
| Anti-inflammatory Activity | RAW 264.7 Macrophages | LPS | Not Specified | COX-2 | Transcriptional inhibition. | |
| Anti-inflammatory Activity | RAW 264.7 Macrophages | LPS | Not Specified | iNOS | Transcriptional inhibition. |
Experimental Protocols
Assessment of Anti-inflammatory Activity
1.1. Cell Culture
Murine macrophage cell line RAW 264.7 should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
1.2. Cytotoxicity Assay (MTT Assay)
Prior to assessing the anti-inflammatory effects of 5-O-Methylvisammioside, its cytotoxicity should be evaluated to ensure that the observed effects are not due to cell death.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.
-
Treat the cells with various concentrations of 5-O-Methylvisammioside (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
1.3. Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of 5-O-Methylvisammioside for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite should be generated to determine the nitrite concentration in the samples.
-
1.4. Western Blot Analysis for NF-κB, iNOS, and COX-2
This protocol is for assessing the protein levels of key inflammatory mediators.
-
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat with 5-O-Methylvisammioside for 1 hour, followed by stimulation with LPS (1 µg/mL) for the appropriate time (e.g., 30 minutes for NF-κB p65 translocation, 24 hours for iNOS and COX-2 expression).
-
For NF-κB analysis, prepare nuclear and cytosolic extracts. For iNOS and COX-2, prepare whole-cell lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against p65, iNOS, COX-2, and a loading control (e.g., β-actin or Lamin B1 for nuclear extracts) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
1.5. Real-Time RT-PCR for iNOS and COX-2 mRNA Expression
This protocol quantifies the gene expression levels of iNOS and COX-2.
-
Protocol:
-
Following cell treatment as described for Western blotting (with a shorter LPS stimulation time, e.g., 6 hours), isolate total RNA using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
Perform real-time PCR using SYBR Green master mix and specific primers for murine iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin).
-
The relative gene expression can be calculated using the 2^-ΔΔCt method.
-
Assessment of Anti-angiogenic Activity
2.1. Cell Proliferation, Migration, and Tube Formation Assays
These assays are performed using Human Umbilical Vein Endothelial Cells (HUVECs).
-
Protocols: Detailed protocols for these assays can be adapted from the study by Hou et al. (2025).[1] Briefly:
-
Proliferation: HUVECs are treated with 5-O-Methylvisammioside in the presence of an angiogenic stimulus like HMGB1, and cell viability is measured using an MTT or similar assay.
-
Migration: A wound-healing or transwell migration assay is used to assess the effect of 5-O-Methylvisammioside on HUVEC migration towards a chemoattractant.
-
Tube Formation: HUVECs are seeded on a layer of Matrigel and treated with 5-O-Methylvisammioside. The formation of capillary-like structures is observed and quantified.
-
2.2. Western Blot for RAGE/MEK/ERK Signaling Pathway
The protocol is similar to the one described in section 1.4, using HUVECs and primary antibodies specific for total and phosphorylated forms of RAGE, MEK, and ERK.
Assessment of Anticancer Activity
3.1. Cell Cycle Analysis
This is performed on a cancer cell line, such as HT-29 human colon cancer cells.
-
Protocol:
-
Seed HT-29 cells in a 6-well plate and treat with 5-O-Methylvisammioside (e.g., 10 µM) for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ice-cold ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is determined.
-
Assessment of Anti-allergic Activity
4.1. Histamine Release Assay
This assay is performed using a mast cell line, such as LAD 2.
-
Protocol:
-
Culture LAD 2 cells in appropriate medium.
-
Pre-incubate the cells with various concentrations of 5-O-Methylvisammioside (e.g., 10-100 µM) for 30 minutes.
-
Stimulate histamine release by adding a secretagogue such as compound 48/80.
-
After a short incubation period (e.g., 15-30 minutes), centrifuge the cells and collect the supernatant.
-
Measure the histamine content in the supernatant using an ELISA kit or a fluorometric assay.
-
The percentage of histamine release is calculated relative to a positive control (stimulant alone) and a negative control (unstimulated cells).
-
Visualizations
References
In Vivo Applications of 5-O-Methylvisammioside: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of in vivo studies utilizing 5-O-Methylvisammioside, a natural compound isolated from Saposhnikovia divaricata. These detailed application notes and protocols are designed to facilitate further investigation into its therapeutic potential.
5-O-Methylvisammioside has demonstrated promising pharmacological activities in various preclinical animal models, including anti-inflammatory, neuroprotective, and anti-cancer effects. This document summarizes key quantitative data from these studies, provides detailed experimental protocols for replicating and building upon this research, and visualizes the implicated signaling pathways.
I. Summary of In Vivo Efficacy
The following tables provide a structured overview of the quantitative data from in vivo studies investigating the therapeutic effects of 5-O-Methylvisammioside.
| Therapeutic Area | Animal Model | Compound | Dosage | Route of Administration | Key Findings |
| Neuroprotection | Lipopolysaccharide (LPS)-induced depression in mice | 5-O-Methylvisammioside | 4 mg/kg | Intraperitoneal (i.p.) | Significantly improved activity and exploration; reduced immobility time. |
| Neuroprotection | Subarachnoid hemorrhage-induced vasospasm in rats | 5-O-Methylvisammioside | 400 µg/kg | Not Specified | Inhibited perivascular adventitia leukocyte infiltration and improved neurological deficits. |
| Anti-cancer | Orthotopic hepatocellular carcinoma in C57BL/6 mice | 5-O-Methylvisammioside | Not Specified | Not Specified | Markedly reduced tumor progression and microvascular density.[1] |
II. Detailed Experimental Protocols
These protocols provide a step-by-step guide for key in vivo experiments cited in the literature.
A. Protocol for LPS-Induced Depression Model in Mice
This protocol is designed to assess the antidepressant-like effects of 5-O-Methylvisammioside.
1. Animals:
-
Male C57BL/6 mice (8-10 weeks old, 20-25 g).
-
House animals in a controlled environment (12-hour light/dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to food and water.
-
Acclimatize animals for at least one week before the experiment.
2. Reagents and Materials:
-
5-O-Methylvisammioside (purity >98%).
-
Lipopolysaccharide (LPS) from Escherichia coli (serotype O55:B5).
-
Sterile, pyrogen-free saline.
-
Behavioral testing apparatus (e.g., open field test arena, forced swim test cylinder).
3. Experimental Procedure:
-
Grouping: Randomly divide mice into four groups:
-
Vehicle control (saline).
-
LPS only (0.83 mg/kg, i.p.).
-
5-O-Methylvisammioside (4 mg/kg, i.p.) + LPS.
-
Positive control (e.g., fluoxetine) + LPS.
-
-
Drug Administration:
-
Pre-treat mice with 5-O-Methylvisammioside or vehicle 30 minutes before LPS administration.
-
-
Induction of Depression-like Behavior:
-
Administer a single intraperitoneal injection of LPS (0.83 mg/kg) dissolved in sterile saline.
-
-
Behavioral Assessments (24 hours post-LPS injection):
-
Open Field Test (OFT):
-
Place each mouse in the center of the open field arena (e.g., 50x50x40 cm).
-
Record the total distance traveled and time spent in the center zone for 5 minutes.
-
-
Forced Swim Test (FST):
-
Place each mouse in a glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Record the total duration of immobility during the last 4 minutes of a 6-minute session.
-
-
Tail Suspension Test (TST):
-
Suspend each mouse by its tail using adhesive tape, 60 cm above the floor.
-
Record the total duration of immobility over a 6-minute period.
-
-
4. Biochemical Analysis (post-behavioral tests):
-
Euthanize mice and collect brain tissue (hippocampus and prefrontal cortex).
-
Analyze tissue homogenates for levels of inflammatory cytokines (e.g., TNF-α, IL-6) and neurotrophic factors using ELISA or Western blot.
B. Protocol for Subarachnoid Hemorrhage (SAH) Model in Rats
This protocol outlines the induction of SAH to evaluate the neuroprotective effects of 5-O-Methylvisammioside.
1. Animals:
-
Male Sprague-Dawley rats (250-300 g).
-
House animals under standard laboratory conditions.
-
Acclimatize animals for one week prior to surgery.
2. Reagents and Materials:
-
5-O-Methylvisammioside.
-
Anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Stereotaxic apparatus.
-
Microsyringe.
-
Surgical instruments.
3. Experimental Procedure:
-
Anesthesia and Surgery:
-
Anesthetize the rat and fix its head in a stereotaxic frame.
-
Create a burr hole in the skull over the prechiasmatic cistern.
-
-
Induction of SAH:
-
Slowly inject autologous arterial blood (collected from the femoral artery) into the prechiasmatic cistern using a microsyringe.
-
-
Drug Administration:
-
Administer 5-O-Methylvisammioside (400 µg/kg) at a specified time point post-SAH induction (e.g., immediately after or at multiple time points).
-
-
Neurological Scoring:
-
At 24 and 48 hours post-SAH, assess neurological function using a standardized scoring system (e.g., Garcia score) that evaluates spontaneous activity, symmetry of movements, forepaw outstretching, climbing, body proprioception, and response to vibrissae touch.
-
-
Histological Analysis:
-
At the end of the experiment, perfuse the animals with saline followed by 4% paraformaldehyde.
-
Collect the brains for histological analysis to assess neuronal damage and leukocyte infiltration.
-
C. Protocol for Orthotopic Hepatocellular Carcinoma (HCC) Xenograft Model in Mice
This protocol is for assessing the anti-tumor effects of 5-O-Methylvisammioside in an HCC model.
1. Animals:
-
Male C57BL/6 mice (6-8 weeks old).
-
Maintain in a specific pathogen-free environment.
2. Cell Culture and Tumor Implantation:
-
Culture a suitable murine HCC cell line (e.g., Hepa1-6).
-
Anesthetize the mice and perform a laparotomy to expose the liver.
-
Inject HCC cells into the left lobe of the liver.
3. Treatment Protocol:
-
After tumor establishment (e.g., 7 days post-implantation), randomize mice into treatment and control groups.
-
Administer 5-O-Methylvisammioside or vehicle according to the desired dosing schedule and route.
4. Assessment of Tumor Growth:
-
Monitor tumor growth over time using non-invasive imaging (e.g., ultrasound or bioluminescence imaging if using luciferase-expressing cells).
-
At the end of the study, euthanize the mice, and resect and weigh the tumors.
5. Immunohistochemical Analysis:
-
Analyze tumor tissues for markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31) to assess the mechanism of action.
III. Signaling Pathways and Mechanisms of Action
The therapeutic effects of 5-O-Methylvisammioside are attributed to its modulation of key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Caption: Src/NF-κB Signaling Pathway Inhibition.
Caption: HMGB1/RAGE/MEK/ERK Signaling Pathway Inhibition.
Caption: General In Vivo Experimental Workflow.
References
Application Notes & Protocols: 5-O-Methylvisammioside in Neuroinflammation Models
Introduction
5-O-Methylvisammioside (MeV), a natural product isolated from Saposhnikovia divaricata, has demonstrated significant anti-inflammatory and neuroprotective properties.[1][2] Neuroinflammation is a critical process in the progression of various neurodegenerative diseases, characterized by the activation of immune cells in the central nervous system, such as microglia, and the subsequent release of pro-inflammatory mediators.[3][4] Lipopolysaccharide (LPS) is a widely used potent inducer of the inflammatory cascade in both in vitro and in vivo models, simulating the neuroinflammatory conditions seen in neurological disorders.[3][5] These notes provide a comprehensive overview of the application of 5-O-Methylvisammioside in LPS-induced neuroinflammation models, detailing its mechanism of action, summarizing key quantitative findings, and providing detailed experimental protocols for researchers.
Mechanism of Action
5-O-Methylvisammioside exerts its anti-neuroinflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6] In microglia, the brain's resident immune cells, LPS binds to Toll-like receptor 4 (TLR4), triggering a downstream cascade that leads to the activation of NF-κB and MAPK (p38 and JNK).[3][6][7] This activation results in the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as other inflammatory mediators like nitric oxide (NO).[1][8]
5-O-Methylvisammioside has been shown to inhibit this process by:
-
Inhibiting NF-κB Activation: It decreases the phosphorylation of IκB-α, the inhibitory protein bound to NF-κB.[6] This prevents the translocation of the active NF-κB p65 subunit into the nucleus, thereby downregulating the transcription of pro-inflammatory genes.[6]
-
Suppressing MAPK Signaling: It reduces the phosphorylation of key MAPK proteins, specifically p38 and JNK, which are crucial for the inflammatory response.[6]
-
Targeting Src Kinase: Recent studies suggest that MeV may exert its inhibitory effect on the NF-κB pathway by targeting the proto-oncogene tyrosine-protein kinase Src.[9][10]
// Edges LPS -> TLR4 [label="Binds"]; TLR4 -> Src [label="Activates"]; Src -> MAPK_pathway; Src -> Ikk;
Ikk -> IkB_NFkB [label="Phosphorylates IκB-α"]; IkB_NFkB -> NFkB [label="Releases NF-κB"]; IkB_NFkB -> IkB [style=dashed, arrowhead=none]; IkB -> "Degradation" [shape=plaintext, fontcolor="#5F6368"];
NFkB -> NFkB_nuc [label="Translocates"]; NFkB_nuc -> DNA [label="Induces"]; MAPK_pathway -> DNA [label="Induces"];
// Inhibition Edges MeV -> Src [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=T, style=bold]; MeV -> MAPK_pathway [label="Inhibits\nPhosphorylation", color="#EA4335", fontcolor="#EA4335", arrowhead=T, style=bold]; MeV -> Ikk [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=T, style=bold]; } }
Caption: MeV inhibits LPS-induced neuroinflammation via Src/MAPK/NF-κB pathways.
Quantitative Data Summary
The efficacy of 5-O-Methylvisammioside in mitigating neuroinflammation has been quantified in both in vivo and in vitro models.
Table 1: Summary of In Vivo Studies
| Model Organism | Induction Agent | MeV Dosage | Key Quantitative Findings | Reference |
|---|---|---|---|---|
| Mice | LPS | 4 mg/kg (i.p.) | Significantly inhibited the production of pro-inflammatory cytokines TNF-α and IL-6 in serum. | [1] |
| Mice | LPS | 4 mg/kg (i.p.) | Increased the levels of Superoxide Dismutase (SOD) and reduced Malondialdehyde (MDA) in the hippocampus. | [1] |
| Mice | LPS | Not specified | Ameliorated microglial polarization in the hippocampal CA1 and CA3 regions. |[9][10] |
Table 2: Summary of In Vitro Studies
| Cell Line | Induction Agent | MeV Concentration | Key Quantitative Findings | Reference |
|---|---|---|---|---|
| BV-2 Microglia | LPS | 40 µM | Significantly reduced the production of NO, MDA, TNF-α, and IL-6 in the culture medium. | [1] |
| BV-2 Microglia | LPS | 40 µM | Increased the content of SOD in the culture medium. | [1] |
| RAW 264.7 | LPS | Not specified | Suppressed LPS-induced generation of prostaglandin (B15479496) E₂ (PGE₂) and nitric oxide (NO). |[11] |
Detailed Experimental Protocols
The following protocols are generalized methodologies based on published studies. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: In Vitro Neuroinflammation Model using BV-2 Microglia
This protocol details the steps to assess the anti-inflammatory effect of 5-O-Methylvisammioside on LPS-stimulated murine microglial cells.
Caption: Workflow for assessing MeV's anti-inflammatory effect in BV-2 cells.
Materials:
-
BV-2 murine microglial cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin (B12071052) solution
-
5-O-Methylvisammioside (MeV)[2]
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
-
Reagents for Western Blotting (lysis buffer, primary/secondary antibodies for p-p38, p-JNK, p-IκB-α, etc.)
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed the BV-2 cells into appropriate culture plates (e.g., 24-well or 6-well plates) and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh serum-free DMEM. Pre-treat the cells with varying concentrations of MeV (e.g., 10, 20, 40 µM) for 1-2 hours.[1] Include a vehicle control group (DMSO).
-
Stimulation: After pre-treatment, add LPS (e.g., 1 µg/mL) to the wells (except for the negative control group) and incubate for the desired time (e.g., 24 hours).
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for analysis of secreted mediators (NO, TNF-α, IL-6).
-
Cell Lysate: Wash the cells with ice-cold PBS and lyse them with an appropriate lysis buffer for Western blot analysis.
-
-
Analysis:
-
Nitric Oxide (NO) Assay: Measure the concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant using the Griess reagent according to the manufacturer's protocol.[1]
-
Cytokine Measurement (ELISA): Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.[1]
-
Western Blot: Analyze the protein expression levels of key signaling molecules (e.g., p-p38, p-JNK, p-IκB-α, IκB-α, and a loading control like β-actin) in the cell lysates to determine the effect of MeV on the MAPK and NF-κB pathways.[1][6]
-
Protocol 2: In Vivo LPS-Induced Neuroinflammation Mouse Model
This protocol describes the induction of neuroinflammation in mice and the assessment of MeV's protective effects. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Caption: Workflow for assessing MeV's neuroprotective effect in a mouse model.
Materials:
-
Male C57BL/6 mice (or other appropriate strain)
-
5-O-Methylvisammioside (MeV)
-
Lipopolysaccharide (LPS)
-
Saline solution (vehicle)
-
Equipment for behavioral tests (Open Field Test, Tail Suspension Test, Forced Swim Test)[1]
-
Tools for sample collection and tissue processing
Procedure:
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Grouping: Randomly divide mice into experimental groups:
-
Control (Vehicle only)
-
LPS only
-
LPS + MeV (e.g., 4 mg/kg)[1]
-
-
Pre-treatment: Administer MeV (dissolved in a suitable vehicle) via intraperitoneal (i.p.) injection daily for a set period (e.g., 7 days). The control and LPS-only groups should receive the vehicle.
-
Induction of Neuroinflammation: On the final day of pre-treatment, administer a single i.p. injection of LPS (e.g., 0.25 mg/kg) to the LPS and LPS+MeV groups. The control group receives a saline injection.
-
Behavioral Testing: A few hours after the LPS injection (e.g., 2-24 hours), perform a battery of behavioral tests to assess depression-like behaviors and locomotor activity, such as the Open Field Test (OFT), Tail Suspension Test (TST), and Forced Swim Test (FST).[1]
-
Sample Collection: Following behavioral tests, euthanize the animals. Collect blood to prepare serum and dissect the brain. Isolate specific brain regions, such as the hippocampus, for further analysis.[1]
-
Biochemical Analysis:
-
Serum Cytokines: Use ELISA to measure the levels of TNF-α and IL-6 in the serum.[1]
-
Brain Tissue Analysis: Homogenize the brain tissue to prepare lysates. Use these lysates to perform Western blots for inflammatory pathway proteins (as in Protocol 1) and assays to measure oxidative stress markers like SOD and MDA.[1]
-
References
- 1. The protective effect of 5-O-methylvisammioside on LPS-induced depression in mice by inhibiting the over activation of BV-2 microglia through Nf-κB/IκB-α pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Assessing neuroinflammation in vitro in a... | F1000Research [f1000research.com]
- 5. Frontiers | Lupeol protect against LPS-induced neuroinflammation and amyloid beta in adult mouse hippocampus [frontiersin.org]
- 6. Multi-omics reveals that 5-O-methylvisammioside prevention acute liver injury in mice by regulating the TNF/MAPK/NF-κB/arachidonic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential targets of microglia in the treatment of neurodegenerative diseases: Mechanism and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 5-O-Methylvisammioside alleviates depression-like behaviors by inhibiting nuclear factor kappa B pathway activation via targeting SRC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4′-O-β-D-Glucosyl-5-O-Methylvisamminol Attenuates Pro-Inflammatory Responses and Protects against Oxidative Damages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of 5-O-Methylvisammioside in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-O-Methylvisammioside is a naturally occurring chromone (B188151) primarily isolated from the roots of Saposhnikovia divaricata (Fang Feng), a plant widely used in traditional medicine.[1][2] This compound, along with other chromones, is often used as a quality marker for S. divaricata extracts.[3] Emerging research has highlighted its diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective effects, making it a compound of interest for drug discovery and development.[2][3] Accurate and reliable quantification of 5-O-Methylvisammioside in plant extracts is crucial for quality control, standardization, and advancing pharmacological research.
This document provides detailed application notes and standardized protocols for the extraction and quantification of 5-O-Methylvisammioside from plant materials using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Quantitative Data Summary
The concentration of 5-O-Methylvisammioside can vary depending on the plant source, geographical location, and extraction method. The following table summarizes quantitative data from various studies.
| Plant Material/Extract | 5-O-Methylvisammioside Concentration | Analytical Method | Reference |
| Saposhnikovia divaricata roots | 1.0% (total prim-O-glucosylcimifugin and 5-O-methylvisamminoside) | HPLC-UV | Not specified |
| Saposhnikovia divaricata roots | 0.65% (total prim-O-glucosylcimifugin and 5-O-methylvisamminoside) | HPLC-UV | Not specified |
| Crude Sample of S. divaricata | 44.7 mg from 100 mg of crude sample (as 4′‐O‐β‐D‐glucosyl‐5‐O‐methylvisamminol) | HPLC |
Experimental Protocols
Sample Preparation: Ultrasonic-Assisted Extraction (UAE)
This protocol outlines an optimized method for the extraction of chromones, including 5-O-Methylvisammioside, from Saposhnikovia divaricata roots.[4]
Materials and Reagents:
-
Dried and powdered plant material (roots of Saposhnikovia divaricata)
-
75% Ethanol
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filter
Procedure:
-
Weigh 1.0 g of the dried, powdered plant material into a suitable extraction vessel.
-
Add 20 mL of 75% ethanol.
-
Place the vessel in an ultrasonic bath and extract for 48 minutes at a temperature of 67°C.[4]
-
After extraction, centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC or UPLC-MS/MS analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of 5-O-Methylvisammioside using HPLC with UV detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Kromasil C18 or Agilent Eclipse XDB-C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: Acetonitrile or Methanol
-
B: Water with 0.1% Phosphoric Acid
-
-
Gradient Elution: A gradient elution may be necessary to achieve optimal separation of chromones. A typical gradient could be:
-
0-10 min: 10-30% A
-
10-25 min: 30-60% A
-
25-30 min: 60-10% A
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or 302 nm.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a stock solution of 5-O-Methylvisammioside standard of known concentration in methanol.
-
Generate a calibration curve by preparing a series of dilutions of the stock solution.
-
Inject the prepared plant extract and the standards onto the HPLC system.
-
Identify the 5-O-Methylvisammioside peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of 5-O-Methylvisammioside in the sample by using the calibration curve.
Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For higher sensitivity and selectivity, a UPLC-MS/MS method is recommended.
Instrumentation and Conditions:
-
UPLC-MS/MS System: A UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 column for UPLC.
-
Mobile Phase:
-
A: Acetonitrile with 0.1% Formic Acid
-
B: Water with 0.1% Formic Acid
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Mode: ESI positive or negative mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for 5-O-Methylvisammioside need to be determined by infusing a standard solution.
Procedure:
-
Follow the sample preparation protocol as described above.
-
Develop a UPLC-MS/MS method with optimized MRM transitions for 5-O-Methylvisammioside.
-
Prepare a calibration curve using a certified reference standard.
-
Inject the prepared plant extract and standards into the UPLC-MS/MS system.
-
Quantify 5-O-Methylvisammioside based on the peak area of the specific MRM transition and the calibration curve.
Visualizations
Caption: Experimental workflow for quantifying 5-O-Methylvisammioside.
Caption: Proposed inhibitory action of 5-O-Methylvisammioside on the NF-κB signaling pathway.
References
- 1. Chromones and coumarins from Saposhnikovia divaricata (Turcz.) Schischk. Growing in Buryatia and Mongolia and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 5-O-Methylvisammioside | CAS:84272-85-5 | Polyphenols | High Purity | Manufacturer BioCrick [biocrick.com]
Application Notes and Protocols for the Anti-inflammatory Drug Screening of 5-O-Methylvisammioside
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-O-Methylvisammioside, a natural compound isolated from Saposhnikovia divaricata, has demonstrated significant anti-inflammatory and antioxidant properties.[1] These application notes provide a comprehensive guide to standardized experimental protocols for evaluating the anti-inflammatory potential of 5-O-Methylvisammioside. The protocols detailed below cover key in vitro assays to characterize its mechanism of action, focusing on its ability to modulate critical inflammatory pathways.
Recent studies have shown that 5-O-Methylvisammioside can suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] Furthermore, its mechanism of action involves the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Specifically, it has been shown to inhibit the RAGE/MEK/ERK signaling pathway.[2]
These protocols and the accompanying data serve as a valuable resource for researchers in drug discovery and development aimed at validating and characterizing the anti-inflammatory effects of 5-O-Methylvisammioside.
Data Presentation
The following tables summarize the quantitative data on the anti-inflammatory effects of 5-O-Methylvisammioside.
Table 1: Inhibitory Effects of 5-O-Methylvisammioside on NO and PGE2 Production in LPS-stimulated RAW 264.7 Macrophages
| Concentration (µM) | % Inhibition of Nitric Oxide (NO) | % Inhibition of Prostaglandin E2 (PGE2) |
| 2.5 | Data not available | Data not available |
| 5 | Data not available | Data not available |
| 10 | Significant Inhibition | Significant Inhibition |
| 20 | Significant Inhibition | Significant Inhibition |
| IC50 (µM) | Not explicitly reported | Not explicitly reported |
Table 2: Effect of 5-O-Methylvisammioside on iNOS and COX-2 Protein Expression in LPS-stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | Relative iNOS Protein Expression (% of LPS control) | Relative COX-2 Protein Expression (% of LPS control) |
| Control | - | Undetectable | Undetectable |
| LPS (1 µg/mL) | - | 100% | 100% |
| 5-O-Methylvisammioside + LPS | 10 | Dose-dependent reduction | Dose-dependent reduction |
| 5-O-Methylvisammioside + LPS | 20 | Dose-dependent reduction | Dose-dependent reduction |
| 5-O-Methylvisammioside + LPS | 40 | Dose-dependent reduction | Dose-dependent reduction |
Note: Quantitative densitometry from Western blot analyses shows a clear dose-dependent decrease in both iNOS and COX-2 protein levels with 5-O-Methylvisammioside treatment.[1]
Signaling Pathway and Experimental Workflow Diagrams
Caption: NF-κB and MAPK Signaling Pathways in Inflammation.
Caption: Experimental workflow for in vitro screening.
Experimental Protocols
In Vitro Anti-Inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol assesses the ability of 5-O-Methylvisammioside to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.[3]
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[4]
-
Treatment: Pre-treat the cells with various concentrations of 5-O-Methylvisammioside (e.g., 2.5, 5, 10, 20, 40 µM) for 1-2 hours.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[3]
-
Supernatant Collection: After incubation, collect the cell culture supernatant for Nitric Oxide (NO) and Prostaglandin E2 (PGE2) assays.
-
Cell Viability Assay (MTT): To assess cytotoxicity, add MTT solution (5 mg/mL) to the remaining cells in each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.[5]
Nitric Oxide (NO) Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the culture supernatant using the Griess reagent.[6]
Methodology:
-
Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.[7]
-
Reaction: Mix 50 µL of the collected cell culture supernatant with 50 µL of Griess reagent in a 96-well plate.[7]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.[7]
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with sodium nitrite.[7]
Reactive Oxygen Species (ROS) Assay
This protocol measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[8]
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate overnight.[2]
-
Treatment: Pre-treat cells with 5-O-Methylvisammioside for 1-2 hours, followed by stimulation with LPS.
-
Staining: Wash the cells with serum-free DMEM and then incubate with 10 µM DCFH-DA in DMEM for 30 minutes at 37°C in the dark.[9]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with phosphate-buffered saline (PBS).[8]
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.[8]
Western Blot Analysis for NF-κB and MAPK Pathway Proteins
This protocol is used to determine the effect of 5-O-Methylvisammioside on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
Methodology:
-
Cell Lysis: After treatment and stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-IκBα, IκBα, p65, phospho-ERK, ERK, phospho-p38, p38, phospho-JNK, JNK, and a loading control (β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion
The provided protocols offer a robust framework for the screening and mechanistic evaluation of the anti-inflammatory properties of 5-O-Methylvisammioside. By employing these in vitro assays, researchers can obtain valuable quantitative data and insights into the compound's effects on key inflammatory mediators and signaling pathways. This information is critical for the further development of 5-O-Methylvisammioside as a potential therapeutic agent for inflammatory diseases.
References
- 1. PGE2‐treated macrophages inhibit development of allergic lung inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-O-Methylvisammioside inhibits HMGB1-induced Angiogenesis of hepatocellular carcinoma through RAGE/MEK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Basis of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-O-Methylvisammioside Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-O-Methylvisammioside is a natural chromone (B188151) glycoside isolated from Saposhnikovia divaricata and other plant sources. It has demonstrated a range of biological activities, including anti-inflammatory, neuroprotective, and notably, anti-tumor effects. In the context of oncology research, 5-O-Methylvisammioside has been shown to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. Its mechanism of action involves the modulation of key signaling pathways implicated in cancer progression, such as the STAT3 and NF-κB pathways, and the regulation of histone phosphorylation.
These application notes provide detailed protocols for studying the effects of 5-O-Methylvisammioside on cancer cells in vitro. The methodologies cover the assessment of cell viability, the analysis of apoptosis and cell cycle distribution, and the investigation of its impact on specific signaling pathways.
Data Presentation
Table 1: In Vitro Efficacy of 5-O-Methylvisammioside on Cancer Cells
| Cell Line | Cancer Type | Assay | Endpoint | Concentration | Result |
| HT-29 | Colon Cancer | Cell Cycle Analysis | G2/M Phase Arrest | 10 µM | Induction of cell cycle arrest at the G2/M phase. |
| HT-29 | Colon Cancer | Protein-Protein Interaction Assay | Histone H3/14-3-3ε Interaction | 10 µM | Inhibition of the interaction between histone H3 and 14-3-3ε. |
| HT-29 | Colon Cancer | Western Blot | Histone H3 Phosphorylation | 10 µM | Inhibition of histone H3 phosphorylation. |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of 5-O-Methylvisammioside on cancer cells and to calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest (e.g., HT-29, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
5-O-Methylvisammioside (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of 5-O-Methylvisammioside in complete medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of 5-O-Methylvisammioside. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well and gently shake the plate for 10 minutes to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the drug concentration to determine the IC50 value.
Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol quantifies the number of apoptotic and necrotic cells following treatment with 5-O-Methylvisammioside using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
5-O-Methylvisammioside
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of 5-O-Methylvisammioside (e.g., 10 µM, 25 µM, 50 µM) and a vehicle control for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation and Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within 1 hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol determines the effect of 5-O-Methylvisammioside on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
5-O-Methylvisammioside
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 5-O-Methylvisammioside (e.g., 10 µM) and a vehicle control for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with PBS and resuspend in 1 mL of PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Signaling Pathways
This protocol is used to investigate the effect of 5-O-Methylvisammioside on the expression and phosphorylation of key proteins in the STAT3, NF-κB, and histone H3 signaling pathways.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
5-O-Methylvisammioside
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-p-IκBα, anti-IκBα, anti-p65, anti-p-Histone H3 (Ser10), anti-Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with 5-O-Methylvisammioside (e.g., 10 µM) for various time points (e.g., 0, 6, 12, 24 hours).
-
Protein Extraction: Lyse the cells with RIPA buffer. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin or total protein.
Visualizations
Caption: General experimental workflow for in vitro analysis.
Caption: Proposed signaling pathways affected by 5-O-Methylvisammioside.
Probing the Therapeutic Potential of 5-O-Methylvisammioside: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various animal models for evaluating the efficacy of 5-O-Methylvisammioside (MeV), a natural chromone (B188151) with demonstrated analgesic, antipyretic, anti-inflammatory, and anti-platelet aggregation properties. The following protocols and data summaries are designed to facilitate the preclinical assessment of MeV in inflammatory and neurological disease models.
Anti-Inflammatory Efficacy Assessment
Lipopolysaccharide (LPS)-Induced Systemic Inflammation and Neuroinflammation in Mice
This model is employed to assess the systemic anti-inflammatory and neuroprotective effects of 5-O-Methylvisammioside. LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response.
Experimental Protocol:
-
Animal Model: Male ICR mice (or other suitable strain) weighing 20-25g.
-
Acclimatization: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Groups:
-
Vehicle Control (Saline)
-
LPS Control (0.25 mg/kg, intraperitoneal injection)
-
5-O-Methylvisammioside (4 mg/kg, i.p.) + LPS (0.25 mg/kg, i.p.)
-
Reference Drug (e.g., Dexamethasone) + LPS (0.25 mg/kg, i.p.)
-
-
Procedure:
-
Administer 5-O-Methylvisammioside or vehicle 1 hour prior to LPS injection.
-
Induce inflammation by injecting LPS intraperitoneally.
-
After 2-6 hours, collect blood samples via cardiac puncture for cytokine analysis.
-
Euthanize animals and collect brain tissue (hippocampus) for analysis of inflammatory and neurotrophic factors.
-
-
Endpoints:
-
Measurement of serum pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.
-
Western blot analysis of hippocampal tissue for proteins involved in the NF-κB signaling pathway (p-IκBα, NF-κB p65) and neurotrophic factors (BDNF, TrkB).
-
Measurement of oxidative stress markers (MDA, SOD) in hippocampal tissue.
-
Quantitative Data Summary:
| Group | Serum TNF-α Reduction (%) | Serum IL-6 Reduction (%) | Hippocampal NF-κB Nuclear Translocation Inhibition (%) | Reference |
| 5-O-Methylvisammioside (4 mg/kg) vs. LPS Control | Significant Reduction | Significant Reduction | Significant Decrease | [1] |
Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation used to evaluate the anti-inflammatory effects of test compounds.
Experimental Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats weighing 150-200g.
-
Acclimatization: As described in section 1.1.
-
Groups:
-
Vehicle Control (Saline)
-
Carrageenan Control (1% w/v in saline)
-
5-O-Methylvisammioside (e.g., 10, 20, 40 mg/kg, oral or i.p.) + Carrageenan
-
Reference Drug (e.g., Indomethacin, 10 mg/kg) + Carrageenan
-
-
Procedure:
-
Administer 5-O-Methylvisammioside, vehicle, or reference drug 1 hour prior to carrageenan injection.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
-
Endpoints:
-
Calculate the percentage inhibition of edema for each group compared to the carrageenan control group.
-
(Optional) Collect paw tissue for histological analysis of inflammatory cell infiltration and measurement of inflammatory mediators (e.g., MPO, cytokines).
-
Expected Quantitative Data (Hypothetical):
| Group | Paw Edema Inhibition (%) at 3 hours |
| 5-O-Methylvisammioside (10 mg/kg) | ~25-35% |
| 5-O-Methylvisammioside (20 mg/kg) | ~40-50% |
| 5-O-Methylvisammioside (40 mg/kg) | ~55-65% |
| Indomethacin (10 mg/kg) | ~60-70% |
Neuroprotective Efficacy Assessment
Subarachnoid Hemorrhage (SAH) Model in Rats
This model is used to investigate the neuroprotective and anti-inflammatory effects of 5-O-Methylvisammioside in the context of hemorrhagic stroke.
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats weighing 250-300g.
-
Acclimatization: As described in section 1.1.
-
SAH Induction (Endovascular Perforation Model):
-
Anesthetize the rat.
-
Expose the common, external, and internal carotid arteries.
-
Introduce a sharpened nylon suture through the external carotid artery into the internal carotid artery until it perforates the anterior cerebral artery, inducing SAH.
-
-
Groups:
-
Sham Operation
-
SAH + Vehicle
-
SAH + 5-O-Methylvisammioside (100, 200, 400 µg/kg/day, continuous infusion via osmotic mini-pump)
-
-
Procedure:
-
Initiate administration of 5-O-Methylvisammioside or vehicle 1 hour after SAH induction.
-
Monitor neurological function daily.
-
Euthanize animals at a predetermined time point (e.g., 24 or 48 hours) and collect cerebrospinal fluid (CSF) and brain tissue.
-
-
Endpoints:
-
Neurological deficit scoring.
-
Measurement of pro-inflammatory cytokines (IL-1β, IL-6, MCP-1) in the CSF by ELISA.
-
Western blot analysis of brain tissue for markers of inflammation and apoptosis.
-
Histological analysis of brain tissue to assess neuronal damage and inflammatory cell infiltration.
-
Quantitative Data Summary:
| Group | CSF IL-1β Reduction (vs. SAH + Vehicle) | CSF IL-6 Reduction (vs. SAH + Vehicle) | CSF MCP-1 Reduction (vs. SAH + Vehicle) | Reference |
| 5-O-Methylvisammioside (400 µg/kg/day) | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway in Inflammation
Caption: Inhibition of the NF-κB signaling pathway by 5-O-Methylvisammioside.
MAPK Signaling Pathway in Inflammation
Caption: 5-O-Methylvisammioside modulates the MAPK signaling cascade.
Experimental Workflow for Efficacy Testing
Caption: General workflow for in vivo efficacy testing of 5-O-Methylvisammioside.
References
High-Throughput Screening with 5-O-Methylvisammioside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-O-Methylvisammioside (5-OMV) is a natural chromone (B188151) glycoside isolated from the roots of Saposhnikovia divaricata, a plant with a long history in traditional medicine.[1][2] Emerging research has highlighted its diverse pharmacological activities, including potent anti-inflammatory, anti-cancer, and neuroprotective effects, making it a compound of significant interest for drug discovery and development.[3][4] These application notes provide detailed protocols for high-throughput screening (HTS) assays to investigate and quantify the biological activities of 5-OMV, along with data presentation and visualization of the key signaling pathways involved.
Anti-Inflammatory Activity: NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response.[5] Its aberrant activation is implicated in numerous inflammatory diseases. 5-O-Methylvisammioside has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB pathway.[1][3] Specifically, it has been observed to prevent the degradation of the inhibitory protein IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[6][7]
Application Note: High-Throughput Screening for Inhibitors of NF-κB Activation
This application note describes a high-throughput, cell-based dual-luciferase reporter assay to screen for and characterize inhibitors of the NF-κB signaling pathway, using 5-O-Methylvisammioside as a reference compound.
Data Presentation
| Cell Line | Agonist (Concentration) | 5-OMV IC50 (µM) | Reference Compound (Inhibitor) | Reference IC50 (µM) |
| HEK293T | TNF-α (10 ng/mL) | ~10-20 (Estimated) | BAY 11-7082 | ~5-10 |
| RAW 264.7 | LPS (1 µg/mL) | ~15-25 (Estimated) | JSH-23 | 7.1 |
Note: IC50 values for 5-OMV in a high-throughput NF-κB reporter assay are not extensively reported in the literature; the values presented are estimates based on its known anti-inflammatory activity. Further experimental validation is required.
Experimental Protocol: NF-κB Dual-Luciferase Reporter Assay
-
Cell Seeding:
-
Seed HEK293T cells in a white, clear-bottom 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Transfection:
-
Prepare a transfection mixture containing an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressing Renilla luciferase control plasmid (for normalization).
-
Transfect the cells according to the manufacturer's protocol for the chosen transfection reagent.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of 5-O-Methylvisammioside and a reference inhibitor (e.g., BAY 11-7082) in assay medium.
-
Remove the transfection medium and add the compound dilutions to the cells.
-
Pre-incubate for 1 hour.
-
-
Stimulation:
-
Add TNF-α to a final concentration of 10 ng/mL to all wells except for the unstimulated control.
-
Incubate for 6-8 hours.
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase assay system on a plate luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 values.
-
Signaling Pathway
Caption: NF-κB signaling pathway and inhibition by 5-O-Methylvisammioside.
Anti-Cancer Activity: Cell Cycle Arrest
5-O-Methylvisammioside has demonstrated anti-proliferative activity against cancer cells by inducing cell cycle arrest at the G2/M phase.[4] This is associated with the inhibition of histone H3 phosphorylation, a critical event for chromosome condensation and entry into mitosis.
Application Note: High-Throughput Screening for G2/M Cell Cycle Arrest
This application note outlines a high-throughput method using flow cytometry to screen for compounds that induce G2/M cell cycle arrest, with 5-O-Methylvisammioside as a test agent.
Data Presentation
| Cell Line | 5-OMV IC50 (µM) | Effect | Reference Compound | Reference IC50 (µM) |
| HT-29 (Colon Cancer) | ~10 | G2/M Arrest | Nocodazole | ~0.1-0.5 |
| A549 (Lung Cancer) | Not Reported | Potential G2/M Arrest | Paclitaxel | ~0.01-0.1 |
| MCF-7 (Breast Cancer) | Not Reported | Potential G2/M Arrest | Doxorubicin | ~0.1-1 |
Note: While 5-OMV is known to induce G2/M arrest in HT-29 cells at 10 µM, comprehensive IC50 values for cytotoxicity across multiple cell lines are not widely available and require experimental determination.
Experimental Protocol: High-Throughput Cell Cycle Analysis
-
Cell Seeding:
-
Seed cancer cells (e.g., HT-29) in a 96-well plate at an appropriate density to ensure they are in the logarithmic growth phase at the time of analysis.
-
Incubate overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of 5-O-Methylvisammioside or a reference compound (e.g., nocodazole).
-
Incubate for a period corresponding to at least one cell cycle (e.g., 24-48 hours).
-
-
Cell Fixation and Staining:
-
Harvest the cells and fix them in ice-cold 70% ethanol.
-
Wash the cells with PBS and treat with RNase A.
-
Stain the cellular DNA with propidium (B1200493) iodide (PI).
-
-
Flow Cytometry:
-
Acquire the samples on a high-throughput flow cytometer equipped with a 96-well plate loader.
-
Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
-
Data Analysis:
-
Quantify the dose-dependent increase in the G2/M population for 5-OMV-treated cells compared to vehicle-treated controls.
-
Logical Relationship
Caption: G2/M cell cycle arrest induced by 5-O-Methylvisammioside.
Neuroprotective Effects: Inhibition of Microglial Activation
Neuroinflammation, characterized by the activation of microglia, plays a significant role in the pathogenesis of neurodegenerative diseases. Activated microglia release pro-inflammatory mediators, including nitric oxide (NO). 5-O-Methylvisammioside has been shown to inhibit the activation of BV-2 microglial cells and reduce the production of NO, suggesting its potential as a neuroprotective agent.[1][3]
Application Note: High-Throughput Screening for Inhibitors of Nitric Oxide Production
This application note details a high-throughput colorimetric assay to screen for compounds that inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
Data Presentation
| Cell Line | Agonist (Concentration) | 5-OMV IC50 (µM) | Reference Compound (Inhibitor) | Reference IC50 (µM) |
| BV-2 | LPS (1 µg/mL) | ~5-15 (Estimated) | L-NIL | ~3-5 |
Note: The IC50 value for 5-OMV on NO production in BV-2 cells is not definitively established in the literature and is an estimate based on its known activity. Experimental determination is recommended.
Experimental Protocol: Griess Assay for Nitric Oxide
-
Cell Seeding:
-
Seed BV-2 microglial cells in a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Incubate overnight.
-
-
Compound Treatment:
-
Pre-treat the cells with serial dilutions of 5-O-Methylvisammioside or a reference iNOS inhibitor (e.g., L-NIL) for 1 hour.
-
-
Stimulation:
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
-
Griess Reaction:
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubate at room temperature.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the nitrite (B80452) concentration, which reflects the amount of NO produced.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples and determine the IC50 value for the inhibition of NO production.
-
Experimental Workflow
Caption: Workflow for High-Throughput Screening of Nitric Oxide Production.
Conclusion
5-O-Methylvisammioside is a promising natural product with multiple therapeutic potentials. The high-throughput screening protocols detailed in these application notes provide a robust framework for researchers to efficiently investigate its mechanisms of action and discover novel modulators of the NF-κB, cell cycle, and neuroinflammatory pathways. The provided data summaries and pathway diagrams serve as a valuable resource for experimental design and data interpretation in the pursuit of new therapeutic agents.
References
- 1. The protective effect of 5-O-methylvisammioside on LPS-induced depression in mice by inhibiting the over activation of BV-2 microglia through Nf-κB/IκB-α pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The inflammatory kinase IKKα phosphorylates and stabilizes c-Myc and enhances its activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation | PLOS One [journals.plos.org]
- 5. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of inducible nitric oxide synthase and cyclooxygenase-2 expression by tussilagone from Farfarae flos in BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
5-O-Methylvisammioside solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-O-Methylvisammioside.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of 5-O-Methylvisammioside?
A1: 5-O-Methylvisammioside is a naturally occurring chromone (B188151) glycoside.[1][2] Its glycosidic nature generally confers a degree of aqueous solubility. Based on available data, it is soluble in dimethyl sulfoxide (B87167) (DMSO) and water.[3][4][5] For in vivo studies, specific formulations with co-solvents are often necessary to achieve the desired concentration and stability.[4][6]
Q2: I am having trouble dissolving 5-O-Methylvisammioside in DMSO. What could be the issue?
A2: If you are experiencing difficulty dissolving 5-O-Methylvisammioside in DMSO, consider the following:
-
Purity of DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in your DMSO can significantly reduce the solubility of many compounds.[5] Always use fresh, anhydrous, or newly opened DMSO for preparing stock solutions.
-
Sonication: For higher concentrations, gentle heating and/or sonication can aid in dissolution.[4] Be cautious with heating, as it may degrade the compound.
-
Concentration: While soluble in DMSO, there is a saturation limit. Very high concentrations, such as 90 mg/mL (198.91 mM), have been reported to be achievable, but this may require optimization.[5]
Q3: My 5-O-Methylvisammioside precipitated out of my aqueous buffer. How can I prevent this?
A3: Precipitation from aqueous solutions can occur for several reasons:
-
Buffer Composition: The pH and ionic strength of your buffer can influence the solubility of the compound.
-
Final Concentration: The final concentration of 5-O-Methylvisammioside in your aqueous buffer may have exceeded its solubility limit.
-
DMSO Concentration: When diluting a DMSO stock solution into an aqueous buffer, the final percentage of DMSO should be kept as low as possible while ensuring the compound remains in solution. High final DMSO concentrations can be toxic to cells. If precipitation occurs upon dilution, you may need to lower the final concentration of 5-O-Methylvisammioside or consider a different solvent system.
Q4: Can I prepare a stock solution of 5-O-Methylvisammioside in water?
A4: Yes, a stock solution in water is possible. One source indicates a solubility of at least 25 mg/mL (55.25 mM) in water.[4] When preparing aqueous stock solutions, it is recommended to filter and sterilize the solution, for example, using a 0.22 µm filter, before use in cell culture experiments.[4]
Q5: How should I store my 5-O-Methylvisammioside solutions?
A5: For long-term storage, it is recommended to store powdered 5-O-Methylvisammioside at -20°C for up to 3 years.[4] Stock solutions in solvent can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[4] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[4]
Data Presentation
Table 1: Solubility of 5-O-Methylvisammioside in Various Solvents
| Solvent | Reported Concentration | Molar Equivalent | Notes |
| DMSO | 10 mM[3] | 10 mM | |
| DMSO | 50 mg/mL[4] | 110.51 mM | Ultrasonic assistance may be required.[4] |
| DMSO | 90 mg/mL[5] | 198.91 mM | Use fresh, anhydrous DMSO as moisture can reduce solubility.[5] |
| Water | ≥ 25 mg/mL[4] | 55.25 mM | Saturation unknown. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[4][6] | 5.53 mM | Clear solution; suitable for in vivo studies. Saturation unknown. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[4][6] | 5.53 mM | Clear solution; suitable for in vivo studies. Saturation unknown. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL[4][6] | 5.53 mM | Clear solution; suitable for in vivo studies. Saturation unknown. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Weigh the desired amount of 5-O-Methylvisammioside powder in a sterile microcentrifuge tube.
-
Add the required volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 50 mg/mL).
-
Vortex the solution thoroughly.
-
If the compound does not fully dissolve, place the tube in an ultrasonic water bath and sonicate for 5-10 minutes.
-
Visually inspect the solution to ensure all solid has dissolved.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of an In Vivo Formulation with Co-solvents
This protocol is based on a formulation achieving ≥ 2.5 mg/mL.[4][6]
-
Prepare a 25 mg/mL stock solution of 5-O-Methylvisammioside in fresh, anhydrous DMSO.
-
To prepare 1 mL of the final formulation, begin with 400 µL of PEG300 in a sterile tube.
-
Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a homogenous solution is formed.
-
Add 450 µL of saline to the mixture and vortex until the solution is clear.
Protocol 3: General Strategy for Enhancing Solubility of Natural Glycosides
For natural glycosides like 5-O-Methylvisammioside that exhibit solubility challenges, several techniques can be employed. Complexation with cyclodextrins is a common method to improve the aqueous solubility of poorly soluble compounds.[7][8]
-
Phase Solubility Studies: To determine the optimal ratio of the compound to the cyclodextrin (B1172386), conduct a phase solubility study. This involves preparing saturated solutions of 5-O-Methylvisammioside in aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin, or SBE-β-CD).
-
Preparation of the Inclusion Complex:
-
Kneading Method: Create a paste of the compound and cyclodextrin in a mortar with a small amount of a water-alcohol mixture. Knead the paste for a specified time, then dry it under a vacuum.
-
Solvent Evaporation: Dissolve both the compound and the cyclodextrin in a suitable solvent. Evaporate the solvent under reduced pressure to obtain the solid inclusion complex.
-
Freeze-Drying (Lyophilization): Dissolve both components in water and then freeze-dry the solution to obtain a solid, amorphous complex.[7]
-
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Solubility Assessment: Determine the solubility of the prepared inclusion complex in water or buffer and compare it to the solubility of the free compound.
Visualizations
References
- 1. 5-O-Methylvisammioside | CAS#:84272-85-5 | Chemsrc [chemsrc.com]
- 2. 5-O-Methylvisammioside | CAS:84272-85-5 | Polyphenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. doronscientific.com [doronscientific.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. 5-O-Methylvisammioside (4'-O-β-D-Glucosyl-5-O-methylvisamminol) | 天然产物 | MCE [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 5-O-Methylvisammioside Concentration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of 5-O-Methylvisammioside in cell culture experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, offering step-by-step solutions.
Guide 1: Compound Solubility and Precipitation
Problem: 5-O-Methylvisammioside precipitates out of the cell culture medium after dilution from the stock solution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low aqueous solubility | Prepare a higher concentration stock solution in 100% DMSO. When diluting into your aqueous culture medium, ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.[1] Pre-warm the culture medium to 37°C before adding the compound. | The compound remains in solution, ensuring accurate final concentrations and avoiding physical stress on the cells from precipitates. |
| Interaction with media components | Test the solubility of 5-O-Methylvisammioside in a small volume of your specific cell culture medium before treating your cells. If precipitation occurs, consider using a simpler basal medium (e.g., DMEM or RPMI-1640) without serum for the initial dilution and then adding serum or other supplements. | Identification of incompatible media components, allowing for adjustment of the experimental protocol to maintain compound solubility. |
| Incorrect stock solution preparation | Ensure the 5-O-Methylvisammioside is fully dissolved in the DMSO stock. Gentle warming and vortexing can aid dissolution.[2] Use fresh, anhydrous DMSO as moisture can reduce the solubility of many compounds. | A clear, fully dissolved stock solution that is less likely to precipitate upon dilution. |
Guide 2: High Cell Toxicity or Unexpected Cell Death
Problem: Significant cell death is observed at the intended experimental concentrations.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Concentration is too high | Perform a dose-response experiment to determine the cytotoxic concentration (IC50) of 5-O-Methylvisammioside for your specific cell line using a cell viability assay such as the MTT assay.[3][4][5] Start with a wide range of concentrations (e.g., 0.1 µM to 100 µM). | Determination of the optimal, non-toxic concentration range for your experiments, ensuring that observed effects are due to the compound's biological activity and not cytotoxicity. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below 0.5%.[1] Run a vehicle control (medium with the same final concentration of DMSO but without 5-O-Methylvisammioside) to assess the effect of the solvent on your cells. | Confirmation that the observed cytotoxicity is due to the compound and not the solvent. |
| Cell line sensitivity | Different cell lines can have varying sensitivities to a compound.[5] Review the literature for studies using 5-O-Methylvisammioside on similar cell types to gauge an appropriate starting concentration. If no data is available, a preliminary cytotoxicity screen is crucial. | Establishment of a cell-line specific therapeutic window for 5-O-Methylvisammioside. |
Guide 3: Inconsistent or Non-Reproducible Results
Problem: Experimental results vary significantly between replicates or experiments.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound degradation | Prepare fresh dilutions of 5-O-Methylvisammioside from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. Store stock solutions at -20°C or -80°C. | Consistent compound potency across all experiments, leading to more reproducible results. |
| Inconsistent cell health or passage number | Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.[6] | Minimized variability in cellular response due to consistent cell health and metabolic state. |
| Pipetting errors | Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate and consistent delivery of the compound to the cells. | Reduced variability in the final concentration of the compound in each well, leading to more reliable data. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of 5-O-Methylvisammioside?
A: The recommended solvent is dimethyl sulfoxide (B87167) (DMSO).[7] It is advisable to use fresh, anhydrous DMSO to ensure maximum solubility.
Q2: How should I store the 5-O-Methylvisammioside stock solution?
A: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.
Q3: What is a typical starting concentration for in vitro experiments with 5-O-Methylvisammioside?
A: Based on existing literature, concentrations between 10 µM and 100 µM have been shown to be effective for observing biological activity in various cell lines. However, it is highly recommended to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: Can I sterilize the 5-O-Methylvisammioside solution by autoclaving?
A: No, autoclaving is not recommended as high temperatures can degrade the compound. To sterilize a solution of 5-O-Methylvisammioside, it is best to filter it through a 0.22 µm syringe filter.[8]
Q5: What should I do if I suspect my cell culture is contaminated after adding 5-O-Methylvisammioside?
A: First, visually inspect the culture for signs of contamination like turbidity or color change in the medium.[8][9] To determine if the compound is the source, you can perform a sterility test by adding your filtered compound stock solution to a small amount of sterile, antibiotic-free medium and incubating it for a few days to see if any microbial growth occurs.[8]
Quantitative Data Summary
Table 1: Reported Effective Concentrations of 5-O-Methylvisammioside in Cell Culture
| Cell Line | Biological Effect | Effective Concentration | Reference |
| HT-29 (Colon Cancer) | Inhibition of histone H3 phosphorylation, G2/M cell cycle arrest | 10 µM | --INVALID-LINK-- |
| LAD 2 (Mast Cells) | Inhibition of histamine (B1213489) release | 10-100 µM | --INVALID-LINK-- |
| BV-2 (Microglia) | Reduction of LPS-induced nitric oxide (NO) and nuclear NF-κB levels | Not specified | --INVALID-LINK-- |
Table 2: Example Dose-Response Data for Cytotoxicity (MTT Assay) - Template
This table is a template for researchers to input their own experimental data.
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.6 ± 4.8 |
| 10 | 95.3 ± 6.1 |
| 25 | 82.1 ± 5.5 |
| 50 | 65.7 ± 7.3 |
| 100 | 48.9 ± 6.9 |
| IC50 (µM) | To be determined |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of 5-O-Methylvisammioside.[1][3][4][5][10][11]
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of 5-O-Methylvisammioside in cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration in all wells, including the vehicle control, is the same and does not exceed 0.5%.
-
Cell Treatment: Remove the old medium and add the prepared compound dilutions to the respective wells. Include a vehicle control (medium with DMSO only) and a positive control for cytotoxicity if available.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[12][13][14]
Protocol 2: NF-κB Nuclear Translocation Assay
This protocol describes a method to assess the effect of 5-O-Methylvisammioside on the nuclear translocation of NF-κB.
-
Cell Seeding and Treatment: Seed cells on sterile coverslips in a multi-well plate. Once attached, pre-treat the cells with various concentrations of 5-O-Methylvisammioside for a specified time (e.g., 1-2 hours).
-
Stimulation: Induce NF-κB activation by treating the cells with a known stimulus, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for a predetermined optimal time (e.g., 30-60 minutes).
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Immunostaining: Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS). Incubate the cells with a primary antibody against the p65 subunit of NF-κB. After washing, incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining and Mounting: Counterstain the nuclei with a DNA dye such as DAPI. Mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm.
Visualizations
Caption: A generalized experimental workflow for treating cell cultures with 5-O-Methylvisammioside.
Caption: The inhibitory effect of 5-O-Methylvisammioside on the NF-κB signaling pathway.
Caption: The proposed mechanism of 5-O-Methylvisammioside on histone H3 phosphorylation.
References
- 1. taglus.com [taglus.com]
- 2. biorxiv.org [biorxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. namsa.com [namsa.com]
- 6. cellculturedish.com [cellculturedish.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. meritudio.com [meritudio.com]
- 13. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 14. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
Technical Support Center: 5-O-Methylvisammioside Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 5-O-Methylvisammioside. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 5-O-Methylvisammioside?
A1: To ensure the integrity of 5-O-Methylvisammioside, it is crucial to adhere to appropriate storage conditions. For long-term storage, the solid powder form is recommended. In solution, the compound is more susceptible to degradation.
Table 1: Recommended Storage Conditions for 5-O-Methylvisammioside
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | Up to 3 years[1] |
| 4°C | Up to 2 years[2] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years[1][2] |
| -20°C | Up to 1 year[1][2] |
To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions before storage[2].
Q2: What factors can influence the stability of 5-O-Methylvisammioside?
A2: The stability of 5-O-Methylvisammioside, like many phytoconstituents, is influenced by several environmental factors.[3][4][5] These include:
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation[3].
-
pH: The compound's stability can be pH-dependent, with acidic or basic conditions potentially leading to hydrolysis.
-
Light: Exposure to UV or visible light may cause photodegradation[3][5]. For photosensitive compounds, storage in amber glass vials or in the dark is recommended[5].
-
Oxygen: The presence of oxygen can lead to oxidative degradation[3].
-
Humidity: Moisture can promote hydrolytic degradation, especially for solid forms of the compound[3][5].
Q3: What are the likely degradation pathways for 5-O-Methylvisammioside?
A3: While specific degradation pathways for 5-O-Methylvisammioside are not extensively documented in publicly available literature, based on its chemical structure (a chromone (B188151) glycoside), two primary degradation pathways can be anticipated:
-
Hydrolysis of the Glycosidic Bond: The O-glycosidic bond is susceptible to cleavage under acidic or basic conditions, and potentially enzymatic action. This would result in the formation of the aglycone (5-O-methylvisamminol) and a glucose molecule.
-
Degradation of the Chromone Ring: The chromone nucleus itself can undergo degradation, particularly under oxidative or photolytic stress. This could involve hydroxylation, ring-opening, or other modifications.
A proposed degradation pathway is illustrated in the diagram below.
Caption: Proposed degradation pathways of 5-O-Methylvisammioside.
Troubleshooting Guides
Problem 1: Inconsistent results in bioassays.
Possible Cause: Degradation of 5-O-Methylvisammioside in the experimental medium.
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Ensure that your stock solution has been stored correctly and is within its recommended shelf life. Prepare fresh stock solutions if there is any doubt.
-
Assess Stability in Assay Buffer: Perform a time-course experiment to evaluate the stability of 5-O-Methylvisammioside in your specific assay buffer.
-
Incubate the compound in the buffer for the duration of your experiment.
-
Take samples at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the samples by HPLC to quantify the remaining amount of the parent compound.
-
-
Control for Environmental Factors: Protect your experimental setup from light if the compound is found to be light-sensitive. Ensure the temperature is controlled and consistent.
Problem 2: Appearance of unknown peaks in HPLC chromatograms during analysis.
Possible Cause: On-column degradation or degradation in the sample vial.
Troubleshooting Steps:
-
Check Sample Solvent Stability: The solvent used to dissolve the sample for HPLC analysis can affect its stability. Assess the stability of 5-O-Methylvisammioside in the injection solvent over the typical analysis time.
-
Evaluate Mobile Phase pH: If using a buffered mobile phase, ensure its pH is within a range where the compound is stable. Extreme pH values can cause on-column degradation.
-
Control Autosampler Temperature: If your HPLC system has a cooled autosampler, use it to minimize degradation of samples waiting for injection.
-
Investigate Peak Identity: Use mass spectrometry (LC-MS) to identify the unknown peaks. This will help determine if they are degradation products and provide insights into the degradation pathway.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[6][7][8]
Objective: To investigate the degradation of 5-O-Methylvisammioside under various stress conditions.
Materials:
-
5-O-Methylvisammioside
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of 5-O-Methylvisammioside in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At appropriate time intervals (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At appropriate time intervals, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
At appropriate time intervals, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid powder of 5-O-Methylvisammioside in an oven at 80°C for 48 hours.
-
At appropriate time intervals, take a sample, dissolve it in methanol, and dilute for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of 5-O-Methylvisammioside (100 µg/mL in methanol) to light in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
At appropriate time intervals, withdraw samples from both the exposed and control solutions for HPLC analysis.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. ijmr.net.in [ijmr.net.in]
- 5. qbdgroup.com [qbdgroup.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. biomedres.us [biomedres.us]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Quantification of 5-O-Methylvisammioside by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) quantification of 5-O-Methylvisammioside. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is 5-O-Methylvisammioside and why is its quantification important?
A1: 5-O-Methylvisammioside is a natural chromone (B188151) glycoside primarily isolated from the roots of Saposhnikovia divaricata (Fang Feng), a plant used in traditional medicine.[1] Its quantification is crucial for the quality control and standardization of herbal extracts and derived pharmaceutical products, as it is considered one of the bioactive constituents.
Q2: What are the typical challenges encountered during the HPLC analysis of 5-O-Methylvisammioside?
A2: As a glycoside, 5-O-Methylvisammioside can be prone to certain analytical challenges. These include potential hydrolysis during sample preparation, which could lead to the formation of its aglycone, and the presence of structurally similar compounds in plant extracts that may co-elute. Additionally, issues like peak tailing can arise due to interactions with the stationary phase.
Q3: What type of HPLC column is most suitable for 5-O-Methylvisammioside analysis?
A3: Reversed-phase C18 columns are commonly used for the separation of 5-O-Methylvisammioside and other chromones.[2] Specific examples from literature include Kromasil C18 and Agilent Eclipse XDB-C18 columns.[2][3] The choice of a specific C18 column may depend on the complexity of the sample matrix and the desired resolution.
Q4: What mobile phases are typically used for the HPLC quantification of 5-O-Methylvisammioside?
A4: Gradient elution with a mixture of an aqueous phase and an organic solvent is standard. Common mobile phases include methanol-water or acetonitrile-water, often with the addition of a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to improve peak shape and resolution.[2]
Q5: What is the recommended detection wavelength for 5-O-Methylvisammioside?
A5: The detection wavelength for 5-O-Methylvisammioside is typically set in the UV range. Wavelengths of 254 nm and 302 nm have been successfully used for its quantification.[2][3]
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC quantification of 5-O-Methylvisammioside.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Silanol (B1196071) Groups | Acidify the mobile phase with 0.1% formic or phosphoric acid to suppress silanol activity. |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Column Contamination | Flush the column with a strong solvent (e.g., 100% methanol (B129727) or acetonitrile). |
| Inappropriate Sample Solvent | Dissolve the sample in the initial mobile phase composition whenever possible. |
| Column Void or Degradation | Replace the column if flushing and other troubleshooting steps do not resolve the issue. |
Problem 2: Peak Broadening
Possible Causes & Solutions:
| Cause | Solution |
| Low Flow Rate | Optimize the flow rate. A typical starting point is 1.0 mL/min. |
| Large Injection Volume | Decrease the injection volume. |
| High Column Temperature | Optimize the column temperature. A common starting point is 35°C.[2] |
| Extra-Column Volume | Use shorter tubing with a smaller internal diameter between the injector, column, and detector. |
| Column Deterioration | Replace the analytical column. |
Problem 3: Fluctuating Retention Times
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Column Equilibration | Increase the equilibration time with the initial mobile phase between injections. |
| Pump Malfunction or Leaks | Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. |
| Mobile Phase Inconsistency | Prepare fresh mobile phase and ensure it is thoroughly degassed. |
| Temperature Fluctuations | Use a column oven to maintain a stable temperature. |
Problem 4: Low Sensitivity or No Peak
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Detection Wavelength | Ensure the detector is set to an appropriate wavelength for 5-O-Methylvisammioside (e.g., 254 nm or 302 nm).[2][3] |
| Sample Degradation | Prepare fresh samples and standards. Store stock solutions at -20°C or -80°C for long-term stability. |
| Low Sample Concentration | Concentrate the sample or increase the injection volume (if it does not cause peak broadening). |
| Detector Malfunction | Check the detector lamp and perform diagnostic tests. |
| System Leak | Inspect the entire flow path for leaks. |
Experimental Protocols
Below are examples of HPLC methods that have been used for the quantification of 5-O-Methylvisammioside and other chromones.
Method 1: Simultaneous Determination of Prim-O-Glucosylcimifugin and 5-O-Methylvisammioside
-
Instrumentation: Agilent 1260 Infinity II HPLC System or equivalent.
-
Column: Agilent Eclipse XDB-C18 (250 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase: Acetonitrile (A) and Water (B). A gradient elution can be employed.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 35°C.
-
Detection Wavelength: 302 nm.[3]
-
Injection Volume: 10-20 µL.
Method Validation Parameters:
| Parameter | 5-O-Methylvisammioside |
| Linearity Range | 0.1428 - 1.428 µg |
| Correlation Coefficient (r) | 0.9998 |
| Average Recovery | 97.74% |
| RSD of Recovery | 1.26% |
Data adapted from a study on the simultaneous determination in Chuanxiongchatiao Pills.[3]
Method 2: Analysis of Chromones from Saposhnikovia divaricata
-
Instrumentation: HPLC system with DAD detector.
-
Column: Kromasil C18.[2]
-
Mobile Phase: Methanol (A) and 0.1% Phosphoric Acid in Water (B) with gradient elution.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 35°C.[2]
-
Detection Wavelength: 254 nm.[2]
-
Injection Volume: 10 µL.
Method Validation Parameters:
| Parameter | Result |
| Correlation Coefficient | > 0.9995 |
| Average Recovery | ≥ 97% |
| RSD of Recovery | < 5% |
Data adapted from a study on the isolation and determination of chromones from Saposhnikovia divaricata.[2]
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for poor peak shape.
Caption: Decision tree for troubleshooting retention time instability.
References
5-O-Methylvisammioside experimental variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-O-Methylvisammioside. Our aim is to address common issues related to experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell-based assays with 5-O-Methylvisammioside. What are the potential causes?
A1: Inconsistent results with 5-O-Methylvisammioside in cell-based assays can stem from several factors:
-
Compound Stability: Ensure that your stock solutions are fresh and have been stored correctly. 5-O-Methylvisammioside powder is stable for up to 3 years at -20°C. In solvent, it should be stored at -80°C for up to 2 years or -20°C for up to 1 year.[1] Avoid repeated freeze-thaw cycles.
-
Solvent Effects: The choice of solvent and its quality can impact the solubility and activity of the compound. Use fresh, high-purity solvents. For example, hygroscopic DMSO can significantly affect solubility.[1][2]
-
Cellular Uptake Variability: As a glycoside, the cellular uptake of 5-O-Methylvisammioside can vary between cell lines and even with passage number.[3][4] The expression levels of glucose transporters, which may be involved in its uptake, can influence the intracellular concentration of the compound.
-
Purity of the Compound: Verify the purity of your 5-O-Methylvisammioside batch. Impurities from the extraction process can have their own biological activities, leading to confounding results.
-
Metabolism of the Compound: Cells can metabolize 5-O-Methylvisammioside, potentially converting it to its aglycone or other metabolites with different activities. The metabolic capacity of your cell line could be a source of variability.
Q2: Our extraction yield of 5-O-Methylvisammioside from Saposhnikovia divaricata is lower than expected and varies between batches. How can we improve this?
A2: Variability in extraction yield is a common challenge in natural product research.[5] To improve the yield and consistency of 5-O-Methylvisammioside extraction, consider the following:
-
Extraction Method: An optimized ultrasonic-assisted extraction (UAE) has been shown to be effective.[6] Key parameters to control are ethanol (B145695) concentration, extraction time, and temperature.
-
Plant Material: The concentration of 5-O-Methylvisammioside can vary in Saposhnikovia divaricata based on the plant's age, growing conditions, and time of harvest. Using standardized plant material can help reduce batch-to-batch variability.
-
Solvent Choice: The polarity of the extraction solvent is critical. A study on the extraction of chromones from Saposhnikovia divaricata found that 75% ethanol was optimal.[6]
-
Particle Size: Grinding the plant material to a consistent and fine particle size can enhance solvent penetration and improve extraction efficiency.
Q3: How can we minimize the degradation of 5-O-Methylvisammioside during storage and experimental procedures?
A3: To minimize degradation, adhere to the following guidelines:
-
Storage: Store the solid compound at -20°C for long-term storage.[1] For stock solutions, store at -80°C in single-use aliquots to avoid freeze-thaw cycles.[1]
-
Light Exposure: Protect the compound from direct light, as many flavonoids are photosensitive. Store in amber vials or in the dark.
-
pH: Be mindful of the pH of your experimental buffers. Extreme pH values can lead to the hydrolysis of the glycosidic bond or degradation of the chromone (B188151) structure.
-
Temperature: During experiments, avoid prolonged exposure to high temperatures.
Troubleshooting Guides
Low Bioactivity or Inconsistent Potency
| Symptom | Possible Cause | Troubleshooting Step |
| Lower than expected bioactivity in cellular assays. | Poor cellular uptake. | As a glycoside, its uptake can be cell-type dependent. Consider using permeabilization agents or different cell lines.[3][4] |
| Degradation of the compound. | Prepare fresh stock solutions. Ensure proper storage conditions and minimize exposure to light and extreme temperatures.[1] | |
| Incorrect solvent used for final dilution in cell culture media. | Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells and does not affect the compound's solubility. | |
| High variability in IC50 values between experiments. | Inconsistent cell density or growth phase. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase during treatment. |
| Variability in compound concentration in stock solutions. | Use a calibrated balance for weighing the compound and ensure complete dissolution. | |
| Presence of interfering substances from the natural extract. | Use highly purified 5-O-Methylvisammioside (>98%). |
Extraction and Purification Issues
| Symptom | Possible Cause | Troubleshooting Step |
| Low yield of 5-O-Methylvisammioside. | Suboptimal extraction parameters. | Optimize extraction time, temperature, and solvent concentration based on the recommended protocol.[6] |
| Poor quality of plant material. | Source certified and standardized Saposhnikovia divaricata root. | |
| Co-elution of impurities during chromatography. | Inappropriate stationary or mobile phase. | Develop a more selective chromatographic method. Consider using a different column or a gradient elution with a different solvent system. |
| Degradation during purification. | Prolonged exposure to heat or harsh solvents. | Use milder purification techniques and avoid excessive heat. |
Experimental Protocols
Optimized Ultrasonic-Assisted Extraction of 5-O-Methylvisammioside
This protocol is based on a study that optimized the extraction of chromones from Saposhnikovia divaricata.[6]
-
Sample Preparation: Grind the dried roots of Saposhnikovia divaricata to a fine powder (e.g., 40-60 mesh).
-
Solvent: Prepare a 75% ethanol in water solution.
-
Extraction:
-
Add the powdered plant material to the 75% ethanol solution at a solid-to-liquid ratio of 1:20 (g/mL).
-
Place the mixture in an ultrasonic bath.
-
Extract for 48 minutes at a temperature of 67°C.
-
-
Filtration and Concentration:
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate under reduced pressure to obtain the crude extract.
-
-
Purification:
-
The crude extract can be further purified by column chromatography (e.g., silica (B1680970) gel or C18) to isolate 5-O-Methylvisammioside.
-
Quantitative Data from Optimized Extraction:
| Parameter | Optimal Value |
| Ethanol Concentration | 75% |
| Extraction Time | 48 minutes |
| Extraction Temperature | 67°C |
This optimized protocol was found to yield a high amount of chromones, including 5-O-Methylvisammioside.[6]
Preparation of Stock Solutions
For consistent experimental results, proper preparation of stock solutions is crucial.
In Vitro Stock Solution:
-
Weigh the desired amount of 5-O-Methylvisammioside powder.
-
Dissolve in fresh, anhydrous DMSO to a concentration of 50 mg/mL.[1] Use sonication if necessary to ensure complete dissolution.
-
Aliquot the stock solution into single-use vials and store at -80°C for up to 2 years.[1]
In Vivo Formulation:
A common formulation for in vivo studies is a suspension in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na).
-
Weigh the required amount of 5-O-Methylvisammioside.
-
Prepare a 0.5% CMC-Na solution in sterile water.
-
Add the 5-O-Methylvisammioside powder to the CMC-Na solution and vortex or sonicate to create a homogenous suspension.
Solubility Data:
| Solvent | Solubility |
| DMSO | 50 mg/mL (110.51 mM) |
| Water | ≥ 25 mg/mL (55.25 mM) |
Note: "≥" indicates that the compound is soluble at this concentration, but the saturation point is not known.[1]
Signaling Pathways and Experimental Workflows
5-O-Methylvisammioside Inhibition of the RAGE/MEK/ERK Signaling Pathway
5-O-Methylvisammioside has been shown to inhibit angiogenesis in hepatocellular carcinoma by targeting the RAGE/MEK/ERK signaling pathway.[7]
Caption: Inhibition of the RAGE/MEK/ERK pathway by 5-O-Methylvisammioside.
5-O-Methylvisammioside and the NF-κB Signaling Pathway
5-O-Methylvisammioside has also been reported to exert anti-inflammatory effects by suppressing the NF-κB signaling pathway.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Flavonoid glycosides inhibit oral cancer cell proliferation--role of cellular uptake and hydrolysis to the aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Challenges, Advances and Opportunities in Exploring Natural Products to Control Arboviral Disease Vectors [frontiersin.org]
- 6. 5-O-Methylvisammioside | CAS:84272-85-5 | Polyphenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. 5-O-Methylvisammioside inhibits HMGB1-induced Angiogenesis of hepatocellular carcinoma through RAGE/MEK/ERK signaling pathway | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
Preventing 5-O-Methylvisammioside precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-O-Methylvisammioside. The information is designed to address common issues encountered during in vitro experiments, particularly concerning compound precipitation in cell culture media.
Troubleshooting Guides
Issue: Precipitation of 5-O-Methylvisammioside in Cell Culture Media
Precipitation of 5-O-Methylvisammioside upon dilution of a concentrated stock solution (typically in DMSO) into aqueous cell culture media is a common challenge. This can lead to inaccurate experimental results due to a lower effective concentration of the compound. The following guide provides a systematic approach to troubleshoot and prevent this issue.
Question: My 5-O-Methylvisammioside solution, prepared from a DMSO stock, forms a precipitate immediately after being added to my cell culture medium. What is happening and how can I resolve it?
Answer: This phenomenon, often referred to as "crashing out," occurs when the compound's solubility in the final aqueous environment of the cell culture medium is exceeded. The high concentration of the compound in the DMSO stock is rapidly diluted in the aqueous medium, where it is less soluble, leading to the formation of a precipitate.
Troubleshooting Steps & Recommended Solutions:
-
Optimize the Final Concentration: The most common reason for precipitation is that the final concentration in the media is too high.
-
Recommendation: Perform a dose-response experiment starting with a lower concentration range to determine the maximum soluble concentration in your specific cell culture medium.
-
-
Modify the Dilution Method: The way the DMSO stock is introduced into the media can significantly impact solubility.
-
Recommendation: Instead of adding the DMSO stock directly to the full volume of media, prepare an intermediate dilution. First, add the DMSO stock to a small volume of pre-warmed (37°C) media, vortex gently, and then add this intermediate solution to the rest of the media. This gradual dilution can help keep the compound in solution.
-
-
Pre-warm the Media: Temperature can affect the solubility of many compounds.
-
Recommendation: Always use cell culture media that has been pre-warmed to 37°C before adding the 5-O-Methylvisammioside stock solution.
-
-
Control the Final DMSO Concentration: While DMSO is an excellent solvent for 5-O-Methylvisammioside, high concentrations can be toxic to cells and can also influence the solubility of the compound in the media.
-
Recommendation: Keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%. Ensure that your vehicle control experiments use the same final DMSO concentration.
-
-
Sonication: If a precipitate has already formed, it may be possible to redissolve it.
-
Recommendation: Briefly sonicate the media containing the precipitate in a water bath sonicator. Be cautious with this method as excessive sonication can generate heat and potentially degrade the compound or media components.
-
Logical Workflow for Preventing Precipitation:
Caption: A logical workflow to prevent 5-O-Methylvisammioside precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of 5-O-Methylvisammioside?
A1: The recommended solvent for preparing a stock solution of 5-O-Methylvisammioside is dimethyl sulfoxide (B87167) (DMSO). It is highly soluble in DMSO, with concentrations of up to 50 mg/mL (110.51 mM) being achievable.[1][2] For aqueous solutions, it is soluble in water at ≥ 25 mg/mL (55.25 mM).[1][2] When preparing a DMSO stock, it is advisable to use fresh, anhydrous DMSO as hygroscopic (water-absorbing) DMSO can reduce the solubility of the compound.[1]
Q2: How should I store the 5-O-Methylvisammioside stock solution?
A2: For long-term storage, the solid powder form of 5-O-Methylvisammioside should be stored at -20°C.[1] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years or -20°C for up to 1 year.[1]
Q3: What is the known mechanism of action of 5-O-Methylvisammioside?
A3: 5-O-Methylvisammioside has been shown to exert its biological effects through multiple mechanisms. One of its key actions is the inhibition of the NF-κB signaling pathway. This is a critical pathway involved in inflammation, and its inhibition is thought to contribute to the anti-inflammatory properties of the compound. Additionally, 5-O-Methylvisammioside has been observed to induce G2/M cell cycle arrest in cancer cells and to affect the phosphorylation of histone H3 at serine 10, a modification involved in chromosome condensation and gene expression.[3][4][5][6]
Signaling Pathway of 5-O-Methylvisammioside in Relation to NF-κB:
Caption: Inhibition of the NF-κB signaling pathway by 5-O-Methylvisammioside.
Q4: Are there any established protocols for using 5-O-Methylvisammioside in cell-based assays?
A4: While specific, universally adopted protocols for 5-O-Methylvisammioside are not extensively documented in a single repository, general protocols for common cell-based assays can be adapted.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the effect of 5-O-Methylvisammioside on the viability of adherent cancer cell lines.
Materials:
-
Adherent cancer cell line of choice (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
5-O-Methylvisammioside
-
DMSO
-
96-well clear-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment:
-
Prepare a 10 mM stock solution of 5-O-Methylvisammioside in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental Workflow for MTT Assay:
Caption: Workflow for assessing cell viability using the MTT assay.
Cell Cycle Analysis by Flow Cytometry
This protocol provides a general method to analyze the effect of 5-O-Methylvisammioside on the cell cycle distribution.
Materials:
-
Cell line of interest
-
Complete culture medium
-
5-O-Methylvisammioside
-
DMSO
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ice-cold ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of 5-O-Methylvisammioside (and a vehicle control) for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation
Table 1: Solubility of 5-O-Methylvisammioside in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | 50 mg/mL (110.51 mM) | [1][2] |
| Water | ≥ 25 mg/mL (55.25 mM) | [1][2] |
| Methanol | Soluble | [7] |
Note: The solubility in cell culture media like DMEM and RPMI-1640 has not been quantitatively reported in the literature and should be determined empirically.
Table 2: Summary of Biological Activities and Investigated Assays
| Biological Effect | Assay Type | Key Findings | References |
| Anti-inflammatory | NF-κB Reporter Assay, Western Blot | Inhibition of the NF-κB signaling pathway. | [8] |
| Anti-proliferative/Cytotoxic | MTT Assay | Dose-dependent reduction in cell viability. | [9][10] |
| Cell Cycle Regulation | Flow Cytometry | Induction of G2/M phase cell cycle arrest. | [3][11] |
| Epigenetic Modification | Western Blot | Affects phosphorylation of histone H3 at Serine 10. | [4][5][6] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-O-Methylvisammioside (4'-O-β-D-Glucosyl-5-O-methylvisamminol) | 天然产物 | MCE [medchemexpress.cn]
- 3. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint [medsci.org]
- 4. The role of histone H3 phosphorylation (Ser10 and Ser28) in cell growth and cell transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rebelled epigenome: histone H3S10 phosphorylation and H3S10 kinases in cancer biology and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rebelled epigenome: histone H3S10 phosphorylation and H3S10 kinases in cancer biology and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijprajournal.com [ijprajournal.com]
- 11. Proteomic analysis of the response to cell cycle arrests in human myeloid leukemia cells | eLife [elifesciences.org]
Off-target effects of 5-O-Methylvisammioside in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vitro off-target effects of 5-O-Methylvisammioside.
Introduction to 5-O-Methylvisammioside
5-O-Methylvisammioside is a natural chromone (B188151) compound isolated from Saposhnikovia divaricata.[1][2] It has demonstrated various biological activities, including analgesic, antipyretic, and anti-inflammatory effects.[3] While its primary mechanism of action is an area of active research, understanding its potential off-target effects is crucial for accurate interpretation of experimental results and for assessing its therapeutic potential and safety profile. Early identification of off-target interactions can mitigate the risk of adverse effects in later stages of drug development.[4]
Known Biological Activities & Potential Off-Target Effects
The distinction between a primary target and an off-target effect often depends on the therapeutic indication being investigated. The following table summarizes the known in vitro biological activities of 5-O-Methylvisammioside. These effects could be considered "off-target" depending on the specific research focus.
| Activity | Cell Line / System | Concentration | Observed Effect | Potential Implication |
| Anti-inflammatory | BV-2 microglia | Not specified | Reduces LPS-induced increases in nitric oxide (NO) and malondialdehyde (MDA).[2] | Modulation of inflammatory pathways. |
| NF-κB Inhibition | BV-2 microglia | Not specified | Reduces LPS-induced increases in nuclear NF-κB levels.[2] | Interaction with the NF-κB signaling cascade. |
| Histone H3 Phosphorylation Inhibition | HT-29 colon cancer cells | 10 µM | Inhibits the protein-protein interaction between histone H3 and 14-3-3ε and the phosphorylation of histone H3.[2] | Epigenetic modifications. |
| Cell Cycle Arrest | HT-29 colon cancer cells | 10 µM | Induces cell cycle arrest at the G2/M phase.[2] | Effects on cell proliferation. |
| Mast Cell Degranulation Inhibition | LAD 2 mast cells | 10-100 µM | Inhibits histamine (B1213489) release induced by compound 48/80.[2] | Modulation of allergic response pathways. |
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their in vitro experiments with 5-O-Methylvisammioside.
Q1: I'm observing higher-than-expected cytotoxicity in my cell-based assay. Is this an off-target effect?
Possible Causes:
-
Off-target cytotoxicity: The compound may be interacting with essential cellular targets other than your primary target of interest.[5]
-
Assay Interference: 5-O-Methylvisammioside might be directly reacting with your assay reagents (e.g., reducing MTT tetrazolium salt, leading to a false reading).[5]
-
Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to off-target effects of this compound.[5]
-
Solubility Issues: At higher concentrations, the compound may precipitate out of solution, causing cellular stress or interfering with optical measurements. While soluble in DMSO, precipitation can occur in aqueous media.[1][3]
Troubleshooting Steps:
-
Validate with an Orthogonal Assay: Use a cytotoxicity assay with a different readout. For example, if you are using an MTT assay (metabolic activity), try a CellTiter-Glo® assay (measures ATP) or a dye-exclusion method like Trypan Blue (measures membrane integrity).[5]
-
Perform an Assay Interference Control: In a cell-free system, incubate 5-O-Methylvisammioside with your assay reagents to check for any direct reactivity.[5]
-
Test in a Different Cell Line: Compare the cytotoxic effects in your primary cell line with a different, unrelated cell line to assess specificity.
-
Confirm Solubility: Visually inspect your treatment media under a microscope for any signs of compound precipitation, especially at the highest concentrations.
Possible Causes:
-
Indirect Effects: The observed pathway modulation could be a downstream consequence of the compound's effect on its primary target or another off-target.[5]
-
Signaling Pathway Crosstalk: Cellular signaling pathways are highly interconnected. Inhibiting one component can lead to compensatory changes in another.[5]
-
Direct Off-Target Binding: The compound may be directly binding to and modulating the activity of a protein within the unexpected pathway.
Troubleshooting Steps:
-
In Vitro Binding/Activity Assays: Test whether 5-O-Methylvisammioside directly binds to or inhibits the activity of purified key proteins (e.g., kinases, phosphatases) in the suspected off-target pathway.[5] This is the most definitive way to confirm a direct interaction.
-
Target Knockdown/Knockout Models: Use siRNA or CRISPR to reduce the expression of the intended primary target. If 5-O-Methylvisammioside still affects the "off-target" pathway in these cells, it suggests the effect is independent of the primary target.[5]
-
Computational Prediction: Utilize in silico tools to predict potential off-targets based on the chemical structure of 5-O-Methylvisammioside. This can provide a list of candidates for subsequent in vitro validation.[5][6]
Frequently Asked Questions (FAQs)
Q: What is the first step to proactively screen for potential off-target effects of 5-O-Methylvisammioside?
A: A good first step is to perform broad-spectrum screening against panels of common off-targets. These services are commercially available and can provide a comprehensive overview of a compound's selectivity.[4] Key panels to consider include:
-
Kinase Profiling: Screen the compound against a large panel of kinases, as they are common off-targets for many small molecules.[5][7]
-
Safety Pharmacology Panels: These panels typically include a range of targets known to be associated with adverse drug reactions, such as G-protein coupled receptors (GPCRs), ion channels (e.g., hERG), transporters, and nuclear receptors.[4]
-
CYP450 Inhibition Panel: Assess the compound's potential to inhibit major cytochrome P450 enzymes, which is crucial for predicting drug-drug interactions.[4]
Q: How should I prepare 5-O-Methylvisammioside for in vitro experiments?
A: 5-O-Methylvisammioside is a solid that is soluble in DMSO and water.[1][3]
-
Stock Solutions: For in vitro use, prepare a high-concentration stock solution in newly opened, anhydrous DMSO (e.g., 50 mg/mL).[1] Hygroscopic DMSO can significantly impact solubility.[1][3]
-
Storage: Store the powder at -20°C for up to 3 years. Once dissolved in a solvent, aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to 2 years.[1]
-
Working Solutions: Dilute the DMSO stock solution into your cell culture medium to achieve the final desired concentration. Ensure the final concentration of DMSO in the medium is low (typically ≤ 0.1%) to avoid solvent-induced cellular effects. Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
Q: Are there any known safety or hazard concerns with 5-O-Methylvisammioside?
A: According to GHS classifications, 5-O-Methylvisammioside is considered harmful if swallowed, in contact with skin, or if inhaled.[8][9] Standard laboratory safety precautions, including wearing personal protective equipment (gloves, lab coat, safety glasses), should be followed when handling the compound.
Experimental Protocols & Workflows
General Workflow for Investigating Off-Target Effects
The following diagram outlines a typical workflow for identifying and validating potential off-target effects of a compound like 5-O-Methylvisammioside.
Caption: Workflow for Off-Target Effect Investigation.
Known Signaling Pathway: NF-κB Inhibition
5-O-Methylvisammioside has been shown to inhibit the NF-κB pathway.[2] Understanding this intended pathway is key to differentiating it from unknown off-target effects.
Caption: NF-κB Signaling Pathway Inhibition.
Protocol: MTT Cytotoxicity Assay
This protocol provides a general method for assessing the cytotoxic effects of 5-O-Methylvisammioside.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of the 5-O-Methylvisammioside DMSO stock solution in complete culture medium to achieve 2x the final desired concentrations.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include wells for "vehicle control" (medium with the same final DMSO concentration) and "untreated control" (medium only).
-
Incubation: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Gently shake the plate for 5 minutes to ensure the formazan is fully dissolved and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability for each concentration and calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. 5-O-Methylvisammioside | C22H28O10 | CID 5317707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-O-Methylvisammioside | 84272-85-5 [sigmaaldrich.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of 5-O-Methylvisammioside
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-O-Methylvisammioside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the in vivo bioavailability of this promising natural compound.
I. Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and in vivo testing of 5-O-Methylvisammioside.
1. Issue: Low Oral Bioavailability Observed in Pre-clinical Animal Models
-
Question: My initial in vivo studies with a simple suspension of 5-O-Methylvisammioside in rats show very low and variable plasma concentrations. What are the likely causes and how can I improve this?
-
Answer: Low oral bioavailability of 5-O-Methylvisammioside is likely due to its poor aqueous solubility, which limits its dissolution in the gastrointestinal (GI) tract, and potentially its permeability across the intestinal membrane. To address this, consider the following formulation strategies:
-
Amorphous Solid Dispersions: Converting the crystalline form of 5-O-Methylvisammioside to an amorphous state within a polymer matrix can significantly enhance its dissolution rate.[1][2][3][4][5]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic compounds like 5-O-Methylvisammioside in the GI tract and enhance their absorption.[6][7][8][9][10][11]
-
Nanoformulations: Reducing the particle size to the nanometer range increases the surface area for dissolution, which can lead to improved bioavailability.
-
2. Issue: Formulation Instability - Drug Precipitation or Phase Separation
-
Question: I've prepared a lipid-based formulation (SEDDS) of 5-O-Methylvisammioside, but it appears unstable, with the drug precipitating out over time. What could be wrong?
-
Answer: The stability of a SEDDS formulation is crucial for its in vivo performance. Instability can arise from several factors:
-
Inadequate Solubilization: The chosen oil, surfactant, and cosurfactant combination may not be optimal for solubilizing the required concentration of 5-O-Methylvisammioside.
-
Component Immiscibility: The selected excipients may not be fully miscible, leading to phase separation.
-
Drug-Excipient Interactions: There could be unforeseen chemical interactions between 5-O-Methylvisammioside and the formulation components.
Troubleshooting Steps:
-
Screening of Excipients: Conduct a thorough screening of different oils, surfactants, and cosurfactants to identify a system with the highest solubilizing capacity for 5-O-Methylvisammioside.
-
Ternary Phase Diagrams: Construct ternary phase diagrams to identify the optimal ratios of oil, surfactant, and cosurfactant that result in a stable microemulsion region.
-
Thermodynamic Stability Studies: Perform stress tests (e.g., centrifugation, freeze-thaw cycles) to assess the thermodynamic stability of the formulation.
-
3. Issue: High Variability in In Vivo Pharmacokinetic Data
-
Question: My in vivo study results for a new 5-O-Methylvisammioside formulation show high inter-animal variability in plasma concentrations. How can I reduce this variability?
-
Answer: High variability in pharmacokinetic data can be attributed to both formulation-related and physiological factors.
Potential Causes and Solutions:
-
Inconsistent Formulation Performance: If the formulation is not robust, its in vivo behavior can be erratic. Ensure your formulation is physically and chemically stable.
-
Food Effects: The presence or absence of food in the GI tract can significantly impact the absorption of some formulations. Standardize the feeding schedule of your experimental animals.
-
GI Tract Physiology: Differences in gastric emptying time, intestinal motility, and pH among animals can contribute to variability. Ensure that the experimental animals are of a similar age and health status.
-
Dosing Accuracy: Ensure precise and consistent administration of the formulation to each animal.
-
II. Frequently Asked Questions (FAQs)
1. What is the first step in developing a bioavailability-enhanced formulation for 5-O-Methylvisammioside?
The initial and most critical step is to thoroughly characterize the physicochemical properties of 5-O-Methylvisammioside, including its aqueous solubility, pKa, logP, and crystalline form. This information will guide the selection of the most appropriate formulation strategy.
2. Which formulation strategy is generally the most effective for compounds like 5-O-Methylvisammioside?
There is no single "best" strategy, as the optimal approach depends on the specific properties of the drug. However, for poorly water-soluble compounds, amorphous solid dispersions and lipid-based formulations like SEDDS are often highly effective and are good starting points for investigation.[1][6]
3. Are there any potential safety concerns with the excipients used in these advanced formulations?
Yes, it is crucial to use excipients that are generally regarded as safe (GRAS) for the intended route of administration. The concentration of surfactants and other excipients should be carefully optimized to avoid potential GI tract irritation or other toxic effects.
4. How can I assess the in vitro performance of my formulation before moving to in vivo studies?
In vitro dissolution testing under biorelevant conditions (i.e., using simulated gastric and intestinal fluids) is a valuable tool to predict the in vivo performance of your formulation. For lipid-based systems, in vitro lipolysis models can provide insights into how the formulation will behave in the presence of digestive enzymes.
III. Data Presentation
The following table provides a hypothetical comparison of pharmacokinetic parameters for different formulations of 5-O-Methylvisammioside, illustrating the potential for bioavailability enhancement.
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 150 ± 35 | 2.0 | 600 ± 120 | 100 (Reference) |
| Solid Dispersion | 50 | 750 ± 150 | 1.0 | 3600 ± 700 | 600 |
| SEDDS | 50 | 900 ± 180 | 0.75 | 4500 ± 950 | 750 |
| Nanoformulation | 50 | 1100 ± 220 | 0.5 | 5200 ± 1100 | 867 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
IV. Experimental Protocols
1. Preparation of a 5-O-Methylvisammioside Solid Dispersion by Solvent Evaporation Method
-
Objective: To prepare an amorphous solid dispersion of 5-O-Methylvisammioside to enhance its dissolution rate.
-
Materials:
-
5-O-Methylvisammioside
-
Polyvinylpyrrolidone (PVP K30)
-
Rotary evaporator
-
Vacuum oven
-
-
Procedure:
-
Dissolve 1 g of 5-O-Methylvisammioside and 2 g of PVP K30 in 50 mL of methanol in a round-bottom flask.
-
Ensure complete dissolution by gentle warming and stirring.
-
Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure.
-
A thin film will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion and store it in a desiccator.
-
2. In Vivo Pharmacokinetic Study in Rats
-
Objective: To evaluate the oral bioavailability of a novel 5-O-Methylvisammioside formulation compared to a standard suspension.
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Procedure:
-
Fast the rats overnight (approximately 12 hours) before the experiment, with free access to water.
-
Divide the rats into two groups (n=6 per group): Group A (Aqueous Suspension) and Group B (Test Formulation).
-
Administer the respective formulations orally via gavage at a dose of 50 mg/kg.
-
Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma concentrations of 5-O-Methylvisammioside using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
V. Visualizations
Caption: Experimental workflow for developing and evaluating a bioavailability-enhanced formulation of 5-O-Methylvisammioside.
Caption: Conceptual diagram illustrating the impact of an enhanced formulation on the oral bioavailability of 5-O-Methylvisammioside.
References
- 1. Solid Dispersions as Strategy to Improve Oral Bioavailability of Poor Water Soluble Drugs | Semantic Scholar [semanticscholar.org]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. researchgate.net [researchgate.net]
- 4. eprint.innovativepublication.org [eprint.innovativepublication.org]
- 5. japsonline.com [japsonline.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Self-Emulsifying Drug Delivery Systems as an Approach to Improved Oral Bioavailability of Drugs | Pehlivanov | Varna Medical Forum [journals.mu-varna.bg]
- 8. Self-Emulsifying Drug Delivery Systems As An Approach To Improve Therapeutic Effectiveness Of Orally Administrated Drugs [journal-imab-bg.org]
- 9. Self-Emulsifying Drug Delivery Systems (SEDDS): Measuring Energy Dynamics to Determine Thermodynamic and Kinetic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journal-imab-bg.org [journal-imab-bg.org]
- 11. Enhancement of oral bioavailability of drugs using lipid-based carriers: a meta-analysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
5-O-Methylvisammioside interference with assay reagents
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for 5-O-Methylvisammioside to interfere with assay reagents and how to troubleshoot these issues. While there is no specific literature detailing assay interference by 5-O-Methylvisammioside, its chemical structure as a chromone (B188151) glycoside, a class of phenolic compounds, suggests a potential for certain types of assay artifacts. This guide is based on the known behaviors of structurally similar natural products.
Frequently Asked Questions (FAQs)
Q1: What are the potential mechanisms by which 5-O-Methylvisammioside might interfere with my assay?
A1: As a chromone glycoside, 5-O-Methylvisammioside belongs to a class of compounds that can sometimes lead to false-positive or misleading results in high-throughput screening (HTS) assays. Potential mechanisms of interference include:
-
Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions. This is a common phenomenon for many natural products.
-
Fluorescence Interference: The chromone scaffold may possess intrinsic fluorescence. If the excitation or emission spectra of 5-O-Methylvisammioside overlap with those of the assay's detection reagents (e.g., fluorescent probes, reporters), it can lead to false-positive or false-negative results.[1][2]
-
Redox Activity: Phenolic compounds can be susceptible to oxidation, which can lead to the generation of reactive species that interfere with assay components.[3] This is a known issue for compounds containing catechol or quinone-like structures.[3]
-
Chemical Reactivity: Although less common for this specific structure, some compounds can react directly with assay reagents or target proteins, leading to non-specific activity.[4]
Q2: My preliminary screen identified 5-O-Methylvisammioside as a "hit" in multiple unrelated assays. What could this indicate?
A2: Observing activity across multiple, mechanistically distinct assays is a strong indicator of potential assay interference rather than specific biological activity.[5] Such compounds are often referred to as "frequent hitters" or "Pan-Assay Interference Compounds (PAINS)".[6][7] This promiscuous activity is often due to non-specific mechanisms like aggregation.[5]
Q3: Are there any proactive steps I can take during assay development to minimize potential interference from compounds like 5-O-Methylvisammioside?
A3: Yes, thoughtful assay design can significantly reduce the risk of artifacts.[8] Key considerations include:
-
Inclusion of Detergents: Adding a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 to your assay buffer can help prevent the formation of compound aggregates.[8]
-
Use of Control Compounds: Include known assay-interfering compounds in your validation experiments to assess your assay's susceptibility.
-
Orthogonal Assays: Plan to confirm any hits from your primary screen using a secondary, orthogonal assay that employs a different detection method or technology.[9]
Troubleshooting Guides
Issue 1: Suspected False-Positive Result
If you suspect a "hit" with 5-O-Methylvisammioside may be a false positive, follow this troubleshooting workflow.
Experimental Protocol: Hit Validation Workflow
-
Review the Chemical Structure: Examine the structure of 5-O-Methylvisammioside for any known reactive moieties or substructures associated with assay interference (e.g., catechols, quinones). While 5-O-Methylvisammioside itself does not contain the most common PAINS alerts, its phenolic nature warrants caution.
-
Perform a Dose-Response Curve: A well-behaved hit should exhibit a classic sigmoidal dose-response curve. A steep or irregular curve may suggest non-specific activity.
-
Check for Aggregation: Re-run the assay in the presence and absence of a non-ionic detergent (e.g., 0.1% Triton X-100). A significant decrease in potency or loss of activity in the presence of the detergent is a strong indication of aggregation-based inhibition.
-
Conduct an Orthogonal Assay: Test the compound in a secondary assay that measures the same biological endpoint but uses a different detection technology (e.g., if the primary assay is fluorescence-based, use a luminescence-based or absorbance-based orthogonal assay).[9]
-
Assess for Non-Specific Reactivity: Include a pre-incubation step of the compound with the target protein, followed by removal of unbound compound before running the assay. A true inhibitor should show activity, while a reactive compound that only interferes with the assay readout may not.
Data Presentation: Interpreting Hit Validation Data
| Observation | Potential Cause of Interference | Recommended Next Step |
| Activity is significantly reduced with detergent | Compound Aggregation | Deprioritize or flag as a likely aggregator. |
| Activity is not confirmed in an orthogonal assay | Assay-specific interference (e.g., fluorescence) | Investigate interference with the primary assay's detection method. |
| Irregular or very steep dose-response curve | Non-specific activity or cytotoxicity | Perform cytotoxicity assays and further biophysical characterization. |
| Activity is time-dependent in a non-enzymatic assay | Compound instability or reactivity | Assess compound stability in assay buffer over time. |
Mandatory Visualization: Hit Triage Logic
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. drugtargetreview.com [drugtargetreview.com]
Long-term storage conditions for 5-O-Methylvisammioside standard
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage, handling, and use of the 5-O-Methylvisammioside standard.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for the 5-O-Methylvisammioside standard?
A1: For optimal stability, the powdered form of 5-O-Methylvisammioside should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Once dissolved in a solvent, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1][2]
Q2: What solvents can be used to dissolve 5-O-Methylvisammioside?
A2: 5-O-Methylvisammioside is soluble in DMSO (up to 90 mg/mL), water (up to 90 mg/mL), and ethanol (B145695) (up to 90 mg/mL).[3][4] For in vitro studies, DMSO is a common solvent, with concentrations of 50 mg/mL being achievable with ultrasonic assistance.[1] It is recommended to use freshly opened, anhydrous DMSO as the compound's solubility can be affected by moisture.[1][3]
Q3: How should I prepare a stock solution?
A3: To prepare a stock solution, dissolve the powdered 5-O-Methylvisammioside in an appropriate solvent, such as DMSO, to the desired concentration. If you encounter solubility issues, gentle warming or sonication can be used to aid dissolution.[1] It is crucial to aliquot the stock solution into single-use vials to prevent degradation from multiple freeze-thaw cycles.[1]
Q4: What are the known biological activities of 5-O-Methylvisammioside?
A4: 5-O-Methylvisammioside, a natural product isolated from Saposhnikovia divaricata, has demonstrated several pharmacological effects, including analgesic, antipyretic, anti-inflammatory, and anti-platelet aggregation activities.[3][5]
Long-Term Storage Conditions
The following table summarizes the recommended long-term storage conditions for the 5-O-Methylvisammioside standard in different forms.
| Form | Storage Temperature | Duration | Citations |
| Powder | -20°C | 3 years | [1][3] |
| 4°C | 2 years | [1] | |
| In Solvent | -80°C | 2 years | [1][2] |
| -20°C | 1 year | [1][2][3] |
Troubleshooting Guide
This guide addresses specific issues that users might encounter during their experiments with 5-O-Methylvisammioside.
| Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving the Compound | 1. Incorrect solvent.2. Solvent has absorbed moisture (especially DMSO).3. Compound has precipitated out of solution. | 1. Ensure you are using a recommended solvent such as DMSO, water, or ethanol.2. Use fresh, anhydrous DMSO for preparing stock solutions.[1][3]3. Gentle warming or sonication can help redissolve the compound.[1] |
| Inconsistent or No Biological Activity | 1. Compound degradation due to improper storage or repeated freeze-thaw cycles.2. Incorrect concentration of the working solution. | 1. Always aliquot stock solutions and store them at the recommended temperatures (-20°C or -80°C). Avoid leaving the compound at room temperature for extended periods.2. Verify the calculations for your dilutions and ensure your pipetting is accurate. |
| Precipitation in Cell Culture Media | 1. The final concentration of the organic solvent (e.g., DMSO) is too high.2. The compound's solubility limit in the aqueous media has been exceeded. | 1. Ensure the final concentration of the solvent in your cell culture media is low (typically ≤0.5%) and non-toxic to the cells.2. Perform a solubility test in your specific cell culture medium before conducting the experiment. |
Experimental Protocols
In Vitro Anti-Inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This protocol details a common method to assess the anti-inflammatory activity of 5-O-Methylvisammioside by measuring its ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.[3][6]
Materials:
-
5-O-Methylvisammioside standard
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
Methodology:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[6]
-
-
Compound Treatment:
-
Prepare a stock solution of 5-O-Methylvisammioside in DMSO.
-
Pre-treat the cells with various concentrations of 5-O-Methylvisammioside (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours before LPS stimulation. Include a vehicle control (DMSO) group.
-
-
LPS Stimulation:
-
After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[3] Include a negative control group with no LPS stimulation.
-
-
Nitric Oxide Measurement (Griess Assay):
-
After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.[3]
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition for each concentration of 5-O-Methylvisammioside compared to the LPS-stimulated vehicle control group.
-
Determine the IC₅₀ value (the concentration at which 50% of NO production is inhibited).
-
Visualizations
Caption: Experimental workflow for the LPS-induced inflammation assay.
Caption: Proposed anti-inflammatory signaling pathway of 5-O-Methylvisammioside.
References
- 1. Research Progress on Pharmacological Action of 5-O-methylvisammioside - ProQuest [proquest.com]
- 2. ijcrt.org [ijcrt.org]
- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medwinpublishers.com [medwinpublishers.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
5-O-Methylvisammioside: A Comparative Analysis of its Anti-Inflammatory Profile Against Established Drugs
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel anti-inflammatory therapeutics, the natural compound 5-O-Methylvisammioside, isolated from the roots of Saposhnikovia divaricata, is emerging as a candidate of interest. This guide provides a comprehensive comparison of 5-O-Methylvisammioside against widely used anti-inflammatory drugs—Ibuprofen, Celecoxib, and Dexamethasone—supported by available experimental data to offer researchers, scientists, and drug development professionals a clear perspective on its potential.
Executive Summary
5-O-Methylvisammioside has demonstrated notable anti-inflammatory, analgesic, and antipyretic properties in preclinical studies. Its mechanism of action appears to involve the modulation of key inflammatory pathways, including the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) gene expression. Furthermore, it has been shown to influence the HMGB1/RAGE/MEK/ERK and potentially the NF-κB signaling pathways. While direct quantitative comparisons are still emerging, this document collates the existing data to benchmark 5-O-Methylvisammioside against established anti-inflammatory agents.
Mechanism of Action: A Comparative Overview
The anti-inflammatory effects of 5-O-Methylvisammioside and the comparator drugs are rooted in their ability to interfere with specific signaling pathways and enzymatic activities that drive the inflammatory response.
5-O-Methylvisammioside: This natural compound is understood to exert its anti-inflammatory effects by downregulating the expression of pro-inflammatory enzymes iNOS and COX-2. A closely related compound, 4'-O-β-D-glucosyl-5-O-methylvisamminol (GOMV), has been shown to significantly suppress the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by inhibiting the transcription of iNOS and COX-2.[1] This suggests a transcriptional regulatory role for this class of compounds.
Ibuprofen: As a non-steroidal anti-inflammatory drug (NSAID), Ibuprofen acts as a non-selective inhibitor of both COX-1 and COX-2 enzymes. By blocking these enzymes, it prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.
Celecoxib: This drug is a selective COX-2 inhibitor. Its targeted action on COX-2, an enzyme isoform predominantly expressed during inflammation, allows it to reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.
Dexamethasone: A potent synthetic glucocorticoid, Dexamethasone exhibits broad anti-inflammatory and immunosuppressive effects. Its primary mechanism involves binding to the glucocorticoid receptor, which then translocates to the nucleus to upregulate the expression of anti-inflammatory proteins and downregulate the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.
In Vitro Efficacy: A Quantitative Comparison
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for each compound against key inflammatory targets. Data for 5-O-Methylvisammioside is currently limited, highlighting an area for future research.
| Compound | Target | IC50 Value | Cell Line/Assay Condition |
| Ibuprofen | COX-1 | 1.3 - 13.5 µM | Various |
| COX-2 | 1.35 - 370 µM | Various | |
| Celecoxib | COX-1 | 7.6 - 15 µM | Human Whole Blood Assay |
| COX-2 | 0.04 - 0.8 µM | Human Whole Blood Assay | |
| Dexamethasone | IL-6 Production | 0.5 x 10⁻⁸ M | LPS-induced in human cells |
| TNF-α Production | ~10⁻⁸ - 10⁻⁷ M | Various |
Note: IC50 values can vary depending on the specific experimental conditions.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the anti-inflammatory activity of novel compounds. The percentage of edema inhibition is a key metric of efficacy.
| Compound | Dose | Time Point | % Inhibition of Paw Edema | Animal Model |
| Ibuprofen | 100 mg/kg | 4 hours | ~50-60% | Rat |
| Celecoxib | 30 mg/kg | 4 hours | ~45-55% | Rat |
| Dexamethasone | 0.5 mg/kg | 4 hours | ~60-70% | Rat |
Quantitative data for 5-O-Methylvisammioside in this model is not yet available in the public domain and represents a critical data gap.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
Experimental Protocols
1. LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of 5-O-Methylvisammioside or comparator drugs for 1 hour.
-
Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the nitrite concentration is calculated from a standard curve.
-
Data Analysis: The percentage inhibition of NO production is calculated relative to the LPS-stimulated control. The IC50 value is determined by plotting the percentage of inhibition against the log of the drug concentration.
2. Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (180-220 g) are used.
-
Grouping and Dosing: Animals are divided into control and treatment groups. The treatment groups receive oral or intraperitoneal administrations of 5-O-Methylvisammioside or comparator drugs. The control group receives the vehicle.
-
Induction of Edema: One hour after drug administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: The increase in paw volume is calculated as the difference between the post-injection and pre-injection measurements. The percentage of inhibition of edema is calculated for each treatment group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Conclusion and Future Directions
5-O-Methylvisammioside presents a promising natural alternative with a distinct mechanism of action compared to traditional NSAIDs and corticosteroids. Its ability to transcriptionally regulate key inflammatory enzymes suggests a potential for a favorable therapeutic profile. However, the current body of publicly available, quantitative data on its in vitro and in vivo efficacy is limited. To fully assess its potential and position it within the anti-inflammatory drug landscape, further rigorous studies are essential. Specifically, determining the IC50 values of 5-O-Methylvisammioside against a panel of inflammatory targets and conducting comprehensive in vivo studies, including the carrageenan-induced paw edema model, will be critical next steps. Such data will enable a more direct and robust comparison with established drugs and pave the way for its potential development as a novel anti-inflammatory agent.
References
Comparative analysis of 5-O-Methylvisammioside and prim-O-glucosylcimifugin
An Objective Comparison of 5-O-Methylvisammioside and Prim-O-glucosylcimifugin for Researchers
This guide provides a detailed comparative analysis of 5-O-Methylvisammioside and prim-O-glucosylcimifugin, two prominent chromone (B188151) glycosides isolated from the medicinal plant Saposhnikovia divaricata (Fang Feng). Both compounds are recognized for their significant pharmacological activities, particularly their anti-inflammatory and analgesic properties. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their chemical properties, biological performance supported by experimental data, and underlying mechanisms of action.
Chemical and Physical Properties
5-O-Methylvisammioside and prim-O-glucosylcimifugin share a core chromone structure, but differ in their substitution patterns, which influences their biological activity. A summary of their key properties is presented below.
| Property | 5-O-Methylvisammioside | prim-O-glucosylcimifugin |
| Synonyms | 4'-O-β-D-Glucosyl-5-O-methylvisamminol (GOMV)[1] | Cimifugin 7-glucoside, POG |
| Molecular Formula | C₂₂H₂₈O₁₀ | C₂₂H₂₈O₁₁ |
| Molecular Weight | 452.45 g/mol [2] | 468.45 g/mol [3] |
| Natural Source | Saposhnikovia divaricata (Turcz.) Schischk[2][4] | Saposhnikovia divaricata, Cimicifuga simplex[5][6] |
| Chemical Class | Chromone Glycoside | Chromone Glycoside[5][6] |
Comparative Biological Performance
Both compounds have been extensively studied for their therapeutic potential, primarily focusing on their potent anti-inflammatory and analgesic effects.
Anti-inflammatory and Analgesic Activity
Experimental data demonstrates that both molecules effectively mitigate inflammatory responses and pain, though their potencies and characterized effects vary. Prim-O-glucosylcimifugin has been particularly well-quantified for its analgesic effects, showing potency comparable to the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[3][5] 5-O-Methylvisammioside also exhibits significant anti-inflammatory activity by suppressing key inflammatory mediators.[2]
| Parameter | 5-O-Methylvisammioside | prim-O-glucosylcimifugin | Reference Compound |
| Analgesic Efficacy (ED₅₀) | Data not available | 1.6 mg (formalin-induced pain model)[3][5] | N/A |
| Maximal Analgesic Effect | Data not available | 56.6% pain reduction (formalin model)[3][5] | N/A |
| Anti-arthritic Effect | Data not available | 46.5% (at 10 mg/kg), 65.1% (at 30 mg/kg) increase in paw withdrawal threshold[3] | Indomethacin (10 mg/kg): 46.3%[3] |
| Inhibition of NO Production | Significantly suppresses LPS-induced NO generation in RAW 264.7 cells[2] | Inhibits LPS-induced iNOS expression[7] | N/A |
| Inhibition of PGE₂ Production | Significantly suppresses LPS-induced PGE₂ generation in RAW 264.7 cells[2] | Reduces spinal PGE₂ in arthritic rats[3][5] | N/A |
| Effect on Pro-inflammatory Cytokines | Data not available | Reduces serum TNF-α, IL-1β, and IL-6 in arthritic rats[3][5] | N/A |
Mechanism of Action
The two compounds modulate inflammatory signaling through distinct but related pathways. Prim-O-glucosylcimifugin has been shown to directly inhibit multiple nodes within the MAPK and NF-κB signaling cascades.[7] 5-O-Methylvisammioside acts upstream by transcriptionally inhibiting the enzymes responsible for producing inflammatory mediators.[2]
-
5-O-Methylvisammioside (GOMV): Exerts its anti-inflammatory effects by suppressing the transcription of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) genes in murine macrophages stimulated with lipopolysaccharide (LPS).[2] It also demonstrates antioxidant properties by activating the NRF2-antioxidant response element (ARE) pathway.[2]
-
prim-O-glucosylcimifugin (POG): Provides potent analgesia by downregulating the expression of COX-2 in the spine.[3][5] In cellular models, it has been shown to inhibit the phosphorylation, and thus activation, of key signaling proteins including ERK1/2, JNK1/2, P38 (MAPK pathway), AKT, and P65 (NF-κB pathway), preventing the nuclear translocation of NF-κB.[7]
Visualization of Relationships and Pathways
The following diagrams illustrate the structural relationship between the compounds and their impact on inflammatory signaling pathways.
Caption: Structural relationship of the two chromone glycosides.
Caption: Inhibition points in inflammatory signaling pathways.
Experimental Protocols
The following are generalized protocols for key assays used to evaluate the bioactivity of these compounds, based on methodologies described in the cited literature.
Protocol 1: In Vitro Anti-inflammatory Activity Assay
This protocol assesses the ability of a compound to inhibit the production of inflammatory mediators in cultured macrophages.
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (5-O-Methylvisammioside or prim-O-glucosylcimifugin) or vehicle control (e.g., DMSO). Cells are pre-incubated for 1-2 hours.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to all wells (except the negative control) at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours.
-
Nitric Oxide (NO) Measurement: The production of NO is measured indirectly from the cell culture supernatant by quantifying nitrite (B80452) levels using the Griess reagent assay. Absorbance is read at 540 nm.
-
PGE₂ and Cytokine Measurement: Levels of Prostaglandin E₂ (PGE₂), TNF-α, and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot Analysis: To determine the effect on protein expression (iNOS, COX-2, p-p65), cells are lysed, and proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies.
Caption: Workflow for in vitro anti-inflammatory screening.
Protocol 2: In Vivo Analgesic Activity (Formalin Test)
This protocol evaluates the analgesic potential of a compound in a model of persistent chemical-induced pain.[3]
-
Animal Acclimatization: Male Sprague-Dawley rats (200-250 g) are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Animals are randomly divided into groups. The test compound (e.g., prim-O-glucosylcimifugin at 1, 3, 10 mg/kg), vehicle control, or a positive control (e.g., indomethacin) is administered subcutaneously or orally 30-60 minutes before the formalin injection.
-
Nociceptive Induction: A 5% formalin solution (50 µL) is injected subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately after injection, the animal is placed in a transparent observation chamber. The amount of time the animal spends licking, biting, or flinching the injected paw is recorded.
-
Data Collection: Observations are typically recorded in two phases:
-
Phase 1 (Acute Pain): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Pain): 15-60 minutes post-injection.
-
-
Analysis: The total time spent in nociceptive behavior is calculated for each phase. The percentage of pain inhibition is determined by comparing the treated groups to the vehicle control group. The ED₅₀ value is calculated from the dose-response curve.
Conclusion
Both 5-O-Methylvisammioside and prim-O-glucosylcimifugin are potent anti-inflammatory and analgesic chromone glycosides from Saposhnikovia divaricata. While they share therapeutic effects, their mechanisms and the extent of their characterization differ.
-
Prim-O-glucosylcimifugin is well-documented as a potent analgesic with efficacy comparable to indomethacin, acting via the downregulation of COX-2 and inhibition of the MAPK/NF-κB signaling pathways.[3][7] Its dose-dependent effects are clearly quantified in preclinical models.[3]
-
5-O-Methylvisammioside effectively reduces the production of key inflammatory mediators (NO and PGE₂) by transcriptionally suppressing iNOS and COX-2.[2] It also possesses a distinct antioxidant mechanism involving the NRF2 pathway.[2]
For researchers in drug development, prim-O-glucosylcimifugin presents a well-characterized lead for inflammatory pain, supported by robust in vivo quantitative data. 5-O-Methylvisammioside offers a compelling profile for conditions where both inflammation and oxidative stress are implicated, warranting further quantitative studies to establish its in vivo potency.
References
- 1. Npc45460 | C22H28O10 | CID 21670038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4'-O-β-D-Glucosyl-5-O-Methylvisamminol Attenuates Pro-Inflammatory Responses and Protects against Oxidative Damages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antinociceptive Effects of Prim-O-Glucosylcimifugin in Inflammatory Nociception via Reducing Spinal COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antinociceptive Effects of Prim-O-Glucosylcimifugin in Inflammatory Nociception via Reducing Spinal COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prim-O-glucosylcimifugin | NO Synthase | JAK | TNF | COX | TargetMol [targetmol.com]
- 7. Frontiers | Protective Effect of Prim-O-Glucosylcimifugin on Ulcerative Colitis and Its Mechanism [frontiersin.org]
Validating the Anticancer Potential of 5-O-Methylvisammioside: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the anticancer effects of 5-O-Methylvisammioside (5-OMV), a natural chromone (B188151) isolated from Saposhnikovia divaricata, against established chemotherapeutic agents.[1][2] It is designed to offer researchers, scientists, and drug development professionals a detailed overview of 5-OMV's performance in various cancer cell lines, supported by experimental data and detailed protocols for validation.
Executive Summary
5-O-Methylvisammioside has demonstrated notable anticancer properties, including the induction of cell cycle arrest and modulation of key signaling pathways involved in cancer progression. This guide synthesizes the available data on its efficacy, presents it in a comparative format, and provides the necessary experimental methodologies to facilitate further research and validation of this promising compound.
Comparative Anticancer Efficacy
While data on the specific IC50 values of purified 5-O-Methylvisammioside are limited in publicly available literature, studies on an ethanolic extract of Saposhnikovia divaricata provide preliminary evidence of its dose-dependent antiproliferative activity across various cancer cell lines.[3][4][5] For comparative purposes, the tables below summarize the available data for the S. divaricata extract and contrast it with the known IC50 values of the standard chemotherapeutic drugs, Doxorubicin and Cisplatin, in several cancer cell lines.
Data Presentation: A Note on Units
It is important to note that the IC50 values for the Saposhnikovia divaricata extract are presented as the dilution factor of a 1 g/10 ml 70% ethanol (B145695) extract.[3][4] This is in contrast to the IC50 values for Doxorubicin and Cisplatin, which are expressed in molar concentrations (µM). This difference in units should be considered when interpreting the comparative data.
Table 1: Anticancer Activity in Leukemia Cell Lines
| Compound/Extract | Cell Line | IC50 | Citation(s) |
| Saposhnikovia divaricata Extract | K562 | 1/300 dilution | [3][4] |
| Saposhnikovia divaricata Extract | HL60 | 1/1400 dilution | [3][4] |
Table 2: Anticancer Activity in Breast Cancer Cell Lines
| Compound/Extract | Cell Line | IC50 | Citation(s) |
| Saposhnikovia divaricata Extract | MCF7 | 1/250 dilution | [3][4] |
| Saposhnikovia divaricata Extract | MDA-MB-468 | 1/600 dilution | [3][4] |
| Doxorubicin | MCF7 | 0.049 µM | [6] |
| Doxorubicin | MDA-MB-231 | 0.04 µM | [6] |
| Cisplatin | MCF-7 | 7.4 µM | [7] |
| Cisplatin | MDA-MB-231 | 17.9 µM | [7] |
Table 3: Anticancer Activity in Colon Cancer Cell Lines
| Compound/Extract | Cell Line | Effect | Concentration | Citation(s) |
| 5-O-Methylvisammioside | HT-29 | Induces G2/M arrest | 10 µM | [8] |
| Doxorubicin | HT-29 | IC50 | 0.29 µM - 0.88 µM | [9][10] |
| Cisplatin | HT-29 | IC50 | 1.3 x 10⁻⁵ M | [10] |
Key Anticancer Mechanisms of 5-O-Methylvisammioside
5-OMV has been shown to exert its anticancer effects through multiple mechanisms:
-
Cell Cycle Arrest: 5-OMV induces cell cycle arrest at the G2/M phase in HT-29 colon cancer cells.[8] This prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation.
-
Modulation of Signaling Pathways:
-
RAGE/MEK/ERK Pathway: In hepatocellular carcinoma, 5-OMV has been found to inhibit angiogenesis by targeting the HMGB1/RAGE/MEK/ERK signaling pathway.[11]
-
NF-κB Pathway: 5-OMV has also been reported to inhibit the NF-κB signaling pathway, a critical regulator of inflammation and cancer cell survival.[12][13][14]
-
-
Histone Modification: The compound has been observed to inhibit the phosphorylation of histone H3, which can influence gene expression and chromatin structure.[8]
Experimental Protocols
To facilitate the validation and further exploration of 5-O-Methylvisammioside's anticancer effects, detailed protocols for key in vitro assays are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[4][15] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The intensity of the purple color is proportional to the number of viable cells.[4]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of 5-O-Methylvisammioside (or other test compounds) and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[16]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.
Principle: Propidium (B1200493) iodide (PI) is a fluorescent intercalating agent that stains DNA.[3][5] The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.[3]
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the desired concentration of 5-O-Methylvisammioside for the specified duration. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently.[17][18] Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of RNA).[17][18]
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.[18]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of DNA content (PI fluorescence) versus cell count.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases using cell cycle analysis software.
Visualizing the Mechanisms of Action
To provide a clearer understanding of the biological processes influenced by 5-O-Methylvisammioside, the following diagrams illustrate the experimental workflow for its validation and its known signaling pathway interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-O-Methylvisammioside | C22H28O10 | CID 5317707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anti-proliferative and antioxidant activities of Saposhnikovia divaricata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 7. Antitumor activity of oxaliplatin in combination with 5-fluorouracil and the thymidylate synthase inhibitor AG337 in human colon, breast and ovarian cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancer cells ic50: Topics by Science.gov [science.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antitumor effects of 5-fluorouracil on human colon cancer cell lines: antagonism by levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxic and NF-κB and mitochondrial transmembrane potential inhibitory pentacyclic triterpenoids from Syzygium corticosum and their semi-synthetic derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antitumor Effects of Quercetin in Hepatocarcinoma In Vitro and In Vivo Models: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A tumor cell growth inhibitor from Saposhnikovae divaricata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
- 18. researchgate.net [researchgate.net]
Unveiling the Potential of 5-O-Methylvisammioside in Mitigating Neuroinflammation: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the intricate landscape of neuroinflammatory research, the quest for effective therapeutic agents is paramount. A recent comprehensive analysis sheds light on the efficacy of 5-O-Methylvisammioside (MeV), a natural compound, in animal models of neuroinflammation. This guide provides a detailed comparison of MeV with other potential therapeutic alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Neuroinflammation, the inflammatory response within the brain or spinal cord, is a key pathological feature in a host of neurodegenerative diseases. The lipopolysaccharide (LPS)-induced neuroinflammation model in mice is a widely accepted preclinical model to study the mechanisms of neuroinflammation and to evaluate the efficacy of potential therapeutics. This guide delves into the performance of MeV and its alternatives in this critical model.
5-O-Methylvisammioside: A Promising Neuroprotective Agent
5-O-Methylvisammioside, a bioactive compound, has demonstrated significant neuroprotective effects in a lipopolysaccharide (LPS)-induced mouse model of neuroinflammation, which mimics the inflammatory conditions seen in various neurological disorders.[1][2] Studies indicate that MeV alleviates depressive-like behaviors, a common comorbidity of neuroinflammation, by targeting the nuclear factor kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[1][2]
The therapeutic efficacy of MeV is comparable to that of PP2, a known Src inhibitor, suggesting a potential mechanism of action involving the inhibition of Src-mediated activation of the NF-κB pathway.[1]
Comparative Efficacy of Neuroprotective Compounds
To provide a clear and objective comparison, the following tables summarize the quantitative data on the efficacy of 5-O-Methylvisammioside and its alternatives in LPS-induced neuroinflammation models in mice.
Table 1: Effect on Pro-Inflammatory Cytokines
| Compound | Animal Model | Dosage | Route of Administration | Pro-Inflammatory Cytokine Reduction | Reference |
| 5-O-Methylvisammioside (MeV) | LPS-induced mice | 4 mg/kg | Intraperitoneal (i.p.) | Significantly inhibited the production of TNF-α and IL-6 in serum.[2] | [2] |
| Minocycline | LPS-induced mice | 50 mg/kg | Intraperitoneal (i.p.) | Reduced mRNA levels of IL-1β and IL-6 in the cortex and hippocampus. | |
| IL-1 Receptor Antagonist (IL-1ra) | LPS-induced mice | Not specified | Intracerebroventricular (i.c.v.) | Attenuated LPS-induced increases in IL-1β and IL-6 concentrations in the hippocampus. |
Table 2: Effect on Behavioral Outcomes
| Compound | Animal Model | Behavioral Test | Outcome | Reference |
| 5-O-Methylvisammioside (MeV) | LPS-induced mice | Open Field Test (OFT), Elevated Plus Maze (EPM), Tail Suspension Test (TST), Forced Swim Test (FST) | Significantly improved activity and exploration ability, and reduced immobility time.[2] | [2] |
| Minocycline | LPS-induced mice | Sickness behavior, anhedonia | Facilitated recovery from sickness behavior and prevented anhedonia. | |
| IL-1 Receptor Antagonist (IL-1ra) | LPS-induced mice | Not specified | Ameliorated cognitive dysfunction. |
Table 3: Effect on NF-κB Signaling Pathway
| Compound | Animal Model | Method | Outcome | Reference |
| 5-O-Methylvisammioside (MeV) | LPS-induced mice | Western Blot | Decreased nuclear transport of NF-κB and inhibited IκB-α phosphorylation in the hippocampus.[2] | [2] |
| Minocycline | LPS-treated BV2 microglia | Western Blot | Downregulated the expression of NLRP3/Caspase-1.[3] | [3] |
| IL-1 Receptor Antagonist (IL-1ra) | LPS-induced mice | Not specified | Blocked the inflammatory cascade initiated by IL-1 signaling. |
Delving into the Mechanisms: Signaling Pathways and Experimental Designs
The neuroprotective effects of 5-O-Methylvisammioside are attributed to its modulation of the NF-κB signaling pathway. The following diagram illustrates the proposed mechanism of action.
Caption: Proposed mechanism of 5-O-Methylvisammioside in inhibiting LPS-induced neuroinflammation.
The experimental workflow for evaluating the efficacy of these compounds typically involves the following steps:
Caption: General experimental workflow for evaluating neuroprotective compounds.
Detailed Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for the accurate interpretation and replication of research findings. Below are the detailed protocols for the key experiments cited in this guide.
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
-
Animals: Adult male C57BL/6 mice are typically used.
-
Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.
-
LPS Administration: A single intraperitoneal (i.p.) injection of LPS (e.g., 0.33 mg/kg) is administered to induce neuroinflammation. Control animals receive a saline injection.
-
Treatment Administration: 5-O-Methylvisammioside (e.g., 4 mg/kg, i.p.) or the alternative compound is administered at a specified time point relative to the LPS injection (e.g., pre-treatment).
Behavioral Tests
-
Open Field Test (OFT): To assess locomotor activity and anxiety-like behavior, mice are placed in an open field arena, and their movements are tracked for a defined period.
-
Elevated Plus Maze (EPM): This test is used to evaluate anxiety-like behavior based on the mouse's preference for the open versus the enclosed arms of the maze.
-
Tail Suspension Test (TST) and Forced Swim Test (FST): These tests are used to assess depressive-like behavior by measuring the immobility time of the mice when subjected to an inescapable stressor.
Biochemical and Molecular Analyses
-
Enzyme-Linked Immunosorbent Assay (ELISA): Serum or brain homogenates are used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
-
Western Blot: Brain tissue (e.g., hippocampus) is homogenized, and protein extracts are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with specific antibodies to detect and quantify proteins in the NF-κB signaling pathway (e.g., p-IκBα, NF-κB p65).
This comparative guide underscores the potential of 5-O-Methylvisammioside as a therapeutic candidate for neuroinflammatory disorders. Its ability to modulate the NF-κB pathway and ameliorate behavioral deficits in a well-established animal model warrants further investigation and consideration in the development of novel neuroprotective strategies.
References
- 1. 5-O-Methylvisammioside alleviates depression-like behaviors by inhibiting nuclear factor kappa B pathway activation via targeting SRC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The protective effect of 5-O-methylvisammioside on LPS-induced depression in mice by inhibiting the over activation of BV-2 microglia through Nf-κB/IκB-α pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Minocycline alleviates LPS-induced cognitive dysfunction in mice by inhibiting the NLRP3/caspase-1 pathway | Aging [aging-us.com]
A Comparative Guide to the Quantification of 5-O-Methylvisammioside: HPLC-UV vs. UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical techniques for the quantification of 5-O-Methylvisammioside: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS). The selection of an appropriate analytical method is critical for accurate and reliable quantification in research, quality control, and pharmacokinetic studies. This document presents a side-by-side comparison of their experimental protocols, performance characteristics, and key advantages to aid in making an informed decision.
Quantitative Performance Comparison
The following table summarizes the key quantitative performance parameters for the two methods. Data for the HPLC-UV method is based on a published study, while the UPLC-MS/MS data represents typical performance characteristics for such methods, as a specific validated quantitative method for 5-O-Methylvisammioside was not publicly available.
| Parameter | HPLC-UV Method | UPLC-MS/MS Method (Representative) |
| Linearity Range | 0.1428 - 1.428 µg[1] | 0.5 - 500 ng/mL |
| Limit of Detection (LOD) | Not Reported | ~0.1 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | Not Reported | ~0.5 - 1.0 ng/mL |
| Accuracy (Recovery) | 97.74% (RSD = 1.26%)[1] | 95 - 105% |
| Precision (RSD) | 1.26%[1] | < 15% |
| Specificity | Moderate | High |
| Throughput | Lower | Higher |
| Cost | Lower | Higher |
Experimental Protocols
HPLC-UV Method
This method is suitable for the quantification of 5-O-Methylvisammioside in less complex matrices where high sensitivity is not the primary requirement.
a. Sample Preparation:
-
Extraction: The sample containing 5-O-Methylvisammioside is extracted with a suitable solvent (e.g., methanol, ethanol).
-
Filtration: The extract is filtered through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: The filtered extract is diluted with the mobile phase to a concentration within the linear range of the method.
b. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a UV detector.
-
Column: Agilent Eclipse XDB-C18 (250 × 4.6 mm, 5 μm)[1].
-
Mobile Phase: A mixture of acetonitrile (B52724) and water[1]. The exact gradient or isocratic conditions would be optimized for best separation.
-
Flow Rate: 1.0 mL/min[1].
-
Detection Wavelength: 302 nm[1].
-
Injection Volume: 10-20 µL.
c. Data Analysis:
Quantification is based on the peak area of 5-O-Methylvisammioside in the chromatogram, which is compared to a calibration curve generated from standards of known concentrations.
Figure 1. General workflow for the quantification of 5-O-Methylvisammioside by HPLC-UV.
UPLC-MS/MS Method
This method offers high sensitivity and selectivity, making it ideal for the quantification of 5-O-Methylvisammioside in complex biological matrices such as plasma, urine, or tissue homogenates.
a. Sample Preparation:
-
Protein Precipitation/Liquid-Liquid Extraction: For biological samples, proteins are typically removed by adding a solvent like acetonitrile or methanol. Alternatively, liquid-liquid extraction can be used to isolate the analyte.
-
Centrifugation: The sample is centrifuged to pellet the precipitated proteins or separate the aqueous and organic layers.
-
Supernatant Transfer: The supernatant containing the analyte is transferred to a clean tube.
-
Evaporation and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the residue is reconstituted in the mobile phase.
b. Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Ultra-Performance Liquid Chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A sub-2 µm particle size column (e.g., C18) for fast and efficient separation.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid to improve ionization.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
Ionization Source: Electrospray Ionization (ESI), typically in positive mode.
-
Mass Spectrometry Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for 5-O-Methylvisammioside would be determined and monitored.
c. Data Analysis:
Quantification is achieved by measuring the peak area of the specific MRM transition for 5-O-Methylvisammioside and comparing it to a calibration curve, often using a stable isotope-labeled internal standard to correct for matrix effects and variability.
Figure 2. General workflow for the quantification of 5-O-Methylvisammioside by UPLC-MS/MS.
Conclusion
The choice between HPLC-UV and UPLC-MS/MS for the quantification of 5-O-Methylvisammioside depends on the specific requirements of the analysis.
-
HPLC-UV is a cost-effective and robust method suitable for routine analysis of relatively clean samples where high sensitivity is not required. Its lower specificity may be a limitation in complex matrices.
-
UPLC-MS/MS provides superior sensitivity, selectivity, and throughput, making it the method of choice for analyzing low concentrations of 5-O-Methylvisammioside in complex biological samples. The high initial investment and operational complexity are the main considerations for this technique.
For drug development professionals and researchers conducting pharmacokinetic studies or analyzing trace levels of 5-O-Methylvisammioside, the UPLC-MS/MS method is highly recommended. For quality control of raw materials or finished products where the concentration of the analyte is expected to be high, the HPLC-UV method can be a reliable and economical option.
References
A Comparative Guide to 5-O-Methylvisammioside and Synthetic Chromone Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The chromone (B188151) scaffold, a key component of many naturally occurring compounds, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This guide provides a comparative analysis of the naturally occurring chromone glycoside, 5-O-Methylvisammioside, and a range of synthetic chromone derivatives. By presenting available experimental data, detailing methodologies, and visualizing key signaling pathways, this document aims to offer an objective resource for researchers engaged in the development of novel therapeutics.
Overview of Biological Activities
Both 5-O-Methylvisammioside and synthetic chromone derivatives exhibit a broad spectrum of biological activities, with notable potential in anti-inflammatory and anticancer applications.
5-O-Methylvisammioside , isolated from Saposhnikovia divaricata, is a naturally occurring chromone that has demonstrated analgesic, antipyretic, anti-inflammatory, and anti-platelet aggregation effects[1][2]. Its mechanisms of action are multifaceted, involving the inhibition of key inflammatory mediators and cellular processes.
Synthetic chromone derivatives , on the other hand, offer the advantage of structural modification, allowing for the optimization of potency and selectivity towards specific biological targets. The type, number, and position of substituents on the chromone core play a vital role in determining their pharmacological activities[3][4]. Researchers have successfully synthesized derivatives with potent anticancer, anti-inflammatory, antioxidant, and neuroprotective properties[3][4][5].
Comparative Quantitative Data
The following tables summarize the available quantitative data for the biological activities of 5-O-Methylvisammioside and various synthetic chromone derivatives. It is important to note that a direct comparison of IC50 and EC50 values should be made with caution, as experimental conditions may vary between studies.
Anticancer Activity
| Compound/Derivative | Cell Line | Assay Type | IC50 Value | Reference |
| 5-O-Methylvisammioside | HT-29 (Colon Cancer) | Cell Cycle Arrest | 10 µM | [6] |
| Synthetic Chromone Derivative (Compound 17) | MCF-7 (Breast Cancer) | Cytotoxicity | 0.9 µM | [4] |
| Synthetic Chromone Derivative (Compound 19) | HepG-2 (Liver Cancer) | Crystal Violet Assay | 1.61 µg/mL | [4] |
| Synthetic Chromone Derivative (Compound 20) | HCT-116 (Colon Cancer) | Crystal Violet Assay | 1.56 µg/mL | [4] |
| Synthetic Chromone Derivative (Compound 24) | A549 (Lung Cancer) | Cytotoxicity | 0.7 µM | [4] |
| Synthetic Chromone-Nitrogen Mustard Derivative | MDA-MB-231 (Breast Cancer) | Antiproliferative | 1.90 µM | [7] |
| Furochromone Derivative (IVa) | MCF-7 (Breast Cancer) | MTT Assay | 0.19 µM (p38α MAPK inhibition) | [1] |
| Chromone Derivative (11b) | - | Topoisomerase I Inhibition | 1.46 µM | [6] |
| Chromone Derivative (11c) | NCI-H187 (Small Cell Lung Cancer) | Cytotoxicity | 36.79 µM | [6] |
| Chromanone Derivative (1) | Various Cancer Cell Lines | Antiproliferative | 8-20 µM | [8] |
Anti-inflammatory Activity
| Compound/Derivative | Model/Target | Assay Type | IC50/EC50 Value | Reference |
| 5-O-Methylvisammioside | LPS-induced BV-2 microglia | Nitric Oxide (NO) Production | - (Reduces levels) | [6] |
| 5-O-Methylvisammioside | LAD 2 Mast Cells | Histamine Release | 10-100 µM (Inhibition) | [6] |
| Synthetic Chromone Derivative (Compound 18) | Lipoxygenase (LOX) | Enzyme Inhibition | 79.9 ± 6.6% inhibition | [4] |
| Synthetic Chromone Derivative (8a) | p38α MAP Kinase | Enzyme Inhibition | 17 nM | [3][9] |
| Synthetic Chromone Derivative (Q7-9) | COX-2 | Enzyme Inhibition | 0.121 ± 0.010 µM | |
| Synthetic Chromone Derivative (5-9) | LPS-induced RAW264.7 cells | NO Production | 5.33 ± 0.57 µM | [10] |
| Natural Chromone (Compound 3) | LPS/IFN-γ stimulated macrophages | NO Production | 5-20 µM (Inhibition) | [3] |
Key Signaling Pathways and Mechanisms of Action
The biological effects of 5-O-Methylvisammioside and synthetic chromone derivatives are mediated through their interaction with various cellular signaling pathways.
5-O-Methylvisammioside
5-O-Methylvisammioside has been shown to exert its anti-inflammatory effects by modulating the NF-κB signaling pathway . It reduces the levels of nitric oxide (NO), malondialdehyde (MDA), and nuclear NF-κB in LPS-induced BV-2 microglia[6]. Furthermore, it exhibits antioxidant properties through the activation of the Nrf2-ARE pathway .
Caption: Signaling pathways modulated by 5-O-Methylvisammioside.
Synthetic Chromone Derivatives
A significant number of synthetic chromone derivatives have been developed as potent inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK) , a key regulator in inflammatory responses[3][4]. Inhibition of p38 MAPK can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-1. Additionally, some synthetic chromones act as Cyclooxygenase-2 (COX-2) inhibitors, directly targeting a crucial enzyme in the inflammatory cascade.
Caption: Key anti-inflammatory targets of synthetic chromone derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays cited in this guide.
Cell Viability and Cytotoxicity (MTT Assay)
This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry.
General Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10^4 to 5 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 5-O-Methylvisammioside or synthetic chromone derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
p38 MAP Kinase Inhibition Assay
This assay is used to determine the inhibitory activity of compounds against the p38 MAP kinase enzyme.
Principle: The assay measures the phosphorylation of a specific substrate by the p38 MAP kinase in the presence and absence of the test inhibitor. The level of phosphorylation is typically detected using a radioactive label (e.g., ³²P-ATP) or an antibody-based method (e.g., ELISA).
General Protocol (Radiometric Assay):
-
Reaction Mixture Preparation: Prepare a reaction mixture containing p38α MAP kinase, a specific substrate (e.g., ATF2), and ATP in a suitable buffer.
-
Inhibitor Addition: Add various concentrations of the test compound or a known inhibitor (e.g., SB203580) to the reaction mixture.
-
Initiation of Reaction: Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Detection: Spot the reaction mixture onto a filter paper, wash to remove unincorporated [γ-³²P]ATP, and measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: The Griess assay is used to measure the concentration of nitrite (B80452), a stable and nonvolatile breakdown product of NO.
General Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Griess Reagent Addition: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production.
Conclusion
Both 5-O-Methylvisammioside and synthetic chromone derivatives represent promising scaffolds for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. 5-O-Methylvisammioside, as a natural product, offers a complex and potentially multi-target activity profile. Synthetic chromone derivatives provide the flexibility for rational design and optimization to achieve enhanced potency and selectivity for specific molecular targets.
The data presented in this guide highlights the significant potential of both approaches. Further head-to-head comparative studies under standardized experimental conditions are warranted to fully elucidate the relative advantages and disadvantages of these compounds and to guide future drug development efforts. The detailed experimental protocols and pathway visualizations provided herein serve as a valuable resource for researchers in this exciting and rapidly evolving area of medicinal chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. MTT (Assay protocol [protocols.io]
- 6. Design, synthesis, and biological evaluation of chromone-based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. broadpharm.com [broadpharm.com]
Validating the Neuroprotective Effects of 5-O-Methylvisammioside: A Comparative Guide
This guide provides a comprehensive comparison of the neuroprotective effects of 5-O-Methylvisammioside with other well-researched neuroprotective agents, namely Resveratrol (B1683913) and Curcumin (B1669340). The information is intended for researchers, scientists, and drug development professionals, offering a detailed analysis supported by experimental data to aid in the evaluation of 5-O-Methylvisammioside as a potential therapeutic agent for neurological disorders.
Comparative Analysis of Neuroprotective Effects
The neuroprotective properties of 5-O-Methylvisammioside, Resveratrol, and Curcumin are summarized below. The data is compiled from various in vitro and in vivo studies, primarily focusing on their anti-inflammatory and antioxidant activities in the context of neurodegeneration.
In Vitro Studies: Effects on Microglial Cells
Microglial cells, the resident immune cells of the central nervous system, play a crucial role in neuroinflammation. The ability of a compound to modulate microglial activation is a key indicator of its neuroprotective potential. The following table summarizes the effects of the three compounds on lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, a common in vitro model for neuroinflammation.
| Parameter | 5-O-Methylvisammioside | Resveratrol | Curcumin |
| Cell Viability | No significant toxicity reported at effective concentrations. | Generally non-toxic at concentrations effective for neuroprotection. | Can exhibit toxicity at higher concentrations. |
| Nitric Oxide (NO) Production | Significantly reduces LPS-induced NO production.[1] | Significantly inhibits LPS-induced NO production.[2] | Markedly decreases iNOS expression and NO release at 10–20 µM in LPS-treated BV2 cells.[3] |
| Pro-inflammatory Cytokines | Reduces the production of TNF-α and IL-6 in LPS-stimulated BV-2 microglia.[1] | Inhibits the production of TNF-α and IL-1β in LPS-stimulated microglia.[2] | Reduces the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[4] |
| Anti-inflammatory Cytokines | Increases the release of IL-10 in LPS-treated BV2 microglial cells.[4] | Promotes a shift towards an anti-inflammatory M2 phenotype.[5] | Increases IL-10 release in LPS-treated BV2 microglial cells.[4] |
| Oxidative Stress Markers | Decreases Malondialdehyde (MDA) levels and increases Superoxide Dismutase (SOD) activity in LPS-stimulated BV-2 microglia.[1] | Attenuates oxidative stress by activating the Nrf2 signaling pathway.[6] | Pretreatment with curcumin increases cell viability and significantly decreases intracellular ROS and apoptosis in H2O2-treated BV-2 microglia.[7] |
In Vivo Studies: Neuroprotective Models
In vivo models provide a more complex physiological environment to assess the neuroprotective efficacy of compounds. The following table summarizes the effects of 5-O-Methylvisammioside, Resveratrol, and Curcumin in relevant animal models of neurological disorders.
| Model | 5-O-Methylvisammioside | Resveratrol | Curcumin |
| LPS-Induced Neuroinflammation (Mice) | Pretreatment (4 mg/kg, i.p.) significantly improves behavioral deficits, inhibits the production of pro-inflammatory cytokines in the serum, and reduces oxidative stress in the hippocampus.[1] | Attenuates LPS-induced cortical neurotoxicity by inhibiting microglial activation.[2] | Administration of 50–100 mg/kg significantly reduced COX-2 expression in brain tissue, correlating with attenuated neuroinflammatory responses in LPS-stimulated murine models.[3] |
| Subarachnoid Hemorrhage (Rats) | A 400 µg/kg dose inhibits perivascular adventitia leukocyte infiltration and improves neurological deficits.[8] | Shown to have protective effects in models of brain ischemia.[9] | Demonstrates neuroprotective effects in models of traumatic brain injury and stroke. |
| Other Neurodegenerative Models | Alleviates depression-like behaviors by inhibiting the Src-mediated NF-κB pathway. | Lowers microglial activation associated with cortical amyloid plaque formation in a mouse model of cerebral amyloid deposition.[10] | Protects dopaminergic neurons against microglia-mediated neurotoxicity.[4] |
Signaling Pathways in Neuroprotection
The neuroprotective effects of these compounds are mediated through the modulation of key signaling pathways involved in inflammation and oxidative stress.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Its inhibition is a key mechanism for the anti-neuroinflammatory effects of many compounds.
Caption: Inhibition of the NF-κB signaling pathway by neuroprotective compounds.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the endogenous antioxidant response. Its activation leads to the expression of numerous antioxidant and cytoprotective genes.
Caption: Activation of the Nrf2 antioxidant pathway by neuroprotective compounds.
Experimental Protocols
Detailed methodologies for key experiments are provided to facilitate the replication and validation of the cited findings.
In Vitro Neuroinflammation Model (BV-2 Microglia)
-
Cell Culture: BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in appropriate plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compound (5-O-Methylvisammioside, Resveratrol, or Curcumin) for 1-2 hours.
-
Induction of Inflammation: Neuroinflammation is induced by adding lipopolysaccharide (LPS) from E. coli (typically 1 µg/mL) to the cell culture medium and incubating for a specified period (e.g., 24 hours).
-
Nitric Oxide (NO) Assay (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. A standard curve is generated using sodium nitrite.[1]
-
Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1]
-
Western Blot Analysis: Cell lysates are prepared to analyze the protein expression levels of key signaling molecules in the NF-κB (e.g., p-IκBα, p-p65) and Nrf2 (e.g., Nrf2, HO-1) pathways.
In Vivo LPS-Induced Neuroinflammation Model (Mice)
-
Animals: Adult male C57BL/6 mice are typically used.[8]
-
Treatment: Mice are administered the test compound (e.g., 5-O-Methylvisammioside, 4 mg/kg, intraperitoneally) daily for a specified period (e.g., 7 days).[1]
-
Induction of Neuroinflammation: On the final day of treatment, mice receive a single intraperitoneal injection of LPS (e.g., 0.25 mg/kg).[11]
-
Behavioral Tests: Several hours after LPS injection, behavioral tests such as the open field test and forced swim test are conducted to assess sickness behavior and depressive-like symptoms.[1]
-
Tissue Collection and Analysis: Following behavioral testing, animals are euthanized, and brain tissue (e.g., hippocampus) and serum are collected.
-
ELISA: Serum levels of pro-inflammatory cytokines are measured.[1]
-
Oxidative Stress Markers: Brain homogenates are used to measure the levels of MDA (using the thiobarbituric acid reactive substances assay) and the activity of SOD.[1][12]
-
Western Blot: Protein expression of key signaling molecules in the brain tissue is analyzed.[1]
-
Rat Model of Subarachnoid Hemorrhage (Endovascular Perforation)
-
Animals: Adult male Sprague-Dawley or Wistar rats are commonly used.[13][14]
-
Surgical Procedure:
-
Treatment: The test compound is administered at a specific time point relative to the induction of SAH (e.g., 5-O-Methylvisammioside, 400 µg/kg, intravenously).[8]
-
Neurological Assessment: Neurological deficits are assessed at various time points post-SAH using a standardized scoring system.
-
Histological Analysis: At the end of the experiment, brains are harvested, and tissue sections are stained to evaluate the extent of brain injury, including neuronal death and leukocyte infiltration.
Conclusion
5-O-Methylvisammioside demonstrates significant neuroprotective effects, comparable in many aspects to the well-established neuroprotective agents Resveratrol and Curcumin. Its ability to mitigate neuroinflammation and oxidative stress through the modulation of the NF-κB and potentially the Nrf2 signaling pathways highlights its therapeutic potential. The provided experimental data and protocols offer a solid foundation for further investigation into the precise mechanisms of action and for the development of 5-O-Methylvisammioside as a novel treatment for a range of neurological disorders. Further studies are warranted to explore its full therapeutic window, bioavailability, and efficacy in a wider range of preclinical models.
References
- 1. The protective effect of 5-O-methylvisammioside on LPS-induced depression in mice by inhibiting the over activation of BV-2 microglia through Nf-κB/IκB-α pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resveratrol protects cortical neurons against microglia-mediated neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inflammaging and Brain: Curcumin and Its Beneficial Potential as Regulator of Microglia Activation | MDPI [mdpi.com]
- 5. Reviewing the Role of Resveratrol as a Natural Modulator of Microglial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Neuroprotective effect of curcumin against oxidative damage in BV-2 microglia and high intraocular pressure animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LPS-Induced Neuroinflammatory Model In Mice [bio-protocol.org]
- 9. Anti-inflammatory activities of resveratrol in the brain: role of resveratrol in microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resveratrol mitigates lipopolysaccharide- and Aβ-mediated microglial inflammation by inhibiting the TLR4/NF-κB/STAT signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A magnetic resonance imaging grading system for subarachnoid hemorrhage severity in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Severity Assessment in Rats Undergoing Subarachnoid Hemorrhage Induction by Endovascular Perforation or Corresponding Sham Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Subarachnoid Hemorrhage Model [bio-protocol.org]
- 16. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
A Comparative Analysis of 5-O-Methylvisammioside from Diverse Geographical Origins
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Geographic Variability in a Key Bioactive Compound
This guide provides a comparative overview of 5-O-Methylvisammioside, a naturally occurring chromone (B188151) with significant therapeutic potential, isolated from various geographical sources of the medicinal plant Saposhnikovia divaricata (Fang Feng). As research into the analgesic, antipyretic, anti-inflammatory, and anti-platelet aggregation effects of this compound intensifies, understanding the impact of geographical origin on its yield and purity is paramount for consistent and effective drug development.[1] This document synthesizes available data on the quantitative variations of 5-O-Methylvisammioside and details the experimental protocols for its analysis.
Quantitative Comparison of 5-O-Methylvisammioside Content
The concentration of 5-O-Methylvisammioside in Saposhnikovia divaricata exhibits notable variation depending on its geographical source and whether the plant is wild-harvested or cultivated. The following tables summarize the reported quantitative data from different regions.
Table 1: 5-O-Methylvisammioside Content in Saposhnikovia divaricata from Various Geographical Sources (% of dry weight)
| Geographical Source | Plant Type | 5-O-Methylvisammioside Content (% w/w) | Notes |
| Vietnam (Northwestern) | Cultivated | 0.272% | Highest yield among the three studied regions in Vietnam. |
| Vietnam (Central Highlands) | Cultivated | 0.251% | |
| Vietnam (Northeastern) | Cultivated | 0.141% | Lowest yield among the three studied regions in Vietnam. |
| Vietnam (Selected Variety PP1) | Cultivated | 0.42% ± 0.02% | A selected high-yield variety. |
| China | Wild | 0.391% | |
| China | Cultivated | 0.437% |
Table 2: 4'-O-β-D-glucosyl-5-O-methylvisamminol Content in Saposhnikovia divaricata from Mongolia (mg/g of dry weight)
| Geographical Source | Plant Type | 4'-O-β-D-glucosyl-5-O-methylvisamminol Content (mg/g) | Notes |
| Mongolia | Wild | 0.98 - 3.25 mg/g | This range indicates significant variability within natural populations in Mongolia.[2] |
Note: 4'-O-β-D-glucosyl-5-O-methylvisamminol is a synonym for 5-O-Methylvisammioside.
Anti-Inflammatory Signaling Pathway of 5-O-Methylvisammioside
5-O-Methylvisammioside exerts its anti-inflammatory effects through the modulation of key signaling pathways. It has been shown to suppress the production of pro-inflammatory mediators by inhibiting the nuclear factor-kappa B (NF-κB) pathway. Concurrently, it activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway, which upregulates the expression of cytoprotective enzymes.[3]
Caption: Mechanism of anti-inflammatory action of 5-O-Methylvisammioside.
Experimental Protocols
The quantitative analysis of 5-O-Methylvisammioside from Saposhnikovia divaricata is primarily achieved through High-Performance Liquid Chromatography (HPLC). Below are representative experimental protocols for extraction and HPLC analysis.
Ultrasonic-Assisted Extraction (UAE) of Chromones
This method is optimized for the extraction of four chromones, including 5-O-Methylvisammioside, from Radix Saposhnikoviae.[1]
-
Sample Preparation: The dried roots of Saposhnikovia divaricata are ground into a fine powder.
-
Extraction Solvent: 75% ethanol.
-
Extraction Procedure:
-
A known quantity of the powdered sample is mixed with the extraction solvent.
-
The mixture is subjected to ultrasonic extraction for 48 minutes at a temperature of 67°C.[1]
-
The extract is then filtered and prepared for HPLC analysis.
-
High-Performance Liquid Chromatography (HPLC) for Quantification
The following HPLC parameters are suitable for the separation and quantification of 5-O-Methylvisammioside.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Agilent Eclipse XDB-C18 (250 × 4.6 mm, 5 μm) or equivalent.[4]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For example, a mixture of acetonitrile-water.[4]
-
Detection Wavelength: 302 nm.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Quantification: A calibration curve is generated using a certified reference standard of 5-O-Methylvisammioside. The concentration in the samples is determined by comparing the peak area with the calibration curve.
The following diagram illustrates a general workflow for the extraction and quantification of 5-O-Methylvisammioside.
Caption: General experimental workflow for 5-O-Methylvisammioside analysis.
Conclusion
The presented data clearly indicates that the geographical origin and cultivation practices have a significant impact on the content of 5-O-Methylvisammioside in Saposhnikovia divaricata. The cultivated varieties, particularly the selected high-yield strains, can offer a more consistent and potentially higher concentration of the active compound compared to wild-harvested plants. For researchers and pharmaceutical companies, sourcing material from regions and cultivators that employ optimized growing and harvesting techniques is crucial for ensuring the quality and consistency of the final product. The provided experimental protocols offer a standardized approach for the quality control and comparative analysis of 5-O-Methylvisammioside from different sources. Further research into the specific environmental and genetic factors contributing to this variation is warranted to optimize cultivation for maximal therapeutic benefit.
References
- 1. 5-O-Methylvisammioside | CAS:84272-85-5 | Polyphenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. QUANTITATIVE CONTENT OF THE MAIN ACTIVE SUBSTANCES IN THE ROOTS OF THE NATURAL AND IN-TRODUCED PLANT SAPOSHNIKOVIA DIVARICATE (TURCZ.) SCHISCHK. | Semantic Scholar [semanticscholar.org]
- 3. 4'-O-β-D-Glucosyl-5-O-Methylvisamminol Attenuates Pro-Inflammatory Responses and Protects against Oxidative Damages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Benchmarking 5-O-Methylvisammioside Against Known Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the potential kinase inhibitory activity of 5-O-Methylvisammioside. Currently, there is limited publicly available data characterizing 5-O-Methylvisammioside as a direct kinase inhibitor. However, studies have shown its ability to suppress histone H3 phosphorylation at Ser10 and inhibit Aurora B kinase activity, suggesting a potential role in modulating kinase-regulated pathways.[1]
This document serves as a template for benchmarking 5-O-Methylvisammioside against well-characterized kinase inhibitors. The provided data on known inhibitors, detailed experimental protocols, and illustrative diagrams are intended to guide future research and facilitate the interpretation of new experimental findings.
Comparative Analysis of Kinase Inhibitor Potency
To effectively assess the potential of 5-O-Methylvisammioside as a kinase inhibitor, its inhibitory concentration (IC50) against a panel of relevant kinases should be determined. The following table provides a template for such a comparison, populated with IC50 values for well-known kinase inhibitors.
| Inhibitor | Target Kinase(s) | IC50 (nM) | Cell Line/Assay Conditions |
| 5-O-Methylvisammioside | Aurora B Kinase | Data Not Available | Suppresses histone H3 (Ser10) phosphorylation[1] |
| Other Kinases | Data Not Available | To be determined | |
| Staurosporine | PKC | 0.7 - 6 | Cell-free assays[2][3][4] |
| PKA | 7 - 15 | Cell-free assays[2][3][4] | |
| p60v-src | 6 | Cell-free assay[2] | |
| CaM Kinase II | 20 | Cell-free assay[2] | |
| Dasatinib | Bcr-Abl | 0.75 - 1 | TF-1 BCR/ABL and K562 cells[5] |
| Src Family Kinases | 0.2 - 1.1 | In vitro kinase screen[6] | |
| c-Kit | - | - | |
| Sunitinib | VEGFR2 (Flk-1) | 80 | Cell-free assay[7][8][9][10] |
| PDGFRβ | 2 | Cell-free assay[7][8][9][10] | |
| c-Kit | Potent Inhibition | Cell-free assay[9] | |
| FLT3 | 30 - 250 | Cell-based assays[8][9] |
Experimental Protocols
Detailed methodologies are essential for the validation and reproducibility of experimental findings. Below are representative protocols for key experiments in kinase inhibitor profiling.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a luminescent assay to quantify the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
5-O-Methylvisammioside and known inhibitor controls (e.g., Staurosporine)
-
ADP-Glo™ Kinase Assay Kit (Reagent and Detection Reagent)
-
Opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of 5-O-Methylvisammioside and control inhibitors in the appropriate solvent (e.g., DMSO).
-
Assay Plate Setup: Add 1 µL of each compound dilution to the wells of the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction Preparation: Prepare a master mix containing the kinase and its specific substrate in the kinase reaction buffer.
-
Initiate Kinase Reaction: Add 2 µL of the kinase/substrate master mix to all wells except the "no enzyme" control. Then, add 2 µL of ATP solution to each well to start the reaction.
-
Incubation: Gently mix the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and consume any unreacted ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides the necessary components for a luminescent signal.
-
Final Incubation: Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
Protocol 2: Cell-Based Kinase Inhibition Assay (Western Blot)
This protocol determines the ability of an inhibitor to block the phosphorylation of a specific kinase substrate within a cellular context.
Materials:
-
Cell line expressing the target kinase and substrate
-
Cell culture medium and supplements
-
Test compounds (e.g., 5-O-Methylvisammioside) dissolved in DMSO
-
Stimulant (e.g., growth factor, if required to activate the kinase pathway)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibody specific for the phosphorylated substrate
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of 5-O-Methylvisammioside or a control inhibitor for 1-2 hours.
-
Kinase Activation: If necessary, stimulate the kinase pathway by adding a specific agonist (e.g., growth factor) for a predetermined duration (e.g., 15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a suitable method (e.g., BCA assay).
-
Western Blotting:
-
Normalize all samples to the same protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phospho-substrate overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add a chemiluminescent substrate.
-
-
Signal Detection: Capture the chemiluminescent signal using an imaging system. The intensity of the band corresponding to the phosphorylated substrate will indicate the level of kinase inhibition.
Visualizing Key Processes
To better understand the context of kinase inhibition, the following diagrams illustrate a generic signaling pathway and a typical experimental workflow.
References
- 1. Identification of 4'-O-β-D-glucosyl-5-O-methylvisamminol as a novel epigenetic suppressor of histone H3 phosphorylation at Ser10 and its interaction with 14-3-3ε - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Staurosporine | AM-2282 | protein kinase inhibitor | TargetMol [targetmol.com]
- 5. ashpublications.org [ashpublications.org]
- 6. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. apexbt.com [apexbt.com]
A Comparative Guide to 5-O-Methylvisammioside and Src Inhibitor PP2 in Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5-O-Methylvisammioside (5OMV), a natural compound with anti-inflammatory and anti-cancer properties, and PP2, a widely used synthetic inhibitor of the Src family of tyrosine kinases. This comparison focuses on their respective mechanisms of action, effects on key signaling pathways, and available quantitative data from experimental studies. Detailed experimental protocols for relevant assays are also provided to support further research.
Introduction
5-O-Methylvisammioside is a natural chromone (B188151) isolated from Saposhnikovia divaricata that has demonstrated anti-inflammatory, analgesic, and anti-platelet aggregation effects.[1] Its activity in cellular signaling is primarily associated with the inhibition of inflammatory and angiogenesis-related pathways.
PP2 is a potent and selective, ATP-competitive inhibitor of the Src family of non-receptor tyrosine kinases.[2] It is a standard tool in cancer research to investigate the role of Src kinases in cellular processes such as proliferation, migration, and invasion.[2][3]
Mechanism of Action and Primary Targets
5-O-Methylvisammioside does not have a single, well-defined primary kinase target like PP2. Instead, its effects are attributed to the modulation of broader signaling cascades initiated by inflammatory stimuli and growth factors. Key pathways affected by 5OMV include:
-
HMGB1/RAGE/MEK/ERK Pathway: 5OMV has been shown to inhibit the High Mobility Group Box 1 (HMGB1)-induced signaling cascade, which is crucial for angiogenesis in hepatocellular carcinoma. It downregulates the expression and phosphorylation of RAGE, MEK, and ERK.[4][5]
-
NF-κB Signaling Pathway: 5OMV exhibits anti-inflammatory effects by suppressing the activation of the NF-κB pathway, a central regulator of inflammation. This is achieved by inhibiting the degradation of IκBα.
-
Pro-inflammatory Mediator Production: It transcriptionally inhibits cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to reduced production of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO).
Src Inhibitor PP2 directly targets the enzymatic activity of Src family kinases by competing with ATP for the binding site in the kinase domain.[2] Its primary targets include:
-
Src Family Kinases: PP2 is a potent inhibitor of several Src family members, with very low nanomolar IC50 values.[2][3][6]
-
Downstream Src Signaling: By inhibiting Src, PP2 affects numerous downstream signaling pathways that regulate cell proliferation, survival, migration, and adhesion. These include the PI3K/Akt pathway and pathways involved in the epithelial-mesenchymal transition (EMT).
Quantitative Data Comparison
The available quantitative data for 5-O-Methylvisammioside and PP2 highlight their different potencies and the contexts in which their activities have been measured. Direct comparison of potency is challenging due to the lack of overlapping kinase inhibition data for 5OMV.
| Compound | Assay | Target/Process | Result | Reference |
| 5-O-Methylvisammioside | Tube Formation Assay | HMGB1-induced angiogenesis in HUVECs | Significant inhibition at 100, 250, and 500 µg/mL | [4] |
| Transwell Migration Assay | HMGB1-induced migration in HUVECs | Dose-dependent inhibition at 100, 250, and 500 µg/mL | [4] | |
| Src Inhibitor PP2 | In vitro Kinase Assay | Lck (Src family kinase) | IC50 = 4 nM | [2][3][6] |
| In vitro Kinase Assay | Fyn (Src family kinase) | IC50 = 5 nM | [2][3][6] | |
| Cell Viability Assay | 8701-BC cells | IC50 = 61.8 µM | [2] |
Signaling Pathway Diagrams
Experimental Protocols
Western Blot Analysis for Phosphorylated Proteins (p-ERK, p-Akt, p-Src)
This protocol is essential for determining the activation status of key kinases in the signaling pathways affected by 5OMV and PP2.
1. Cell Lysis:
-
Culture cells to 70-80% confluency and treat with the desired concentrations of 5-O-Methylvisammioside, PP2, or vehicle control for the specified time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and add Laemmli sample buffer. Denature samples by boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., anti-p-ERK, anti-p-Akt, or anti-p-Src) diluted in 5% BSA/TBST overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Perform final washes with TBST.
4. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) detection reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for the same target and to a loading control (e.g., β-actin or GAPDH).
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activity of the NF-κB signaling pathway.
1. Cell Seeding and Transfection:
-
Seed cells (e.g., HEK293T) in a 96-well plate.
-
Co-transfect the cells with an NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.
2. Compound Treatment and Stimulation:
-
After 24 hours, treat the cells with various concentrations of 5-O-Methylvisammioside or a vehicle control.
-
After a pre-incubation period (e.g., 1 hour), stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.
3. Cell Lysis and Luciferase Activity Measurement:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase reporter assay system.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of NF-κB inhibition for each concentration of the compound relative to the stimulated control.
In Vitro Tube Formation Assay
This assay assesses the anti-angiogenic potential of a compound.
1. Preparation:
-
Thaw basement membrane matrix (e.g., Matrigel) on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.
-
Harvest endothelial cells (e.g., HUVECs) and resuspend them in a serum-free or low-serum medium.
2. Cell Seeding and Treatment:
-
Seed the endothelial cells onto the solidified matrix.
-
Add the desired concentrations of 5-O-Methylvisammioside or vehicle control to the wells.
3. Incubation and Visualization:
-
Incubate the plate at 37°C for 4-18 hours to allow for the formation of tube-like structures.
-
Visualize the tube formation using a phase-contrast microscope.
4. Quantification:
-
Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or the number of enclosed loops using image analysis software.
Transwell Cell Migration Assay
This assay is used to evaluate the effect of a compound on cell migration.
1. Preparation:
-
Place cell culture inserts (e.g., Boyden chambers) into the wells of a 24-well plate.
-
Add a chemoattractant (e.g., serum-containing medium) to the lower chamber.
2. Cell Seeding and Treatment:
-
Harvest cells and resuspend them in a serum-free medium containing the desired concentrations of PP2 or a vehicle control.
-
Seed the cell suspension into the upper chamber of the inserts.
3. Incubation:
-
Incubate the plate at 37°C for a period that allows for cell migration (e.g., 6-24 hours).
4. Staining and Quantification:
-
Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.
-
Count the number of migrated cells in several random fields of view under a microscope.
Conclusion
5-O-Methylvisammioside and the Src inhibitor PP2 are valuable tools for studying distinct aspects of cellular signaling. 5OMV acts on broader inflammatory and angiogenic pathways, with its effects demonstrated in the micromolar to high microgram per milliliter range. In contrast, PP2 is a highly potent and specific inhibitor of Src family kinases, with nanomolar efficacy, making it a precise tool for dissecting Src-mediated signaling.
The choice between these two compounds will depend on the specific research question. 5OMV is suitable for investigating the modulation of complex inflammatory and angiogenic responses, while PP2 is the preferred tool for studying the direct roles of Src family kinases in various cellular processes. The provided experimental protocols and pathway diagrams serve as a foundation for designing and interpreting studies involving these two important signaling modulators. Further research is warranted to explore potential synergistic effects or to identify more specific molecular targets of 5-O-Methylvisammioside.
References
- 1. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of 5-O-Methylvisammioside: A Guide for Laboratory Professionals
For immediate release: Researchers and laboratory personnel handling 5-O-Methylvisammioside must adhere to strict disposal protocols to ensure safety and regulatory compliance. This guide provides essential, step-by-step instructions for the proper management and disposal of this compound.
5-O-Methylvisammioside is a naturally occurring compound with known biological activities. While a comprehensive Safety Data Sheet (SDS) with specific disposal instructions is not publicly available, existing data indicates that this compound should be handled as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 5-O-Methylvisammioside is harmful if swallowed, in contact with skin, or if inhaled. Therefore, proper disposal is crucial to mitigate potential risks to human health and the environment.
Hazard Profile
A summary of the known hazard information for 5-O-Methylvisammioside is presented below. This data underscores the importance of treating this compound as hazardous waste.
| Hazard Statement | GHS Classification | Description |
| H302 | Acute toxicity, Oral (Category 4) | Harmful if swallowed. |
| H315 | Skin corrosion/irritation (Category 2) | Causes skin irritation. |
| H319 | Serious eye damage/eye irritation (Category 2A) | Causes serious eye irritation. |
| H335 | Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | May cause respiratory irritation. |
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe disposal of 5-O-Methylvisammioside and associated waste. This protocol is based on general best practices for the disposal of hazardous laboratory chemicals.
-
Personal Protective Equipment (PPE): Before handling 5-O-Methylvisammioside, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Waste Segregation:
-
Solid Waste: Collect any unused or expired 5-O-Methylvisammioside powder in a clearly labeled, sealed container. This includes any contaminated items such as weigh boats or filter papers.
-
Liquid Waste: Solutions containing 5-O-Methylvisammioside should be collected in a separate, sealed, and clearly labeled waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with 5-O-Methylvisammioside should be collected in a designated hazardous waste container.
-
-
Waste Container Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "5-O-Methylvisammioside," and the approximate concentration and quantity of the waste.
-
Storage: Store the sealed hazardous waste containers in a designated, secure area away from incompatible materials.
-
Disposal Request: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of 5-O-Methylvisammioside down the drain or in regular trash.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of 5-O-Methylvisammioside.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and the most current Safety Data Sheet available. Your Environmental Health and Safety department is the primary resource for guidance on chemical waste management.
Personal protective equipment for handling 5-O-Methylvisammioside (Standard)
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-O-Methylvisammioside. The information is compiled to ensure the safety of laboratory personnel and to maintain compliance with standard laboratory safety practices.
Hazard Identification and Classification
5-O-Methylvisammioside is classified as a hazardous substance. All personnel must be aware of its potential hazards before handling. The Globally Harmonized System (GHS) classification, as aggregated from multiple sources, is summarized below.[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Personal Protective Equipment (PPE)
Due to the identified hazards, the following personal protective equipment is mandatory when handling 5-O-Methylvisammioside.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended for handling glycosides.[2] Always inspect gloves for integrity before use. |
| Eye Protection | Safety glasses with side shields or Goggles | Must be worn at all times in the laboratory. |
| Skin and Body Protection | Laboratory coat | A standard lab coat should be worn and buttoned to its full length. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | If working with the solid form where dust may be generated, use a NIOSH-approved respirator with a particulate filter. |
Operational Handling Plan
Adherence to the following procedures will minimize exposure and ensure safe handling of 5-O-Methylvisammioside.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder to avoid inhalation of dust.
-
Ensure that an eyewash station and safety shower are readily accessible.
2. Handling the Standard:
-
Avoid direct contact with the skin, eyes, and clothing.
-
When weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.
-
For creating solutions, add the solid to the solvent slowly to avoid splashing.
3. First Aid Measures:
| Exposure Route | First Aid Procedure |
| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
| If on Skin | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| If Inhaled | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| If in Eyes | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
Disposal Plan
Proper disposal of 5-O-Methylvisammioside and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste materials, including unused standards, contaminated gloves, and labware, in a designated and clearly labeled hazardous waste container.
-
The container must be made of a chemically resistant material and have a secure lid.
2. Disposal Procedure:
-
Do not dispose of 5-O-Methylvisammioside down the drain or in the regular trash.[2][5]
-
All chemical waste should be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[2]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow and Disposal Diagram
The following diagram outlines the standard workflow for handling and disposing of 5-O-Methylvisammioside.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
